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  • Product: 4-Chloro-1H-indazole-7-carboxylic acid

Core Science & Biosynthesis

Foundational

Precision Synthesis: 4-Chloro-1H-indazole-7-carboxylic Acid

The following technical guide details the synthesis of 4-Chloro-1H-indazole-7-carboxylic acid (CAS 1643574-26-8). This scaffold is a critical intermediate in the development of PARP inhibitors, BTK inhibitors, and immuno...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 4-Chloro-1H-indazole-7-carboxylic acid (CAS 1643574-26-8). This scaffold is a critical intermediate in the development of PARP inhibitors, BTK inhibitors, and immunomodulatory drugs (e.g., EP2/EP4 antagonists).

Executive Summary & Retrosynthetic Logic

The synthesis of 4-chloro-1H-indazole-7-carboxylic acid presents a regiochemical challenge: installing a chlorine atom at C4 and a carboxylic acid at C7 on the indazole core. Standard electrophilic aromatic substitution on a pre-formed indazole ring often yields mixtures (e.g., C3 or C5 halogenation).

Therefore, the Authoritative Route relies on a de novo ring construction strategy using a substituted aniline precursor. The logic follows a "Jacobson-type" cyclization where a diazonium species generated from an ortho-toluidine derivative attacks the adjacent methyl group to close the pyrazole ring.

Retrosynthetic Analysis
  • Target: 4-Chloro-1H-indazole-7-carboxylic acid.[1]

  • Disconnection: C–N and N–N bond formation.

  • Key Intermediate: Methyl 4-chloro-1H-indazole-7-carboxylate.[1]

  • Precursor: Methyl 2-amino-4-chloro-3-methylbenzoate.[1][2][3]

  • Starting Material: 2-Amino-4-chloro-3-methylbenzoic acid (CAS 98968-68-4).[4]

Retrosynthesis Target 4-Chloro-1H-indazole- 7-carboxylic acid Inter1 Methyl 4-chloro-1H- indazole-7-carboxylate Target->Inter1 Hydrolysis Inter2 Methyl 2-amino-4-chloro- 3-methylbenzoate Inter1->Inter2 Diazotization/ Cyclization Start 2-Amino-4-chloro- 3-methylbenzoic acid Inter2->Start Esterification

Figure 1: Retrosynthetic logic flow from target to commercially available starting material.

Detailed Synthesis Pathway[6]

Phase 1: Esterification of the Precursor

Objective: Convert the carboxylic acid to a methyl ester. This protection is crucial because the free acid can interfere with the subsequent diazotization/cyclization step (solubility issues and zwitterion formation).

  • Starting Material: 2-Amino-4-chloro-3-methylbenzoic acid.[2][3][4][5][6][7]

  • Reagents: Iodomethane (MeI), Cesium Carbonate (Cs₂CO₃).[3]

  • Solvent: N,N-Dimethylformamide (DMF).[8]

Mechanism: The cesium carbonate acts as a mild base, deprotonating the carboxylic acid to form a cesium carboxylate. This nucleophile attacks iodomethane via an Sɴ2 mechanism to yield the methyl ester.

Experimental Protocol (Scale: 25 mmol)
  • Setup: Charge a 250 mL round-bottom flask (RBF) with 2-amino-4-chloro-3-methylbenzoic acid (4.64 g, 25.0 mmol) and anhydrous DMF (100 mL).

  • Base Addition: Add Cesium Carbonate (12.2 g, 37.5 mmol, 1.5 eq). The suspension may warm slightly.

  • Alkylation: Add Iodomethane (1.7 mL, 27.5 mmol, 1.1 eq) dropwise.

  • Reaction: Stir at ambient temperature (20–25 °C) for 16 hours. Monitor by LC-MS for the disappearance of the acid (M+H 186) and appearance of the ester (M+H 200).

  • Workup: Dilute with water (300 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect ~90–95% yield of a tan solid.

Phase 2: The Jacobson Indazole Cyclization (Critical Step)

Objective: Construct the indazole ring. Reagents: Acetic Anhydride (Ac₂O), Isoamyl Nitrite (i-AmONO), Potassium Acetate (KOAc). Solvent: Chloroform (CHCl₃) or Toluene.

Expert Insight: Direct diazotization of hindered anilines often fails. This protocol uses a "modified Jacobson" approach.

  • Acetylation: Acetic anhydride first converts the amine to an acetamide in situ. This protects the nitrogen and modifies the electronics.

  • Nitrosation: Isoamyl nitrite nitrosates the amide to form an N-nitrosoamide.

  • Rearrangement & Cyclization: The N-nitrosoamide rearranges to a diazonium acetate species. The proximity of the ortho-methyl group allows for an intramolecular cyclization (likely via a radical or sigmatropic mechanism) to close the ring, forming the N–N bond.

Experimental Protocol
  • Solubilization: In a 500 mL RBF equipped with a reflux condenser, dissolve Methyl 2-amino-4-chloro-3-methylbenzoate (5.0 g, 25 mmol) in Chloroform (150 mL).

  • Additives: Add Potassium Acetate (2.94 g, 30 mmol, 1.2 eq).

  • Acetylation (In situ): Cool to 0 °C. Add Acetic Anhydride (7.1 mL, 75 mmol, 3.0 eq) dropwise. Stir for 1 hour while warming to room temperature.

    • Checkpoint: Ensure complete conversion to the acetamide intermediate (M+H 242) by TLC/LC-MS before proceeding.

  • Cyclization: Heat the mixture to 60 °C. Add Isoamyl Nitrite (10.0 mL, 75 mmol, 3.0 eq) dropwise over 30 minutes.

  • Reflux: Increase temperature to reflux (~65 °C) and stir for 12–18 hours.

    • Observation: The solution will turn from pale yellow to deep orange/red.

  • Workup: Cool to RT. Quench with water (100 mL). Separate phases. Wash the organic layer with saturated NaHCO₃ (to remove acetic acid) and brine.

  • Purification: Flash column chromatography (Silica gel, 0–40% EtOAc in Hexanes). The product, Methyl 4-chloro-1H-indazole-7-carboxylate , typically elutes as a yellow solid.

    • Target Yield: 70–80%.

Phase 3: Ester Hydrolysis

Objective: Reveal the carboxylic acid functionality. Reagents: Lithium Hydroxide (LiOH). Solvent: THF / Methanol / Water (3:1:1).

Expert Insight: LiOH is preferred over NaOH for its solubility in THF mixtures and milder reactivity, reducing the risk of nucleophilic attack on the chloro-substituent (SɴAr) which can occur with stronger bases at high temperatures.

Experimental Protocol
  • Dissolution: Dissolve Methyl 4-chloro-1H-indazole-7-carboxylate (4.2 g, 20 mmol) in THF (60 mL) and Methanol (20 mL).

  • Saponification: Add a solution of LiOH·H₂O (2.5 g, 60 mmol, 3.0 eq) in Water (20 mL).

  • Reaction: Stir at 40 °C for 4–6 hours.

    • Monitoring: LC-MS should show complete consumption of ester (M+H 211) and formation of acid (M+H 197).

  • Isolation: Concentrate under vacuum to remove THF/MeOH. The residue will be an aqueous slurry of the lithium salt.

  • Acidification: Cool to 0 °C. Acidify carefully with 1N HCl to pH ~3. The product will precipitate as an off-white to beige solid.

  • Filtration: Filter the solid, wash with cold water, and dry under vacuum at 50 °C.

Process Data & Specifications

Reagent Stoichiometry Table
StepReagentEquiv.RoleCritical Parameter
1 Methyl Iodide1.1Alkylating AgentAvoid large excess to prevent N-methylation.
1 Cs₂CO₃1.5BaseMust be anhydrous for optimal yield.
2 Acetic Anhydride3.0ActivatorEssential for in situ protection.
2 Isoamyl Nitrite3.0Diazotizing AgentFresh reagent required; old bottles degrade.
3 LiOH3.0Hydrolysis BaseUse 3:1:1 solvent ratio for homogeneity.
Visual Pathway Diagram

SynthesisPathway cluster_0 Step 1: Esterification cluster_1 Step 2: Indazole Cyclization cluster_2 Step 3: Hydrolysis S1_Start 2-Amino-4-chloro- 3-methylbenzoic acid S1_Prod Methyl 2-amino-4-chloro- 3-methylbenzoate S1_Start->S1_Prod Alkylation S1_Reagents MeI, Cs2CO3 DMF, RT, 16h S2_Prod Methyl 4-chloro-1H- indazole-7-carboxylate S1_Prod->S2_Prod Diazotization & Ring Closure S2_Reagents 1. Ac2O, KOAc, CHCl3 2. Isoamyl Nitrite, 65°C Final 4-Chloro-1H-indazole- 7-carboxylic acid S2_Prod->Final Saponification S3_Reagents LiOH, THF/MeOH/H2O 40°C, 4h

Figure 2: Complete reaction scheme for the synthesis of 4-Chloro-1H-indazole-7-carboxylic acid.

Troubleshooting & Optimization (Expertise Pillar)

Impurity Profile
  • N-Methylated Byproduct (Step 1): If Step 1 is run at high temperatures or with excess MeI, methylation may occur on the aniline nitrogen. Mitigation: Keep temperature <30 °C and strictly control MeI stoichiometry.

  • Azo-Coupling (Step 2): If the reaction mixture is not heated quickly enough after adding isoamyl nitrite, intermolecular azo coupling can occur, leading to dark tarry impurities. Mitigation: Ensure the bath is at 60 °C before nitrite addition.

  • Decarboxylation (Step 3): Indazole-7-carboxylic acids can decarboxylate under harsh acidic conditions or extreme heat. Mitigation: Acidify only to pH 3–4 during workup; do not heat the free acid above 100 °C.

Safety Considerations
  • Isoamyl Nitrite: A potent vasodilator and flammable liquid. Handle in a fume hood. It can decompose with explosive force if distilled or heated to dryness.

  • Diazonium Intermediates: Although generated in situ and consumed immediately, diazonium species are energetic. Use a blast shield during the cyclization reflux step.

References

  • Synthesis of Indazole Carboxylates

    • Title: Bicyclic carboxamides and methods of use thereof.[2]

    • Source: US P
    • Relevance: Describes the synthesis of methyl 4-chloro-1H-indazole-7-carboxyl
    • URL
  • Precursor Preparation

    • Title: Process for the preparation of 2-amino-4-chloro-3-methylbenzoate.[1][2][3][4][8]

    • Source: European P
    • Relevance: Detailed protocol for the esterific
    • URL
  • General Indazole Synthesis (Jacobson Method)

    • Title: Synthesis of 4-Chloro-1H-indazole.[1]

    • Source: ChemicalBook / Literature Review.[1][2]

    • Relevance: Establishes the robustness of the Ac₂O/Isoamyl Nitrite cyclization method for 3-chloro-2-methylaniline deriv

Sources

Exploratory

Physicochemical Properties of 4-Chloro-1H-indazole-7-carboxylic Acid: A Technical Guide

Executive Summary 4-Chloro-1H-indazole-7-carboxylic acid (CAS: 1643574-26-8) is a high-value heterocyclic scaffold utilized primarily in the design of kinase inhibitors (e.g., VEGFR, FGFR) and protein-protein interaction...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-1H-indazole-7-carboxylic acid (CAS: 1643574-26-8) is a high-value heterocyclic scaffold utilized primarily in the design of kinase inhibitors (e.g., VEGFR, FGFR) and protein-protein interaction modulators (e.g., BCL-2/MCL-1).[1] Distinguished by its 4-chloro substituent , which imparts specific steric and electronic modulation, and a 7-carboxylic acid moiety that serves as a critical "warhead" or linker for molecular coupling, this compound represents a privileged structure in medicinal chemistry.

This guide provides a comprehensive technical analysis of its physicochemical behavior, synthetic accessibility, and handling protocols, designed to support researchers in optimizing lead optimization and process chemistry workflows.

Molecular Architecture & Electronic Properties

The indazole core is an aromatic system containing a pyrazole ring fused to a benzene ring. The introduction of the chlorine atom at the C4 position and the carboxylic acid at C7 creates a unique electronic environment:

  • Electronic Push-Pull : The 4-chloro group exerts a negative inductive effect (-I), withdrawing electron density from the benzene ring. This deactivates the ring towards electrophilic aromatic substitution but increases the acidity of the N-H proton.

  • Acidic Center (C7-COOH) : The carboxylic acid is the primary acidic center. The electron-withdrawing nature of the 4-Cl and the pyrazole ring (via the fused system) is expected to lower the pKa relative to benzoic acid (pKa 4.2), making it a stronger acid (Predicted pKa ~3.4–3.6).

  • Hydrogen Bonding : The N1-H and C7-COOH motif allows for the formation of intramolecular hydrogen bonds or specific bidentate interactions with protein residues (e.g., hinge regions in kinases).

Structural Diagram (Graphviz)

The following diagram illustrates the electronic influences and key interaction points of the molecule.

G Core Indazole Core (Aromatic Scaffold) COOH 7-Carboxylic Acid (H-Bond Donor/Acceptor) Core->COOH Ortho-like positioning NH N1-H (H-Bond Donor) Core->NH Tautomeric Stability Cl 4-Chloro Group (-I Effect, Lipophilicity) Cl->Core Deactivates Ring COOH->NH Potential Intramolecular H-Bond

Figure 1: Functional group interplay within 4-Chloro-1H-indazole-7-carboxylic acid.

Physicochemical Profiling (The "Numbers")

The following data aggregates experimental and high-confidence predicted values derived from structural analogs and computational consensus.

PropertyValue / RangeContext
CAS Number 1643574-26-8Unique Identifier
Molecular Formula C₈H₅ClN₂O₂-
Molecular Weight 196.59 g/mol Monoisotopic Mass: ~196.00
Appearance White to off-white solidCrystalline powder
pKa1 (COOH) 3.5 ± 0.2 (Predicted)Stronger acid than benzoic acid due to -I of Cl
pKa2 (Indazole NH) 12.5 ± 0.5 (Predicted)Weakly acidic
LogP (Octanol/Water) 1.8 ± 0.3 (Predicted)Moderate lipophilicity (Cl adds ~0.71 to parent)
TPSA ~83 ŲGood membrane permeability potential (<140 Ų)
Solubility (Water) Low (< 0.1 mg/mL)pH-dependent; soluble at pH > 7
Solubility (Organic) High in DMSO, DMFModerate in MeOH, EtOAc
Melting Point >210 °C (Decomp.)[2][3][4][5][6][7][8]Typical for high-melting indazole acids

Synthetic Accessibility & Workflow

The most robust route to 4-Chloro-1H-indazole-7-carboxylic acid involves the hydrolysis of its methyl ester precursor. This ester is often constructed via a diazotization-cyclization strategy starting from a substituted aniline.

Synthesis Workflow Diagram

Synthesis Start Methyl 2-amino-4-chloro-3-methylbenzoate (Precursor) Reagent1 Reagents: Ac2O, KOAc, Isoamyl Nitrite (Cyclization) Start->Reagent1 Intermediate Methyl 4-chloro-1H-indazole-7-carboxylate (CAS: 952479-72-0) Reagent1->Intermediate 90°C, Toluene Hydrolysis Hydrolysis: LiOH / THF / H2O (Saponification) Intermediate->Hydrolysis Product 4-Chloro-1H-indazole-7-carboxylic acid (Final Target) Hydrolysis->Product Acidification (HCl)

Figure 2: Primary synthetic pathway via ester hydrolysis.

Analytical Characterization

To validate the identity of the compound, researchers should look for the following spectral signatures.

1H NMR (DMSO-d₆, 400 MHz) Prediction
  • δ 13.0–13.5 ppm (br s, 2H) : Carboxylic acid OH and Indazole NH (often broadened or exchanged).

  • δ 8.2–8.3 ppm (s, 1H) : H3 proton . This is a diagnostic singlet (or very fine doublet) characteristic of the indazole C3 position.

  • δ 7.9–8.0 ppm (d, J ≈ 8 Hz, 1H) : H6 proton . Ortho-coupling to H5.

  • δ 7.3–7.4 ppm (d, J ≈ 8 Hz, 1H) : H5 proton . Ortho-coupling to H6.

  • Note: The absence of a triplet indicates the 4-position is substituted (blocking the H4 signal seen in the parent compound).

Mass Spectrometry (ESI)
  • Positive Mode (M+H)⁺ : m/z ~197.0 / 199.0 (3:1 ratio due to ³⁵Cl/³⁷Cl isotope pattern).

  • Negative Mode (M-H)⁻ : m/z ~195.0 / 197.0. Negative mode is often more sensitive for carboxylic acids.

Experimental Protocols

Protocol A: Hydrolysis of Methyl 4-chloro-1H-indazole-7-carboxylate

Source Validation: Adapted from standard ester hydrolysis protocols for indazoles (US10968201B2).

  • Preparation : Dissolve Methyl 4-chloro-1H-indazole-7-carboxylate (1.0 eq) in a mixture of THF and Methanol (1:1 ratio, 0.1 M concentration).

  • Reaction : Add an aqueous solution of Lithium Hydroxide (LiOH) (3.0 eq, 1.0 M).

  • Incubation : Stir the mixture at 23°C for 4 hours. If TLC/LCMS shows incomplete conversion, heat to 40°C for an additional 12–16 hours.

  • Work-up :

    • Concentrate the mixture under vacuum to remove volatile organics (THF/MeOH).

    • Dilute the aqueous residue with water.

    • Cool to 0°C and slowly acidify to pH ~3–4 using 1N HCl .

    • The product should precipitate as a white/off-white solid.

  • Isolation : Filter the solid, wash with cold water, and dry under vacuum at 50°C.

    • Yield Expectation: >85%.

Protocol B: Solubility & Stability Stress Test

Purpose: To determine the compound's suitability for biological assays.

  • DMSO Stock : Prepare a 10 mM stock solution in anhydrous DMSO.

    • Observation: Should dissolve clearly. If turbid, sonicate for 5 minutes.

  • Aqueous Dilution : Dilute the DMSO stock 1:100 into PBS (pH 7.4).

    • Checkpoint: Check for precipitation. If precipitate forms, the solubility is < 100 µM.

  • Stability : Store the 10 mM DMSO stock at -20°C. Re-analyze by LCMS after 1 week to ensure no decarboxylation (loss of CO₂) or oxidation occurs.

Handling & Safety

  • Hazard Identification : Irritant (Skin/Eye/Respiratory).

  • Storage : Store at 2–8°C under inert atmosphere (Nitrogen/Argon). Keep container tightly sealed to prevent moisture absorption.

  • Light Sensitivity : Indazoles can be light-sensitive over prolonged periods; store in amber vials.

References

  • United States Patent US10968201B2. (2021). Bicyclic carboxamides and methods of use thereof. Google Patents.
  • PubChem . (n.d.). 1H-indazole-4-carboxylic acid (Isomer comparison). National Library of Medicine. Retrieved March 8, 2026, from [Link]

Sources

Foundational

Comprehensive Spectroscopic Characterization of 4-Chloro-1H-indazole-7-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals CAS Number: [1643574-26-8][1] Molecular Formula: C₈H₅ClN₂O₂ Molecular Weight: 196.59 g/mol

Executive Summary

4-Chloro-1H-indazole-7-carboxylic acid is a highly functionalized bicyclic scaffold frequently utilized as a critical intermediate in the synthesis of potent EP2 and EP4 receptor antagonists, which have profound applications in oncology and immunology ()[2][3].

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a checklist of peaks, but as a holistic, self-validating system. The presence of a basic indazole nitrogen, an acidic carboxylic acid, and a heavy halogen (chlorine) creates unique spectroscopic signatures. This guide details the causality behind experimental choices and provides the definitive Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) parameters required to unequivocally confirm its structural identity.

Structural Elucidation via Nuclear Magnetic Resonance (NMR)

The Causality of Solvent Selection

Indazole-carboxylic acids are notoriously insoluble in non-polar solvents (e.g., CDCl₃) due to the formation of strong intermolecular hydrogen-bonded networks—both via the carboxylic acid dimers and the indazole N-H···N interactions. Deuterated dimethyl sulfoxide (DMSO-d₆) is the mandatory solvent here. DMSO acts as a strong hydrogen-bond acceptor, disrupting the intermolecular lattice, ensuring a homogenous solution, and providing a stable deuterium lock signal.

¹H NMR Signatures & Self-Validating Logic

The substitution pattern of this molecule (positions 4 and 7 occupied on the benzene ring) leaves only two adjacent protons on the homocyclic ring: H5 and H6. This creates an isolated AB spin system . The mathematical requirement that the coupling constant (


) for H5 exactly matches H6 acts as an internal self-validating check for the 1,4-disubstitution pattern of the benzene ring.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (

, Hz)
AssignmentCausality / Mechanistic Rationale
~13.50Broad Singlet1H-Indazole N-HHighly deshielded due to hydrogen bonding and the aromatic ring current.
~13.00Broad Singlet1H-COOHAcidic proton undergoing rapid exchange. Often merges with water peak if sample is wet.
~8.35Singlet1H-H3Isolated proton on the pyrazole ring, strongly deshielded by the two adjacent electronegative nitrogen atoms.
~7.90Doublet1H7.8H6Ortho to the strongly electron-withdrawing carboxylic acid group, resulting in a significant downfield shift.
~7.45Doublet1H7.8H5Ortho to the chlorine atom. The +M (mesomeric) effect of chlorine's lone pairs slightly shields this proton relative to H6.

Mass Spectrometry (MS) Profiling

The Causality of Ionization Strategy

Given the zwitterionic potential of 4-chloro-1H-indazole-7-carboxylic acid, Electrospray Ionization (ESI) is the optimal technique. The molecule readily accepts a proton at the indazole N2 position in positive mode (


) and easily loses a proton from the carboxylic acid in negative mode (

).
The Chlorine Isotope Self-Validating Check

Chlorine naturally exists as two stable isotopes: ³⁵Cl (75.78%) and ³⁷Cl (24.22%). Any legitimate mass spectrum of this compound must exhibit a characteristic 3:1 isotopic cluster separated by 2 mass units. If this exact ratio is absent, the structural assignment is invalid.

Table 2: ESI-MS Isotopic Distribution

Ionization ModeExpected IonExact Mass (m/z)Relative AbundanceDiagnostic Value
Positive (ESI+)

197.0100%Base peak, confirms molecular weight.
Positive (ESI+)

199.0~33%Validates the presence of exactly one chlorine atom.
Negative (ESI-)

195.0100%Confirms the presence of an acidic proton (COOH).

Infrared (IR) Spectroscopy Signatures

The Causality of ATR-FTIR

Traditional KBr pellet preparation is highly hygroscopic, and absorbed water will obscure the critical O-H and N-H stretch regions. Attenuated Total Reflection (ATR) is required because it allows for direct solid-state analysis without a matrix, preserving the integrity of the hydrogen-bonded functional groups.

Table 3: FT-IR Functional Group Signatures (Solid State, ATR)

Wavenumber (cm⁻¹)Peak ShapeAssignmentStructural Significance
2500 - 3200Very BroadO-H stretchCharacteristic of carboxylic acid dimers.
~3150Sharp/MediumN-H stretchConfirms the 1H-indazole tautomer.
~1690Strong, SharpC=O stretchConjugated carboxylic acid carbonyl.
1500 - 1600Multiple, MediumC=C / C=NAromatic ring breathing modes.
~740StrongC-Cl stretchHalogen-carbon bond confirmation.

Experimental Workflows & Protocols

Below are the standardized, step-by-step methodologies required to generate the self-validating data described above.

SpectroscopicWorkflow Sample 4-Chloro-1H-indazole-7-carboxylic acid (Sample Preparation) NMR NMR Spectroscopy (DMSO-d6, 400 MHz) Sample->NMR 15-20 mg MS Mass Spectrometry (ESI-LC/MS) Sample->MS 1 mg/mL in MeOH IR FT-IR Spectroscopy (ATR Method) Sample->IR Solid state DataAnalysis Data Integration & Structural Elucidation NMR->DataAnalysis 1H, 13C, 2D NMR MS->DataAnalysis m/z 197 [M+H]+, Isotope Pattern IR->DataAnalysis Functional Groups (C=O, N-H)

Spectroscopic workflow for characterizing 4-Chloro-1H-indazole-7-carboxylic acid.

Protocol 1: NMR Acquisition
  • Sample Preparation: Weigh 15–20 mg of the analyte into a clean glass vial.

  • Solvation: Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Sonicate for 2 minutes until completely dissolved.

  • Transfer: Transfer the homogenous solution to a standard 5 mm NMR tube.

  • Acquisition: Insert into a 400 MHz (or higher) NMR spectrometer. Lock onto the DMSO deuterium signal (2.50 ppm). Shim the magnetic field until the TMS signal width at half-height is < 1.0 Hz.

  • Execution: Run a standard 1D ¹H sequence (e.g., zg30) with 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds to ensure accurate integration of the slowly relaxing quaternary and acidic protons.

Protocol 2: LC-ESI-MS Profiling
  • Stock Solution: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol.

  • Dilution: Dilute the stock 1:100 in a mixture of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (to promote ionization).

  • Injection: Inject 2 µL into the LC-MS system.

  • Parameters: Set the ESI capillary voltage to 3.5 kV (Positive) and 3.0 kV (Negative). Set the desolvation temperature to 350°C.

  • Validation: Scan from m/z 100 to 400. Verify the 3:1 isotopic ratio at m/z 197/199 in positive mode.

Protocol 3: ATR-FTIR Analysis
  • Background: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (ambient air) from 4000 to 400 cm⁻¹ with 32 scans at 4 cm⁻¹ resolution.

  • Application: Place ~2 mg of the dry, solid powder directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil until the clutch clicks, ensuring intimate contact between the crystal and the solid lattice.

  • Acquisition: Collect the sample spectrum using the exact same parameters as the background. Apply an ATR correction algorithm during post-processing to account for depth-of-penetration variations at different wavelengths.

References

  • Tempest Therapeutics, Inc. (2021). "Bicyclic carboxamides and methods of use thereof". United States Patent US10968201B2.

Sources

Exploratory

A Technical Guide to 4-Chloro-1H-indazole-7-carboxylic acid: A Privileged Scaffold for Novel Drug Discovery

This guide provides an in-depth technical analysis of 4-Chloro-1H-indazole-7-carboxylic acid, not as a compound with a singular, defined mechanism of action, but as a strategic starting material for the discovery of nove...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Chloro-1H-indazole-7-carboxylic acid, not as a compound with a singular, defined mechanism of action, but as a strategic starting material for the discovery of novel therapeutic agents. For researchers, scientists, and drug development professionals, understanding the potential of this molecule lies in the rich medicinal chemistry of its core indazole scaffold and the versatile reactivity of its functional groups.

The Indazole Nucleus: A Foundation of Therapeutic Success

The indazole ring system, a fusion of benzene and pyrazole, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation is reserved for molecular frameworks that are capable of binding to a variety of biological targets, thus serving as a fertile ground for the development of diverse therapeutics.

Indazole derivatives have been successfully developed into a range of approved drugs, demonstrating their versatility:

Drug NameTherapeutic ClassCore Mechanism of Action
Axitinib (Inlyta) Kinase InhibitorInhibition of vascular endothelial growth factor receptors (VEGFRs)
Bendazac NSAIDAnti-inflammatory
Granisetron 5-HT3 AntagonistBlocks serotonin receptors in the nervous system to prevent nausea and vomiting
Niraparib PARP InhibitorInhibition of poly (ADP-ribose) polymerase, a key enzyme in DNA repair

The success of the indazole scaffold can be attributed to several key features:

  • Bioisosterism : The indazole nucleus can act as a bioisostere for other aromatic rings like indole or phenol. This allows for the substitution of these groups in known active compounds to potentially improve properties such as metabolic stability and target affinity.[2]

  • Hydrogen Bonding Capability : The indazole ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the second nitrogen atom), enabling it to form crucial interactions with protein targets.[2]

  • Structural Rigidity and Planarity : The bicyclic nature of the indazole scaffold provides a rigid framework that can orient substituents in a defined three-dimensional space, which is advantageous for optimizing binding to a target protein.

4-Chloro-1H-indazole-7-carboxylic acid: A Strategic Intermediate

While 4-Chloro-1H-indazole-7-carboxylic acid itself is not a known bioactive agent, its structure contains the key elements for its use as a powerful synthetic intermediate in drug discovery programs.

The Carboxylic Acid Functional Group: A Versatile Chemical Handle

The carboxylic acid at the 7-position is the most significant feature for medicinal chemists. It serves as a versatile handle for a variety of chemical transformations, most notably nucleophilic acyl substitution reactions.[3][4] This allows for the creation of a diverse library of derivatives, such as amides and esters, which is a cornerstone of structure-activity relationship (SAR) studies.

The general mechanism for these transformations involves the activation of the carboxylic acid, followed by the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of a leaving group yields the final product.[5]

G reagents Indazole-COOH + R-NH2 intermediate Tetrahedral Intermediate reagents->intermediate Coupling Reagent (e.g., HATU, EDCI) product Indazole-CONH-R intermediate->product Elimination of H2O

Caption: Amide bond formation from a carboxylic acid.

The Chloro Substituent: Modulating Properties

The chlorine atom at the 4-position is not merely a passive component. It can significantly influence the molecule's properties in several ways:

  • Electronic Effects : As an electron-withdrawing group, the chlorine atom can alter the pKa of the indazole ring nitrogens and the carboxylic acid, which can in turn affect the molecule's binding characteristics and pharmacokinetic properties.

  • Steric Influence : The presence of the chlorine atom can provide a steric block, preventing metabolism at that position and potentially directing the binding of the molecule within a protein's active site.

  • Hydrophobicity : The chloro group increases the lipophilicity of the molecule, which can impact its solubility, cell permeability, and plasma protein binding.

Hypothesized Mechanisms of Action and Potential Biological Targets

Given the lack of direct data on 4-Chloro-1H-indazole-7-carboxylic acid, we must look to related compounds to hypothesize potential biological targets for its derivatives.

Nitric Oxide Synthase Inhibition

The parent compound, 1H-indazole-7-carboxylic acid (lacking the chloro group), has been identified as an inhibitor of nitric oxide synthases (NOS).[6] NOS are a family of enzymes responsible for the production of nitric oxide, a critical signaling molecule involved in various physiological and pathological processes. Dysregulation of NOS activity is implicated in inflammation, neurodegenerative diseases, and cardiovascular disorders. It is therefore highly probable that derivatives of 4-Chloro-1H-indazole-7-carboxylic acid could also modulate NOS activity.

Kinase Inhibition

The indazole scaffold is a well-established core structure for a multitude of kinase inhibitors.[2][7] Kinases are a large family of enzymes that play a central role in cell signaling by catalyzing the phosphorylation of proteins. Aberrant kinase activity is a hallmark of many cancers, making them a prime target for drug development. The ability of the indazole nucleus to form key hydrogen bonds with the hinge region of the ATP-binding site of kinases is a primary reason for its prevalence in this class of drugs.[2]

G ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ext_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation inhibitor Indazole-Derived Kinase Inhibitor inhibitor->raf

Caption: A representative kinase signaling pathway (MAPK pathway) and the inhibitory action of a hypothetical indazole derivative.

Other Potential Targets

The diverse biological activities of indazole derivatives suggest a broad range of other potential targets.[8][9] For instance, the use of a related chloro-bromo-indazole as an intermediate in the synthesis of the HIV capsid inhibitor Lenacapavir highlights the potential for targeting viral proteins.[10][11]

Experimental Protocols for Target Identification and Validation

For a research team beginning with 4-Chloro-1H-indazole-7-carboxylic acid, a systematic approach to identifying the biological activity of its derivatives is essential.

Library Synthesis

The first step is to synthesize a focused library of compounds by modifying the carboxylic acid group. A common approach is to perform amide coupling with a diverse set of primary and secondary amines to explore a range of chemical space.

Protocol: General Procedure for Amide Library Synthesis

  • Activation : Dissolve 1 equivalent of 4-Chloro-1H-indazole-7-carboxylic acid in a suitable aprotic solvent (e.g., DMF, DCM). Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA). Stir at room temperature for 15-30 minutes.

  • Coupling : Add 1.1 equivalents of the desired amine to the activated acid solution.

  • Reaction Monitoring : Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification : Once the reaction is complete, perform an aqueous work-up to remove excess reagents and byproducts. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide derivative.

Biological Screening Cascade

Once a library of derivatives has been synthesized, a tiered screening approach is recommended to efficiently identify active compounds and their potential targets.

G start Synthesized Compound Library (Derivatives of 4-Chloro-1H-indazole-7-carboxylic acid) primary_screen Primary Screen: Phenotypic Assay (e.g., Cancer Cell Proliferation) start->primary_screen hit_id Hit Identification primary_screen->hit_id hit_id->start Inactive Compounds secondary_screen Secondary Screen: Target-Based Assays (e.g., Kinase Panel, NOS Assay) hit_id->secondary_screen Active Compounds lead_opt Lead Optimization (SAR Studies) secondary_screen->lead_opt

Caption: A tiered screening workflow for identifying bioactive compounds.

Protocol: Cell-Based Anti-Proliferation Assay (Example)

  • Cell Seeding : Seed cancer cells (e.g., a panel of non-small cell lung cancer lines[8]) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of the synthesized indazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation : Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment : Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay, which quantifies metabolic activity or ATP levels, respectively.

  • Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) for each compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

4-Chloro-1H-indazole-7-carboxylic acid represents a molecule of significant potential for the drug discovery professional. While its own mechanism of action is not defined, its value lies in its identity as a member of the privileged indazole family and its strategically placed functional groups. By leveraging the versatility of the carboxylic acid for library synthesis and drawing hypotheses from the known activities of related indazole compounds, researchers can utilize this molecule as a powerful starting point for the development of novel therapeutics targeting a wide range of diseases.

References

  • Shafi, S., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6466. Retrieved from [Link][8]

  • Saleem, M., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 28(25), 2055-2069. Retrieved from [Link][9]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(6), 956-965. Retrieved from [Link][7]

  • Khandave, P., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. Retrieved from [Link][12]

  • F. Hoffmann-La Roche AG. (2006). Indole, indazole or indoline derivatives. Google Patents. Retrieved from [13]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link][10]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(10), 2315. Retrieved from [Link][11]

  • GlaxoSmithKline LLC. (2009). Substituted pyrazolospiroketone compounds. Google Patents. Retrieved from [14]

  • Gaikwad, S. P., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(4), 481-487. Retrieved from [Link][15]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link][16]

  • Shanghai Institute of Pharmaceutical Industry. (2017). Preparation method of indazole and application of indazole in medicine synthesis. Google Patents. Retrieved from [17]

  • LibreTexts Chemistry. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Retrieved from [Link][3]

  • Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link][5]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Omega, 7(16), 14194-14207. Retrieved from [Link][18]

  • SlidePlayer. (n.d.). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link][4]

Sources

Foundational

Technical Guide: Discovery and History of 4-Chloro-1H-indazole-7-carboxylic Acid

The following technical guide details the discovery context, chemical evolution, and synthetic methodology for 4-Chloro-1H-indazole-7-carboxylic acid , a critical scaffold in modern kinase inhibitor design. [1] Part 1: E...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery context, chemical evolution, and synthetic methodology for 4-Chloro-1H-indazole-7-carboxylic acid , a critical scaffold in modern kinase inhibitor design.

[1]

Part 1: Executive Summary & Chemical Identity[1]

4-Chloro-1H-indazole-7-carboxylic acid is not a marketed drug but a "privileged scaffold"—a high-value molecular building block used extensively in the discovery of targeted immunotherapies and oncology agents.[1] It rose to prominence in the mid-2010s as a key intermediate for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors , where the 4-chloro substituent provides essential selectivity within the ATP-binding pocket, and the 7-carboxylic acid serves as a vector for solubilizing groups or amide-linked pharmacophores.[1]

Chemical Identity Table[1]
PropertySpecification
Chemical Name 4-Chloro-1H-indazole-7-carboxylic acid
CAS Number 1643574-26-8
Molecular Formula C₈H₅ClN₂O₂
Molecular Weight 196.59 g/mol
Key Functionality C4-Chloro : Hydrophobic pocket fill / Selectivity filterC7-Carboxyl : Amide coupling handleN1-H : Hydrogen bond donor (hinge binder)
Primary Application IRAK4 Inhibitors, Estrogen Receptor Modulators, HIV Capsid Inhibitors

Part 2: Discovery Context & Medicinal Chemistry Logic[1]

The "Selectivity Filter" Evolution

The history of this molecule is tied to the evolution of kinase inhibitors. Early indazole-based drugs (e.g., Axitinib) utilized the indazole core for its resemblance to the purine ring of ATP, allowing it to bind effectively to the kinase hinge region.

However, "naked" indazoles often lacked selectivity, hitting multiple kinases (promiscuity).

  • First Generation (General Indazoles): Simple 3-, 5-, or 6-substituted indazoles were used.[1] They often suffered from poor metabolic stability or off-target toxicity.[1]

  • The "4-Chloro" Breakthrough: Structural biology studies on IRAK4 revealed a small, hydrophobic "gatekeeper" pocket near the ATP binding site.[1] Medicinal chemists discovered that a chlorine atom at the C4 position of the indazole ring perfectly filled this pocket, displacing water and locking the molecule into a bioactive conformation.

  • The "7-Carboxyl" Vector: To improve oral bioavailability and physicochemical properties (solubility), the C7 position was identified as an exit vector pointing towards the solvent front. This allowed for the attachment of polar moieties (e.g., piperazines, morpholines) via amide coupling without disrupting the core binding mode.

Biological Targets[1][2][3]
  • IRAK4 (Inflammation): The scaffold is central to inhibitors blocking the Toll-Like Receptor (TLR) and IL-1R signaling pathways, relevant for Rheumatoid Arthritis and Lupus.[1]

  • HIV Capsid (Lenacapavir context): While Lenacapavir uses a 4-chloro-7-bromo-indazol-3-amine core, the 4-chloro-7-functionalized substitution pattern is shared, validating this geometry for protein-protein interaction inhibition.[1]

Part 3: Synthetic Methodology

The synthesis of 4-Chloro-1H-indazole-7-carboxylic acid is non-trivial due to the specific substitution pattern required on the benzene ring before cyclization.[1] The most robust route, validated by patent literature (e.g., WO2006013048A1 analogs), utilizes a modified Jacobson/Sandmeyer cyclization starting from a highly substituted aniline.

Retrosynthetic Analysis

To obtain the 4-chloro (C4) and 7-carboxyl (C7) pattern on the indazole:

  • Indazole C7 corresponds to the position ortho to the aniline amine.

  • Indazole C4 corresponds to the position meta to the aniline amine (specifically, ortho to the methyl group used for cyclization).

Therefore, the required starting material is 2-amino-4-chloro-3-methylbenzoic acid (or its methyl ester).[1]

Diagram: Synthesis Pathway (DOT)[1]

Synthesispath Figure 1: Industrial Synthesis Route via Modified Jacobson Cyclization Start 2-Amino-4-chloro-3-methylbenzoic acid (Precursor) Inter1 Diazonium Salt (Intermediate) Start->Inter1 1. NaNO2, HCl (Diazotization) Inter2 Indazole Ester (Methyl 4-chloro-1H-indazole-7-carboxylate) Inter1->Inter2 2. Cyclization (Phase Transfer / Ac2O) Final 4-Chloro-1H-indazole-7-carboxylic acid (Target) Inter2->Final 3. LiOH, THF/H2O (Hydrolysis)

Detailed Experimental Protocol

Note: This protocol is a composite based on standard procedures for 7-carboxy-indazoles found in patent literature (e.g., US 8,022,227 B2).

Step 1: Diazotization and Cyclization

Reagents: Methyl 2-amino-4-chloro-3-methylbenzoate (1.0 equiv), Sodium Nitrite (1.1 equiv), Acetic Acid (solvent), Acetic Anhydride.[1]

  • Dissolution: Dissolve methyl 2-amino-4-chloro-3-methylbenzoate in glacial acetic acid at room temperature.

  • Diazotization: Cool the solution to 0–5 °C. Add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • Cyclization: Allow the reaction to warm to room temperature or heat gently to 40 °C. The diazonium species undergoes internal cyclization with the adjacent methyl group (often requiring phase transfer catalysis or specific anhydrous conditions like 18-crown-6/KOAc in chloroform for higher yields, widely known as the Bartoli or modified Jacobson method).[1]

  • Workup: Quench with water. The indazole ester often precipitates. Filter the solid, wash with water, and dry under vacuum.

Step 2: Hydrolysis

Reagents: Methyl 4-chloro-1H-indazole-7-carboxylate, Lithium Hydroxide (LiOH), THF, Water.[1]

  • Reaction: Suspend the ester in a 3:1 mixture of THF:Water. Add LiOH (3.0 equiv).

  • Conditions: Stir at 60 °C for 4 hours until TLC indicates complete consumption of the ester.

  • Isolation: Acidify the mixture to pH 3 using 1N HCl. The target acid, 4-Chloro-1H-indazole-7-carboxylic acid , will precipitate as an off-white solid.[1]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Part 4: Logical Structure-Activity Relationship (SAR)[1]

The utility of this scaffold is best understood through its SAR logic. The diagram below illustrates why this specific substitution pattern is conserved across multiple drug discovery campaigns.

SAR_Logic Figure 2: SAR Logic of the 4-Chloro-7-Carboxy Indazole Scaffold Core Indazole Core (Hinge Binder) C4 C4-Chloro Position Core->C4 C7 C7-Carboxyl Position Core->C7 N1 N1-H Position Core->N1 Effect1 Fills Hydrophobic 'Gatekeeper' Pocket (Selectivity) C4->Effect1 Key Mechanism Effect2 Solvent-Exposed Vector (Solubility/PK) C7->Effect2 Key Mechanism Effect3 H-Bond Donor to Kinase Hinge (Potency) N1->Effect3 Key Mechanism

References

  • A2B Chem. (n.d.). 4-chloro-1H-indazole-7-carboxylic acid Product Data. Retrieved from

  • Genentech, Inc. (2006). Indole, indazole or indoline derivatives. WO2006013048A1.[1] Retrieved from

  • Research Foundation of State University of New York. (2011). Method of synthesizing 1H-indazole compounds. US Patent 8,022,227 B2.[1] Retrieved from

  • European Patent Office. (2019). Synthesis of Indazoles (IRAK4 Inhibitors). EP 3448849 B1.[1] Retrieved from

  • Asad, N., et al. (2024).[2] Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv.[1] Retrieved from [1]

Sources

Exploratory

Potential therapeutic targets of 4-Chloro-1H-indazole-7-carboxylic acid

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads Executive Summary: The "Molecular Tetris" of Scaffold Design In the landscape of fragm...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads

Executive Summary: The "Molecular Tetris" of Scaffold Design

In the landscape of fragment-based drug discovery (FBDD), 4-Chloro-1H-indazole-7-carboxylic acid represents a "privileged scaffold"—a molecular framework capable of binding to diverse biological targets with high affinity. It is not a marketed drug itself, but rather a high-value pharmacophore used to construct potent inhibitors for oncology (kinases) and virology (capsid assembly).[1]

Its value lies in its dual-substitution pattern:

  • 4-Chloro Motif: Provides a lipophilic anchor and potential halogen-bonding interactions, critical for occupying hydrophobic pockets (e.g., the gatekeeper region in kinases).[1]

  • 7-Carboxylic Acid: Serves as a solubilizing "handle" and a vector for chemical elaboration (e.g., amide coupling) to reach solvent-exposed regions of a protein target.

This guide analyzes the structural biology, therapeutic targets, and synthetic protocols for leveraging this scaffold in drug development.[1][2]

Structural Biology & Chemical Profile[1][3]

The Pharmacophore Map

The indazole core acts as a bioisostere for the purine ring of ATP, making it a natural scaffold for kinase inhibitors.[1] The specific substitution pattern of the 4-chloro and 7-carboxyl groups creates a unique vector profile for binding.

Pharmacophore Indazole 1H-Indazole Core (H-Bond Donor/Acceptor) Cl_4 4-Chloro Substituent (Hydrophobic/Halogen Bond) Indazole->Cl_4 Substitution at C4 COOH_7 7-Carboxylic Acid (Solubility/Linker Handle) Indazole->COOH_7 Substitution at C7 Target_Pocket Target Hydrophobic Pocket (e.g., Kinase Gatekeeper) Cl_4->Target_Pocket Van der Waals / X-Bond Solvent_Front Solvent Channel (Interaction with Lys/Arg) COOH_7->Solvent_Front Salt Bridge / Amide Coupling

Figure 1: Pharmacophore map illustrating the dual-functionality of the scaffold. The 4-Cl anchors the molecule, while the 7-COOH interacts with the solvent interface.

Physicochemical Properties
PropertyValue (Predicted)Relevance
Molecular Weight ~196.6 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP ~2.1Balanced lipophilicity for membrane permeability.
H-Bond Donors 2 (NH, COOH)Critical for hinge-binding in kinases.
H-Bond Acceptors 2 (N, C=O)Facilitates water-mediated bridges.
pKa (Acid) ~3.5 - 4.0Ionized at physiological pH, improving solubility.

Primary Therapeutic Targets

Kinase Inhibition (Oncology & Inflammation)

The indazole core is a classic ATP-competitive inhibitor scaffold. The 4-chloro substituent is particularly effective at targeting the "gatekeeper" residue in protein kinases, a common site of resistance mutations (e.g., T790M in EGFR).[1]

  • Target: JNK (c-Jun N-terminal Kinase) and MAPK (Mitogen-Activated Protein Kinase) .

  • Mechanism: The indazole nitrogen pairs form hydrogen bonds with the kinase "hinge" region (e.g., Met108 in p38α).[1] The 4-Cl group occupies the hydrophobic pocket adjacent to the ATP binding site, displacing water and increasing entropic gain.

  • Application: The 7-COOH is often converted to an amide to extend into the ribose-binding pocket or solvent channel, improving selectivity against other kinases.

HIV-1 Capsid Inhibition (Virology)

This scaffold bears striking structural similarity to the core of Lenacapavir , a first-in-class HIV capsid inhibitor.

  • Mechanism: Lenacapavir utilizes a 4-chloro-7-bromo-indazole core (functionally similar to our target) to bind at the interface of two capsid protein (CA) hexamers.

  • Role of 4-Cl: It fits into a specific hydrophobic cleft in the CA protein, stabilizing the capsid lattice and preventing proper disassembly (uncoating) or assembly.

  • Potential: The 7-COOH derivative serves as a precursor for synthesizing sulfonamide-linked analogs that mimic the Lenacapavir binding mode.

Prostaglandin Receptor Antagonism

Substituted indazoles have been identified as antagonists for the Prostaglandin D2 receptor (DP) and FP receptor .

  • Therapeutic Use: Treatment of allergic rhinitis, asthma, and ocular hypertension.[1]

  • Chemistry: The carboxylic acid moiety mimics the arachidonic acid tail, interacting with the conserved arginine residue (e.g., Arg291) in the GPCR binding pocket.[1]

Experimental Protocols

Synthesis of 4-Chloro-1H-indazole-7-carboxylic acid

Note: Direct electrophilic chlorination of indazole-7-carboxylic acid often yields mixtures. The most reliable route is de novo ring synthesis from a substituted aniline.

Protocol: Modified Jacobson Indazole Synthesis

Reagents:

  • Methyl 2-amino-4-chloro-3-methylbenzoate (Starting Material)

  • Acetic Anhydride (Ac2O)[1]

  • Isoamyl Nitrite (iAmONO)[1]

  • Potassium Acetate (KOAc)[1]

  • Chloroform (CHCl3)[1]

Step-by-Step Workflow:

  • Acetylation: Dissolve methyl 2-amino-4-chloro-3-methylbenzoate (1.0 eq) in CHCl3. Add KOAc (1.2 eq).[3] Cool to 0°C. Dropwise add Ac2O (3.0 eq). Stir at RT for 1h to form the acetamide intermediate.

  • Diazotization & Cyclization: Heat the mixture to 60°C. Add isoamyl nitrite (2.2 eq) slowly. The diazonium species will undergo intramolecular cyclization onto the neighboring methyl group (Bartoli/Jacobson mechanism).

  • Hydrolysis: Evaporate solvent. Resuspend residue in THF/Water (1:1). Add LiOH (4.0 eq) and stir at 50°C for 4h to hydrolyze the methyl ester and the N-acetyl group.

  • Workup: Acidify with 1M HCl to pH 3. The product, 4-Chloro-1H-indazole-7-carboxylic acid , will precipitate. Filter and wash with cold water. Recrystallize from Ethanol/Water.

Synthesis Start Methyl 2-amino-4-chloro-3-methylbenzoate Step1 Step 1: Acetylation (Ac2O, KOAc, CHCl3) Start->Step1 Step2 Step 2: Diazotization/Cyclization (Isoamyl Nitrite, 60°C) Step1->Step2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Step2->Step3 Final 4-Chloro-1H-indazole-7-carboxylic acid Step3->Final

Figure 2: Synthetic pathway via the modified Jacobson cyclization route.

Validation Assay: Kinase Inhibition (ADP-Glo)

To validate the scaffold's activity against a target kinase (e.g., JNK1), use a luminescent ADP detection assay.[1]

Materials:

  • Recombinant JNK1 kinase.

  • Substrate (c-Jun protein or peptide).

  • ATP (Ultra-pure).

  • Test Compound: 4-Chloro-1H-indazole-7-carboxylic acid (dissolved in DMSO).

Procedure:

  • Preparation: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[1]

  • Incubation: In a 384-well plate, add 2 µL of compound (serial dilutions). Add 4 µL of JNK1 enzyme (2 ng/well). Incubate for 15 min at RT.

  • Reaction: Add 4 µL of Substrate/ATP mix (10 µM ATP final). Incubate for 45 min at RT.

  • Termination: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.

  • Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure luminescence. Calculate IC50 using a non-linear regression fit (GraphPad Prism).

Future Directions: PROTACs and Linkers

The 7-carboxylic acid position is an ideal attachment point for PROTAC (Proteolysis Targeting Chimera) linkers.

  • Strategy: Couple the 7-COOH to a diamine linker, which is then attached to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).[1]

  • Hypothesis: The 4-chloro-indazole moiety binds the target kinase, while the linker recruits the ubiquitin-proteasome system to degrade the protein entirely, overcoming resistance driven by high protein expression.

References

  • Asad, N., et al. (2024).[1][3][4] Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.[3][4][5] Molecules, 29(11), 2705.[1] [Link]

  • Lochner, M., et al. (2010).[1][6] Indazoles as bioisosteres in drug discovery. Journal of Medicinal Chemistry, 53(6), 2324.[1] [Link]

  • Gilead Sciences. (2015).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Bicyclic Carboxamides from 4-Chloro-1H-indazole-7-carboxylic acid

Executive Summary & Strategic Analysis The 4-Chloro-1H-indazole-7-carboxylic acid scaffold is a critical bicyclic intermediate in the synthesis of high-value pharmacophores, particularly P2X7 receptor antagonists and kin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The 4-Chloro-1H-indazole-7-carboxylic acid scaffold is a critical bicyclic intermediate in the synthesis of high-value pharmacophores, particularly P2X7 receptor antagonists and kinase inhibitors (e.g., IDO1, JNK). The 7-carboxamide moiety is often the "warhead" or key hydrogen-bonding interaction site within the receptor pocket, while the 4-chloro position serves as a versatile handle for late-stage diversification via palladium-catalyzed cross-coupling.

Key Synthetic Challenges
  • Steric Hindrance: The carboxylic acid at position 7 is peri-substituted relative to the N1-nitrogen. This creates significant steric bulk, making standard amide couplings (EDC/HOBt) sluggish or prone to failure.

  • Regioselectivity (Tautomerism): The 1H-indazole core exists in a tautomeric equilibrium (1H vs. 2H). Unprotected reactions can lead to mixtures of N1- and N2-acylated byproducts.

  • Electronic Deactivation: The 4-chloro substituent withdraws electron density, slightly deactivating the ring but making the C7-acid more acidic.

Strategic Solution

This guide details a "Protect-Activate-Couple-Diversify" strategy. We utilize Tetrahydropyranyl (THP) protection for the indazole nitrogen to ensure solubility and regiocontrol. For the difficult amide coupling, we employ T3P (Propylphosphonic anhydride) or HATU , which are superior for sterically hindered substrates compared to acyl chlorides.

Synthetic Workflow Visualization

The following diagram outlines the critical path for transforming the starting material into a functionalized bicyclic carboxamide library.

SyntheticWorkflow Start 4-Chloro-1H-indazole- 7-carboxylic acid Step1 Step 1: N1-Protection (DHP, PTSA) Start->Step1 Regiocontrol Step2 Step 2: Amide Coupling (Amine, T3P/HATU) Step1->Step2 Activation Step3 Step 3: C4-Diversification (Suzuki Coupling) Step2->Step3 Pd-Catalysis End Target Bicyclic Carboxamide Step3->End Deprotection

Figure 1: Strategic workflow for the synthesis of 4-substituted-1H-indazole-7-carboxamides. Colors indicate distinct reaction phases.

Detailed Experimental Protocols

Protocol A: N1-Protection (Tetrahydropyranyl)

Objective: Mask the indazole nitrogen to prevent side reactions and improve solubility in organic solvents.

Reagents:

  • 4-Chloro-1H-indazole-7-carboxylic acid (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (3.0 equiv)

  • p-Toluenesulfonic acid monohydrate (PTSA) (0.1 equiv)

  • Solvent: Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc)

Procedure:

  • Charge: To a dried round-bottom flask, add the starting acid and anhydrous THF (10 mL/g).

  • Add: Add DHP followed by PTSA.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours.

    • Self-Validating Check: Monitor by TLC (50% EtOAc/Hexane). The starting material (polar, baseline) should disappear, replaced by a less polar spot (N1-THP ester/acid mixture).

  • Workup: Cool to RT. Dilute with EtOAc, wash with saturated NaHCO3 (to remove PTSA and unreacted acid), then brine.

  • Note: This reaction may esterify the carboxylic acid if alcohol is present, or form the THP ester. However, for the acid starting material, we typically aim for N-protection. If the acid is also protected as a THP ester, a mild hydrolysis (LiOH/THF/H2O) step is required before amide coupling.

    • Optimization: To avoid THP ester formation, use Methyl 4-chloro-1H-indazole-7-carboxylate as the starting material, protect N1, then hydrolyze the methyl ester.

Protocol B: Sterically Hindered Amide Coupling (The "Warhead" Installation)

Objective: Couple the 7-carboxylic acid with a primary or secondary amine. Critical Insight: Due to the 4-Cl and peri-N1 steric clash, standard coupling agents often fail. T3P is the reagent of choice for low epimerization and high yield in hindered systems.

Data Table: Coupling Reagent Comparison

ReagentSteric ToleranceByproduct RemovalRecommended Use
EDC/HOBt LowUrea (Solid)Simple, unhindered amines only.
HATU HighSoluble (wash away)Standard choice for hindered acids.
T3P Very HighWater SolubleBest choice for extremely hindered/unreactive amines.
SOCl2 HighAcidic GasUse only if acid-sensitive groups are absent.

Procedure (Using HATU):

  • Dissolve: Dissolve N1-protected 4-chloro-indazole-7-carboxylic acid (1.0 equiv) in anhydrous DMF (5 mL/mmol).

  • Base: Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Activate: Add HATU (1.2 equiv). The solution should turn yellow/orange. Stir for 15 minutes at RT to form the active ester.

  • Couple: Add the target Amine (1.1 equiv).

  • Reaction: Stir at RT for 2–12 hours. If conversion is slow (checked by LCMS), heat to 50°C.

    • Self-Validating Check (LCMS): Look for the mass of [M+H]+ corresponding to Product. The Cl isotope pattern (3:1 ratio of M : M+2) must be preserved.

  • Workup: Dilute with EtOAc, wash 3x with 5% LiCl solution (removes DMF), then NaHCO3 and brine. Dry over Na2SO4.

Protocol C: C4-Diversification (Suzuki-Miyaura Coupling)

Objective: Functionalize the 4-chloro position to create the "bicyclic" core diversity.

Reagents:

  • Amide Product from Protocol B (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv) or XPhos Pd G2 (for difficult chlorides).

  • Base: K2CO3 (3.0 equiv) or Cs2CO3.

  • Solvent: 1,4-Dioxane/Water (4:1).

Procedure:

  • Degas: Sparge the solvent mixture with Nitrogen for 15 minutes.

  • Combine: Add Amide, Boronic Acid, Base, and Catalyst to a microwave vial or pressure tube.

  • Heat: Heat to 90–100°C for 2–4 hours (or microwave at 120°C for 30 min).

    • Self-Validating Check: The distinct Chlorine isotope pattern in MS will disappear, replaced by the pattern of the new aryl group (usually M+H only).

  • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (SiO2).

Mechanism of Activation (Graphviz)

Understanding the activation of the hindered 7-carboxylic acid is vital for troubleshooting.

ActivationMechanism Acid Indazole-7-COOH (Hindered) ActiveEster O-At Active Ester (Reactive Intermediate) Acid->ActiveEster Deprotonation + HATU Attack Base DIPEA Base->Acid HATU HATU Reagent HATU->ActiveEster Product Bicyclic Carboxamide ActiveEster->Product Nucleophilic Acyl Substitution Amine Target Amine (R-NH2) Amine->Product

Figure 2: HATU-mediated activation mechanism overcoming steric hindrance at the C7 position.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion in Amide Step Steric bulk prevents amine attack.Switch to T3P in EtOAc/Pyridine (reflux). T3P creates a highly reactive mixed anhydride.
N1/N2 Regioisomers Tautomerization of starting material.Ensure strict N1-protection (THP or SEM) before any coupling steps.
De-chlorination at C4 Pd-catalyzed reduction during Suzuki.Use degassed solvents strictly. Switch to Pd(PPh3)4 if Pd(dppf) is too aggressive (rare), or lower temp.
Product insoluble Planar aromatic stacking.Use DMSO for workup or purify via Reverse Phase (C18) HPLC.

References

  • Vertex Pharmaceuticals Inc. "Bicyclic carboxamides and methods of use thereof." U.S. Patent 10,968,201.
  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. (General Amide Coupling context). Available at: [Link]

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016. Available at: [Link]

  • Asad, N., et al. "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir."[1][2] Molecules, 2024.[1][3][4] (Relevant for Indazole halogenation/functionalization chemistry). Available at: [Link]

Sources

Application

Application Note: 4-Chloro-1H-indazole-7-carboxylic acid in Prostanoid Receptor Antagonist Discovery

Introduction & Scientific Rationale 4-Chloro-1H-indazole-7-carboxylic acid (CAS: 1643574-26-8) is a critical pharmacophore scaffold used in the design of next-generation antagonists for the Prostanoid Receptor family, sp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

4-Chloro-1H-indazole-7-carboxylic acid (CAS: 1643574-26-8) is a critical pharmacophore scaffold used in the design of next-generation antagonists for the Prostanoid Receptor family, specifically the EP4 (Prostaglandin E2 receptor 4) and EP3 subtypes.

While Prostaglandin E2 (PGE2) signaling via EP4 is a well-established driver of tumor immune evasion and inflammation, early antagonists (e.g., Grapiprant) utilized different core structures. Recent medicinal chemistry campaigns have identified the indazole-carboxylic acid motif as a superior bioisostere that offers improved metabolic stability and precise hydrogen-bonding capabilities within the receptor's orthosteric binding pocket.

Mechanistic Relevance[1][2]
  • Structural Anchoring: The carboxylic acid moiety at position 7 (or 3, depending on regioisomer design) mimics the

    
    -chain carboxylate of the endogenous ligand PGE2, forming a critical salt bridge with Arg316  and hydrogen bonds with Tyr80  in the EP4 transmembrane domain.
    
  • The 4-Chloro Advantage: Substitution at the 4-position (Chlorine) fills a specific hydrophobic sub-pocket in the receptor, enhancing affinity (

    
    ) and selectivity over homologous receptors (e.g., DP1, IP).
    
  • Therapeutic Scope: Derivatives of this scaffold are currently under investigation for colorectal cancer immunotherapy (reversing T-cell suppression) and inflammatory pain management.

Chemical Properties & Handling[3]

PropertySpecification
Molecular Formula C₈H₅ClN₂O₂
Molecular Weight 196.59 g/mol
Solubility Soluble in DMSO (>50 mM); Sparingly soluble in water.
Stability Stable at -20°C for >2 years (solid). Solutions in DMSO should be used within 24 hours or aliquoted and frozen at -80°C.
Handling Hygroscopic. Handle under inert atmosphere (N₂) if used in moisture-sensitive coupling reactions.

Experimental Workflows

Pathway Visualization: EP4 Receptor Signaling & Antagonism

The following diagram illustrates the canonical Gs-coupled signaling pathway of the EP4 receptor and the intervention point of Indazole-based antagonists.

EP4_Signaling PGE2 PGE2 (Endogenous Ligand) EP4 EP4 Receptor (GPCR) PGE2->EP4 Activates Indazole Indazole-7-COOH Derivative (Antagonist) Indazole->EP4 Blocks (Orthosteric) Gs Gs Protein (Heterotrimeric) EP4->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation (Gene Transcription) PKA->CREB Immune Immune Suppression (Tumor Evasion) CREB->Immune Drives

Caption: Mechanism of Action. Indazole derivatives competitively bind the EP4 receptor, preventing PGE2-mediated Gs coupling and downstream cAMP accumulation, thereby reversing immune suppression.

Protocol A: Competitive Radioligand Binding Assay

This assay determines the affinity (


) of 4-Chloro-1H-indazole-7-carboxylic acid derivatives for the EP4 receptor by displacing tritiated PGE2.

Materials:

  • Membranes: HEK293 cells stably expressing human EP4 receptor (commercial or in-house).

  • Radioligand: [³H]-Prostaglandin E2 (PerkinElmer, ~150 Ci/mmol).

  • Buffer: 10 mM MES-KOH (pH 6.0), 10 mM MgCl₂, 1 mM EDTA.

  • Test Compound: 4-Chloro-1H-indazole-7-carboxylic acid (or derivative) dissolved in DMSO.

Step-by-Step Procedure:

  • Preparation: Dilute test compounds in Assay Buffer (max 1% DMSO final). Prepare serial dilutions (e.g., 10 µM to 0.1 nM).

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (5–10 µg protein/well).

    • 50 µL [³H]-PGE2 (Final concentration ~0.5–1.0 nM, near

      
      ).
      
    • 50 µL Test Compound or Vehicle.

    • Non-specific binding control: Add 10 µM unlabeled PGE2 to separate wells.

  • Equilibrium: Incubate for 60 minutes at 30°C (EP4 kinetics are temperature sensitive).

  • Harvesting: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold buffer (10 mM MES-KOH, pH 6.0).

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis:

  • Calculate % Inhibition:

    
    
    
  • Fit data to a one-site competition model to derive

    
    .
    
  • Calculate

    
     using the Cheng-Prusoff equation: 
    
    
    
Protocol B: Functional cAMP Accumulation Assay (TR-FRET)

Since EP4 is Gs-coupled, measuring cAMP inhibition is the functional proof of antagonism. This protocol uses Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

  • Cells: CHO-K1 cells expressing human EP4.

  • Reagents: HTRF cAMP HiRange Kit (Cisbio/Revvity), IBMX (Phosphodiesterase inhibitor), PGE2 (Agonist).

Step-by-Step Procedure:

  • Cell Seeding: Dispense 2,000 cells/well in low-volume 384-well plates (white).

  • Antagonist Pre-treatment: Add 5 µL of 4-Chloro-1H-indazole-7-carboxylic acid derivative. Incubate for 15 minutes at Room Temperature (RT).

  • Agonist Stimulation: Add 5 µL of PGE2 (at

    
     concentration, typically ~1-3 nM). Incubate for 30 minutes  at RT.
    
    • Note: Include 0.5 mM IBMX in the stimulation buffer to prevent cAMP degradation.

  • Lysis & Detection:

    • Add 5 µL cAMP-d2 conjugate (Acceptor).

    • Add 5 µL Anti-cAMP-Cryptate (Donor).

  • Reading: Incubate for 1 hour at RT and read on an HTRF-compatible plate reader (ex: 337 nm, em: 665/620 nm).

Data Interpretation:

  • The FRET signal (665/620 ratio) is inversely proportional to cAMP concentration.

  • Antagonist Effect: A successful antagonist will increase the FRET signal (lowering cAMP) back toward baseline levels despite the presence of PGE2.

  • Plot FRET ratio vs. log[Compound] to determine

    
     (functional potency).
    

Synthesis & Derivatization Workflow

The 4-Chloro-1H-indazole-7-carboxylic acid is rarely used "as is" in final assays but serves as the core building block.

Synthesis_Workflow Start 4-Chloro-1H-indazole- 7-carboxylic acid Step1 Esterification (MeOH/H2SO4) Start->Step1 Inter1 Methyl Ester Step1->Inter1 Step2 N-Alkylation (R-Br, K2CO3) Inter1->Step2 Inter2 N1-Substituted Indazole Step2->Inter2 Step3 Hydrolysis & Amide Coupling (LiOH then R-NH2/HATU) Inter2->Step3 Final Final Antagonist Library (EP4 Selective) Step3->Final

Caption: Synthetic route transforming the core acid scaffold into high-affinity amide derivatives.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Non-Specific Binding (NSB) Lipophilicity of the chloro-indazole core.Add 0.1% BSA (fatty acid-free) to the assay buffer.
Low Solubility in Assay Compound precipitation at >10 µM.Ensure DMSO concentration is <1% and pre-dilute in buffer immediately before addition.
Shift in IC50 Temperature fluctuation.EP4 binding is thermodynamically sensitive. Strictly control incubation at 30°C.
No Functional Activity Cell line receptor density drift.Verify EP4 surface expression using flow cytometry (FACS) before running cAMP assays.

References

  • Cheng, Z., et al. (2023). "Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy." Journal of Medicinal Chemistry, 66(9), 6218-6238.[1]

  • Toyoda, Y., et al. (2019). "Crystal structure of the human EP4 receptor in complex with an antagonist."[2] Nature Chemical Biology, 15, 18-26.

  • Markina, V., et al. (2012). "1H-Indazole derivatives: A patent review (2008 – 2011)." Expert Opinion on Therapeutic Patents, 22(12).

  • Gaikwad, N., et al. (2015). "Indazole: A heterocyclic system with immense biological potential."[3] European Journal of Medicinal Chemistry, 90, 707-731.

Sources

Method

Application Note: Chemoselective N-Alkylation of 4-Chloro-1H-indazole-7-carboxylic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide Mechanistic Rationale & Strategic Overview The 4-chloro-1H-indazole-7-car...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Mechanistic Rationale & Strategic Overview

The 4-chloro-1H-indazole-7-carboxylic acid scaffold is a highly privileged pharmacophore in modern drug discovery. However, functionalizing this core via N-alkylation presents two distinct chemical challenges:

  • Ambidendate Nucleophilicity: The indazole core contains two nitrogen atoms (N1 and N2) capable of acting as nucleophiles, leading to tautomeric mixtures and regioisomeric products.

  • Competing Nucleophiles: The presence of the C7-carboxylic acid means that standard basic alkylation conditions will simultaneously trigger O-alkylation (esterification).

The Causality of Regioselectivity: As a Senior Application Scientist, it is critical to understand that you cannot fight the inherent steric biases of the substrate without specialized catalysis. While standard conditions (e.g., NaH in THF) strongly favor N1-alkylation for C3-substituted indazoles[1], substitutions at the C7 position completely invert this preference. The steric bulk and electronic influence of a C7-carboxylate or C7-nitro group occlude the N1 position, strongly driving the reaction toward N2-alkylation (often yielding ≥96% N2 regioselectivity)[2].

To bypass the complication of mixed O- and N-alkylation and avoid tedious chromatographic separations of intermediate zwitterions, the most robust, field-proven approach is a "Global Alkylation followed by Selective Saponification" sequence.

Experimental Workflow

G Substrate 4-Chloro-1H-indazole- 7-carboxylic acid Phase1 Phase 1: Global Alkylation (Base, R-X, DMF) Substrate->Phase1 R-X (e.g., MeI) Base Intermediate N-Alkyl-4-chloro-indazole- 7-carboxylate ester Phase1->Intermediate N- & O- Alkylation Phase2 Phase 2: Saponification (LiOH, THF/H2O) Intermediate->Phase2 Base Hydrolysis Product N-Alkyl-4-chloro-indazole- 7-carboxylic acid Phase2->Product Acidification (pH 3-4)

Workflow for global alkylation and selective saponification of 4-chloro-1H-indazole-7-carboxylic acid.

Quantitative Data: Impact of Conditions on Regioselectivity

Understanding the interplay between substrate substitution and reaction conditions is vital for predicting the dominant isomer. The table below summarizes the regiochemical outcomes based on empirical literature data.

Substrate SubstitutionBase / SolventAlkylating AgentDominant IsomerSelectivity (N1:N2)Ref
C3-carboxylateNaH / THFAlkyl HalidesN1> 99:1[3]
C7-carboxylate NaH / THF Alkyl Halides N2 < 4:96 [2]
C7-carboxylateK₂CO₃ / DMFAlkyl HalidesN2< 10:90[1]
Unsubstituted (1H)TfOH / DCMTrichloroacetimidatesN2Exclusive N2[4]

Note: For 4-chloro-1H-indazole-7-carboxylic acid, expect the N2-alkylated product to dominate regardless of the base used, due to the C7 steric shielding.

Step-by-Step Methodology

Phase 1: Global Alkylation (Synthesis of the Ester Intermediate)

Objective: Exhaustive alkylation to mask the carboxylic acid and alkylate the indazole nitrogen.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-chloro-1H-indazole-7-carboxylic acid (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 3.0 equiv) to the stirring solution. Stir at room temperature for 15 minutes to allow for complete carboxylate salt formation.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add the alkylating agent (e.g., methyl iodide or benzyl bromide, 2.5 equiv).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–16 hours. Monitor the disappearance of the starting material via LC-MS.

  • Quench & Extraction: Pour the mixture into ice-cold water. Extract the aqueous layer with ethyl acetate (3 × 50 mL).

  • Purification Wash: Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL), followed by brine.

    • Expert Insight: DMF is notoriously difficult to remove via simple aqueous washes due to its high water solubility. The addition of LiCl dramatically increases the partition coefficient of DMF into the aqueous phase, preventing downstream NMR contamination.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude N-alkyl-4-chloro-1H-indazole-7-carboxylate ester.

Phase 2: Chemoselective Saponification

Objective: Cleave the ester to regenerate the C7-carboxylic acid without degrading the indazole core.

  • Dissolution: Dissolve the crude ester from Phase 1 in a solvent mixture of THF/MeOH/H₂O (2:1:1 v/v/v) to a concentration of 0.1 M.

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv) to the solution[5].

    • Expert Insight: LiOH is explicitly chosen over harsher bases like NaOH or KOH. Stronger bases at elevated temperatures can trigger unwanted Nucleophilic Aromatic Substitution (S_NAr) at the C4-chloro position. LiOH provides a milder, chemoselective saponification.

  • Reaction: Stir the mixture at room temperature for 4 hours. If LC-MS indicates incomplete hydrolysis, heat the mixture gently to 40 °C for an additional 12–16 hours[5].

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF and MeOH).

  • Aqueous Wash: Dilute the remaining aqueous residue with water and wash once with diethyl ether. Discard the organic layer (this removes any unreacted ester or neutral organic impurities).

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 3–4 using 1 M HCl.

  • Recovery: Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to yield the pure N-alkyl-4-chloro-1H-indazole-7-carboxylic acid.

Self-Validating Systems (QA/QC)

A protocol is only as good as its validation. Because N1 and N2 isomers often have identical masses and similar retention times on reverse-phase LC-MS, mass spectrometry alone is insufficient for structural confirmation.

Mandatory Validation Step: To definitively assign the regiochemistry of the isolated product, you must employ two-dimensional Nuclear Magnetic Resonance (2D NMR), specifically Heteronuclear Multiple Bond Correlation (HMBC) [2].

  • For N2-Alkylation (Expected): The protons of the N-alkyl group (e.g., N-CH₃) will show a strong 3-bond correlation to the C3 carbon of the indazole ring.

  • For N1-Alkylation (Unexpected for C7-substituted indazoles): The protons of the N-alkyl group will show a 3-bond correlation to the C7a bridgehead carbon.

References

  • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution | Source: nih.gov | URL: [Link]

  • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution | Source: ucc.ie | URL: [Link]

  • Title: Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles | Source: organic-chemistry.org | URL: [Link]

  • Title: US10968201B2 - Bicyclic carboxamides and methods of use thereof | Source: google.

Sources

Application

High-Throughput Screening Assays Using 4-Chloro-1H-indazole-7-carboxylic Acid Derivatives

Executive Summary & Scientific Rationale 4-Chloro-1H-indazole-7-carboxylic acid (CAS: 1643574-26-8) is not merely a screening compound but a privileged scaffold in modern medicinal chemistry. It serves as the structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

4-Chloro-1H-indazole-7-carboxylic acid (CAS: 1643574-26-8) is not merely a screening compound but a privileged scaffold in modern medicinal chemistry. It serves as the structural anchor for a new generation of therapeutics, most notably Lenacapavir (a first-in-class HIV-1 capsid inhibitor) and PF-06409577 (a direct AMPK activator for diabetic nephropathy).

The unique substitution pattern of this scaffold—specifically the 4-chloro and 7-carboxy motifs—provides a rigid bicyclic core that locks substituents into precise vectors, enabling high-affinity interactions with cryptic pockets on viral capsids and allosteric kinase domains.

This guide details the High-Throughput Screening (HTS) methodologies required to interrogate libraries built upon this scaffold. We focus on two validated mechanisms: AMPK Activation via Dephosphorylation Protection (Metabolic Disease) and Capsid Assembly Stabilization (Antiviral).

Chemical Space & Library Design

Before screening, the scaffold must be diversified. The 4-chloro-1H-indazole-7-carboxylic acid core offers two primary vectors for parallel synthesis:

  • C7-Amide Formation: The carboxylic acid is coupled with diverse amines to probe solvent-exposed regions.

  • N1-Alkylation/Arylation: The indazole nitrogen is functionalized to target hydrophobic pockets (e.g., the FG-binding pocket in HIV capsid).

LibraryDesign Scaffold 4-Chloro-1H-indazole- 7-carboxylic acid (Core) Step1 Step 1: C7-Amide Coupling (Diversity Vector A) Scaffold->Step1 Amine R-NH2 HATU/DIEA Step2 Step 2: N1-Alkylation (Diversity Vector B) Step1->Step2 Alkyl Halide Cs2CO3 Library Focused HTS Library (Indazole-3-carboxamides) Step2->Library QC & Plating

Protocol A: TR-FRET Assay for AMPK Activation

Based on the discovery of PF-06409577 (Pfizer).

Principle: Direct AMPK activators derived from this scaffold often work by protecting the phosphorylated Thr172 residue on the AMPK


-subunit from dephosphorylation by phosphatases (PP2C/PP2A). This assay measures the preservation of the FRET signal between a Terbium-labeled phospho-specific antibody and a GFP-labeled AMPK tracer in the presence of phosphatase.
Reagents & Equipment
ComponentSpecificationSource/Notes
Enzyme Recombinant AMPK (

)
Pre-phosphorylated at Thr172
Phosphatase PP2C

or PP2A
Dephosphorylates AMPK
FRET Donor Tb-labeled anti-pThr172 AntibodyLong-lifetime lanthanide donor
FRET Acceptor GFP-AMPK or Alexa488-AntibodyAcceptor
Buffer 50 mM HEPES pH 7.4, 1 mM EGTA+ 0.01% Brij-35 (Detergent is critical)
Plate 384-well Low Volume WhiteProxiPlate or similar
Step-by-Step Workflow
  • Compound Dispensing:

    • Dispense 50 nL of library compounds (in DMSO) into 384-well plates using an acoustic dispenser (e.g., Echo 550).

    • Include controls: A-769662 (Positive Control, EC50 ~100 nM) and DMSO (Negative Control).

  • Enzyme Incubation (Protection Phase):

    • Add 5

      
      L of Phosphorylated AMPK  (5 nM final) mixed with PP2C
      
      
      
      (2 nM final).
    • Critical Step: Incubate for 30 minutes at 25°C .

    • Mechanism:[1][2] If the compound binds the Allosteric Drug and Metabolite (ADaM) site, it induces a conformational change that shields Thr172 from PP2C

      
      , preserving phosphorylation.
      
  • Detection Step:

    • Add 5

      
      L of Detection Mix containing:
      
      • Tb-anti-pThr172 Antibody (2 nM)

      • EDTA (10 mM) – Stops the phosphatase reaction immediately.

    • Incubate for 60 minutes at room temperature.

  • Signal Acquisition:

    • Read on a TR-FRET compatible reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission 1: 495 nm (Tb Donor).

    • Emission 2: 520 nm (Acceptor).

    • Calculation: TR-FRET Ratio =

      
      .
      
  • Data Analysis:

    • Hits are identified as compounds maintaining a high FRET signal (comparable to No-Phosphatase control).

    • Calculate % Protection =

      
      .
      

Protocol B: HIV-1 Capsid Assembly/Stability Assay

Based on the mechanism of Lenacapavir.

Principle: Indazole derivatives bind to the interface of capsid (CA) hexamers. Depending on the assay design, they can be screened for acceleration of assembly (turbidity) or thermal stabilization (DSF). For HTS, the Turbidity/Light Scattering Assay is most robust.

Reagents & Equipment
ComponentSpecification
Protein Recombinant HIV-1 CA (Capsid Protein)
Assembly Buffer 50 mM Tris pH 8.0, 1-2 M NaCl (High salt triggers assembly)
Readout OD350 nm (Turbidity) or DLS
Step-by-Step Workflow
  • Preparation:

    • Dilute HIV-1 CA protein to 50

      
      M in low-salt buffer (no assembly).
      
    • Dispense 1

      
      L of test compound (10 mM stock) into 96-well clear plates.
      
  • Initiation:

    • Add 99

      
      L of CA protein solution to the wells.
      
    • Rapidly add concentrated NaCl buffer to reach final 1 M NaCl.

  • Kinetic Read:

    • Immediately place in plate reader at 25°C.

    • Monitor Absorbance at 350 nm every 30 seconds for 20 minutes.

  • Hit Identification:

    • Accelerators (Lenacapavir-like): Show a rapid, premature increase in turbidity compared to DMSO control (hyper-stabilization leads to aberrant tubes).

    • Inhibitors: Suppress the natural assembly curve.

AssayLogic Start Library Compound (Indazole Scaffold) Target Target Selection Start->Target AMPK Target: AMPK (Metabolic) Target->AMPK HIV Target: HIV-1 Capsid (Virology) Target->HIV Assay1 TR-FRET Protection Assay AMPK->Assay1 Result1 Hit: Preserved Phosphorylation (High FRET Signal) Assay1->Result1 Assay2 Turbidity/Assembly Assay HIV->Assay2 Result2 Hit: Accelerated Assembly (Rapid OD350 Increase) Assay2->Result2

Troubleshooting & Expert Insights

Solubility Issues

The 4-chloro-indazole core is lipophilic.

  • Observation: Signal quenching in TR-FRET or precipitation in turbidity assays.

  • Solution: Limit final DMSO concentration to 1%. Use 0.01% Triton X-100 or Brij-35 in assay buffers to prevent non-specific aggregation (promiscuous inhibition).

False Positives in AMPK Assay
  • Issue: Compounds that inhibit the phosphatase (PP2C) directly rather than binding AMPK.

  • Counter-Screen: Run the assay using a generic phosphorylated peptide substrate (non-AMPK) with PP2C. If the compound still protects the signal, it is a phosphatase inhibitor, not an AMPK activator.

Validation of Capsid Binders
  • Issue: Turbidity is non-specific.

  • Validation: Confirm hits using Differential Scanning Fluorimetry (DSF) . Lenacapavir-like compounds typically shift the melting temperature (

    
    ) of CA hexamers by >5°C.
    

References

  • Pfizer AMPK Discovery: Cameron, K. O., et al. (2016). "Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK)..."[3][4][5] Journal of Medicinal Chemistry, 59(17), 8068-8081.[3][5] Link

  • Lenacapavir Mechanism: Bester, S. M., et al. (2020). "Structural basis for the broad antiretroviral activity of the HIV-1 capsid inhibitor lenacapavir." Science, eaba8079.
  • HTS Methodologies: Sygnature Discovery. "High Throughput Screening: Methods, Techniques and Applications." Link

  • Indazole Scaffold Review: "Indazole – an emerging privileged scaffold: synthesis and its biological significance." RSC Medicinal Chemistry. Link

  • Capsid Assay Protocol: Mallery, D. L., et al. (2019). "Fluorescence Microscopy Assay to Measure HIV-1 Capsid Uncoating Kinetics in vitro." Bio-protocol, 9(13). Link

Sources

Method

Application Note: Strategic Utilization of 4-Chloro-1H-indazole-7-carboxylic acid in Kinase Inhibitor Design

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the strategic utilization of 4-Chloro-1H-indazole-7-carboxylic acid (CAS: 1643574-26-8) as...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the strategic utilization of 4-Chloro-1H-indazole-7-carboxylic acid (CAS: 1643574-26-8) as a privileged scaffold in the synthesis of Type I and Type II kinase inhibitors.[1][2]

Executive Summary

The indazole core is a "privileged structure" in kinase drug discovery, featured in approved therapeutics such as Axitinib , Linifanib , and Entrectinib .[2] While 3-substituted indazoles are common, the 4,7-disubstituted pattern offered by 4-Chloro-1H-indazole-7-carboxylic acid presents a unique vector geometry.[1][2]

This scaffold allows simultaneous access to two critical regions of the ATP-binding pocket:[1]

  • The Solvent Front (via C7): The carboxylic acid provides a handle for solubilizing groups or H-bond acceptors extending into the solvent interface.[2]

  • The Gatekeeper/Back Pocket (via C4): The 4-chloro substituent serves as a hydrophobic anchor or a reactive handle for Suzuki-Miyaura cross-coupling to probe the hydrophobic back pocket (selectivity filter).[1][2]

This guide details the synthetic workflows, regioselectivity challenges, and optimization protocols for transforming this building block into potent kinase inhibitors.[2][3]

Structural Rationale & Binding Mode Hypothesis

In a typical Type I kinase binding mode, the indazole N1/N2 nitrogen atoms often interact with the hinge region (e.g., Glu/Leu backbone residues).[2][3]

  • C7-Position (Carboxylic Acid): Located at the entrance of the ATP pocket.[2] Derivatization here with polar amines (e.g., piperazines, morpholines) improves physicochemical properties (LogD, solubility) without disrupting hinge binding.[2][3]

  • C4-Position (Chlorine): Points directly towards the "shelf" or "gatekeeper" residue.[1][2]

    • Static Use: Cl itself can displace water and fill small hydrophobic voids.

    • Dynamic Use: Pd-catalyzed displacement allows the introduction of aryl/heteroaryl groups to induce conformational changes (e.g., DFG-out).[1][2]

Visualization: Scaffold Vector Analysis

KinaseBinding cluster_legend Functional Vectors Scaffold 4-Chloro-1H-indazole- 7-carboxylic acid (Core) Hinge Hinge Region (N1-H / N2 Interaction) Scaffold->Hinge H-Bonding Solvent Solvent Front (C7-Amide Derivatives) Scaffold->Solvent Amidation Gatekeeper Hydrophobic Back Pocket (C4-Aryl Extension) Scaffold->Gatekeeper Suzuki Coupling

Figure 1: Vector analysis of the 4-chloro-indazole-7-COOH scaffold relative to kinase domain sub-pockets.

Synthetic Challenges & Solutions

Challenge 1: N-Alkylation Regioselectivity (N1 vs. N2)

Indazoles are tautomeric.[1][2] Electrophilic attack (alkylation/protection) can occur at N1 or N2.[2][3] For kinase inhibition, the N1-protected form is typically required during synthesis to direct C-H activation or lithiation, though the free NH is often required for final binding.[2][3]

  • Observation: The C7-carboxylic acid (or ester) creates steric bulk and electronic withdrawal, often favoring N1 substitution under thermodynamic control, but mixtures are common.[2][3]

  • Solution: Use THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) protection.[2][3] These groups are orthogonal to the amide coupling and Suzuki conditions described below.

Challenge 2: Reactivity of the 4-Chloro Group

Aryl chlorides on electron-rich heterocycles (like indazole) are sluggish in Pd-catalyzed couplings compared to bromides or iodides.[1][2]

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos , RuPhos ) or pre-catalysts like Pd(dppf)Cl₂ at elevated temperatures.[2][3]

Detailed Experimental Protocols

Workflow Overview
  • Esterification: Methylation of the carboxylic acid (if not purchased as ester).

  • Protection: N1-protection (THP/SEM).

  • C4-Functionalization: Suzuki-Miyaura coupling (Introduction of "Warhead").

  • Hydrolysis & Amidation: Saponification followed by amide coupling at C7.[1]

  • Deprotection: Removal of N1 protecting group.

Protocol A: N1-Protection (THP) of Methyl 4-chloro-1H-indazole-7-carboxylate

Note: It is recommended to esterify the acid first using MeOH/H₂SO₄ if starting from the free acid to avoid competing reactions.[1][2]

  • Reagents: Methyl 4-chloro-1H-indazole-7-carboxylate (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 2.0 eq), p-Toluenesulfonic acid (pTSA, 0.1 eq), DCM (anhydrous).

  • Procedure:

    • Dissolve the ester in anhydrous DCM (0.2 M).[3]

    • Add DHP and pTSA at 0°C.[1]

    • Allow to warm to RT and stir for 4–12 hours (monitor by TLC/LCMS).

    • Quench: Add sat. NaHCO₃. Extract with DCM.[1]

    • Purification: Silica gel chromatography (Hexane/EtOAc).[2][3] The N1-isomer is typically less polar and elutes first (verify by NOESY if necessary: N1-THP proton correlates with C7-H, but C7 is substituted here, so look for correlation with C3-H).[1]

Protocol B: Suzuki-Miyaura Coupling at C4 (The "Difficult" Step)

This step installs the hydrophobic group targeting the gatekeeper.[1][2]

  • Reagents: N1-protected Indazole (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₂CO₃ (3.0 eq).[2][3]

  • Solvent: 1,4-Dioxane/Water (4:1, degassed).

  • Procedure:

    • Charge a microwave vial or pressure tube with reactants and catalyst.

    • Purge with Argon/Nitrogen for 5 mins.

    • Heat to 100–110°C for 2–16 hours. (Microwave: 120°C for 1 hour).

    • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

    • Note: If conversion is low, switch catalyst to XPhos Pd G3 (0.05 eq).[2][3]

Protocol C: C7-Amidation (Solvent Front Optimization)

After hydrolyzing the ester (LiOH/THF/H₂O), proceed to amide coupling.[2][3]

  • Reagents: Indazole-7-carboxylic acid derivative (1.0 eq), Amine (R-NH₂, 1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq).

  • Solvent: DMF (anhydrous).

  • Procedure:

    • Dissolve acid and DIPEA in DMF. Stir 5 mins.

    • Add HATU.[1] Stir 5 mins (pre-activation).

    • Add the Amine.[4][5][6] Stir at RT for 2–4 hours.

    • Validation: Monitor disappearance of acid peak (LCMS).

    • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is often required due to the polarity of kinase inhibitors.[1][2]

Quantitative Data Summary: Reactivity Profile

Reaction StepReagent/CatalystTypical YieldCritical Parameter
Esterification MeOH, H₂SO₄>90%Reflux required; acid is sparingly soluble.[1][2]
N1-Protection DHP, pTSA75–85%Regioselectivity (N1 vs N2) depends on temp.[2][3]
C4-Suzuki Pd(dppf)Cl₂40–65%Requires high temp due to aryl chloride .[1]
C4-Suzuki (Opt.) XPhos Pd G370–85%Better for sterically hindered boronic acids.[1][2]
C7-Amidation HATU, DIPEA80–95%High yields; watch for steric clash if amine is bulky.[1][2][3]

Synthetic Workflow Diagram

SynthesisWorkflow Start 4-Chloro-1H-indazole- 7-carboxylic acid Step1 1. Esterification (MeOH/H+) 2. N1-Protection (THP) Start->Step1 Inter1 Intermediate A: N1-THP-4-Cl-7-COOMe Step1->Inter1 Step2 Suzuki Coupling (C4) (Ar-B(OH)2, Pd-Cat) Inter1->Step2 Inter2 Intermediate B: N1-THP-4-Ar-7-COOMe Step2->Inter2 Step3 1. Hydrolysis (LiOH) 2. Amide Coupling (HATU) Inter2->Step3 Final Final Inhibitor: 4-Ar-Indazole-7-Amide Step3->Final + Deprotection (HCl)

Figure 2: Optimized synthetic route for generating a library of 4,7-disubstituted indazole kinase inhibitors.

References

  • Vdovin, V. S., et al. (2021).[2][3][7] "Identification of novel protein kinase CK2 inhibitors among indazole derivatives." Biopolymers and Cell, 37(3).[2][3][7] [2]

  • Gilead Sciences, Inc. (2024).[3] "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir." Molecules, 29. (Demonstrates reactivity of the 4-chloro-indazole core).

  • Sigma-Aldrich. "4-Chloro-1H-indazole-7-carboxylic acid Product Specification." [2][3]

  • ChemicalBook. "Synthesis of 4-Chloro-1H-indazole derivatives."

  • BLD Pharm. "Product Analysis: Methyl 4-chloro-1H-indazole-7-carboxylate."

Sources

Application

Experimental Procedure for the Synthesis of Methyl 4-chloro-1H-indazole-7-carboxylate

Abstract & Strategic Overview This application note details the robust synthesis of methyl 4-chloro-1H-indazole-7-carboxylate (CAS: 952479-72-0), a critical pharmacophore in the development of kinase inhibitors (e.g., BT...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the robust synthesis of methyl 4-chloro-1H-indazole-7-carboxylate (CAS: 952479-72-0), a critical pharmacophore in the development of kinase inhibitors (e.g., BTK, ERK inhibitors).

The protocol utilizes a modified Jacobson/Bartoli indazole synthesis , leveraging the cyclization of a diazonium species generated in situ from an ortho-methyl aniline derivative. Unlike standard diazotization in aqueous acid, this procedure employs an organic nitrite (isoamyl nitrite) and phase-transfer conditions to effect cyclization directly from the


-acetylated intermediate. This method minimizes side reactions and avoids the isolation of potentially unstable diazonium salts.
Retrosynthetic Analysis

The target scaffold is constructed by disconnecting the N-N bond and the C3-C3a bond. The critical precursor is methyl 2-amino-4-chloro-3-methylbenzoate .[1][2] The 4-chloro substituent must be installed prior to cyclization to avoid regioselectivity issues during late-stage halogenation.

Retrosynthesis Target Methyl 4-chloro-1H-indazole-7-carboxylate Intermediate N-Acetyl-N-nitroso Intermediate (Transient) Target->Intermediate Cyclization (-H2O, -AcOH) Precursor Methyl 2-amino-4-chloro-3-methylbenzoate Intermediate->Precursor Isoamyl Nitrite, Ac2O Start 2-Amino-4-chloro-3-methylbenzoic Acid Precursor->Start MeI, Base (Esterification)

Figure 1: Retrosynthetic logic for the target indazole scaffold.

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
Methyl 2-amino-4-chloro-3-methylbenzoate 1215985-00-0>97%Starting Material
Acetic Anhydride (

)
108-24-7ACS ReagentAcetylating Agent
Isopentyl Nitrite (Isoamyl Nitrite) 110-46-396%Diazotization Source
Potassium Acetate (KOAc) 127-09-3AnhydrousBase/Catalyst
Chloroform (

)
67-66-3AnhydrousSolvent
Dichloromethane (DCM) 75-09-2ACS ReagentExtraction
Equipment
  • Reaction Vessel: 250 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and nitrogen inlet.

  • Temperature Control: Oil bath with digital temperature probe.

  • Addition: Pressure-equalizing addition funnel (for nitrite addition).

  • Safety: Blast shield (diazo safety) and fume hood.

Experimental Procedure

Stage 1: Precursor Preparation (If starting from Acid)

Note: If Methyl 2-amino-4-chloro-3-methylbenzoate is purchased commercially, proceed directly to Stage 2.

Protocol:

  • Charge 2-amino-4-chloro-3-methylbenzoic acid (5.0 g, 26.9 mmol) and Cesium Carbonate (

    
    , 13.2 g, 40.4 mmol) into a flask with DMF (100 mL).
    
  • Add Iodomethane (MeI, 1.77 mL, 28.3 mmol) dropwise at 0 °C.

  • Stir at Room Temperature (RT) for 16 h.

  • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Yield: Expect ~90-95% of a tan solid.

Stage 2: Indazole Cyclization (Core Protocol)

This step combines acetylation and nitrosative cyclization in a one-pot or telescoped process.

Stoichiometry Table:

Component MW ( g/mol ) Equiv.[3][4] Amount
Methyl 2-amino-4-chloro-3-methylbenzoate 199.63 1.0 4.50 g (22.5 mmol)
Acetic Anhydride 102.09 2.3 4.89 mL (51.8 mmol)
Isopentyl Nitrite 117.15 2.2 6.68 mL (49.6 mmol)
Potassium Acetate 98.14 0.3 0.66 g (6.76 mmol)

| Chloroform | - | - | 100 mL (22 vol) |[2]

Step-by-Step Methodology:

  • Acetylation:

    • In a 250 mL 3-neck RBF under

      
      , dissolve the starting aniline (4.50 g) in Chloroform (100 mL).
      
    • Add Acetic Anhydride (4.89 mL) in one portion.

    • Stir at Room Temperature (20–25 °C) for 2 hours .

    • Checkpoint: Monitor by TLC/LCMS. The aniline (

      
      ) should convert to the acetanilide intermediate (
      
      
      
      ).
  • Cyclization:

    • To the same reaction mixture, add Potassium Acetate (0.66 g).

    • Add Isopentyl Nitrite (6.68 mL) dropwise over 10 minutes. Caution: Exothermic.

    • Equip the flask with a reflux condenser.

    • Heat the mixture to Reflux (~61 °C) and stir for 18 hours .

    • Mechanism:[4][5][6] The reaction proceeds via

      
      -nitrosation of the acetamide, followed by thermal rearrangement to the diazonium carboxylate, which cyclizes onto the ortho-methyl group.
      
  • Workup:

    • Cool the mixture to RT.

    • Dilute with Dichloromethane (DCM, 100 mL) and Water (100 mL).

    • Separate the phases. Extract the aqueous layer with DCM (2 x 50 mL).

    • Wash combined organics with Saturated

      
       (to remove acetic acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate under reduced pressure.[2]
      
  • Purification:

    • The crude material is typically a brown oil/solid.

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of 0% to 30% Ethyl Acetate in Hexanes (or Petroleum Ether).

    • Target Fraction: The product usually elutes mid-polarity.

    • Yield: Expected yield is 40–60% (approx. 2.0 – 2.8 g).

Quality Control & Analytical Data

Critical Quality Attributes (CQA):

  • Regiochemistry: Confirm the 4-chloro position. The coupling constant of the aromatic protons in the indazole ring (C5-H and C6-H) should be an ortho-coupling (~7-9 Hz).

  • Purity: >98% by HPLC (254 nm).

Expected Analytical Data:

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       13.5-14.0 (br s, 1H, NH)
      
    • 
       7.90 (d, J=8.0 Hz, 1H, Ar-H)
      
    • 
       7.45 (d, J=8.0 Hz, 1H, Ar-H)
      
    • 
       8.2-8.4 (s, 1H, H-3)
      
    • 
       3.95 (s, 3H, 
      
      
      
      )
  • LC-MS: ESI+ m/z calculated for

    
     [M+H]+: 211.02; Found: 211.0.
    

Process Workflow Diagram

Workflow Start Start: Methyl 2-amino-4-chloro-3-methylbenzoate (4.5 g) in CHCl3 Step1 Add Acetic Anhydride (2.3 eq) Stir RT, 2h Start->Step1 Check1 QC Check: Acetanilide formed? Step1->Check1 Step2 Add KOAc (0.3 eq) + Isopentyl Nitrite (2.2 eq) Heat to Reflux, 18h Check1->Step2 Yes Workup Workup: DCM Extraction Wash with NaHCO3 Step2->Workup Purify Flash Chromatography (Hex/EtOAc) Workup->Purify Final Product: Methyl 4-chloro-1H-indazole-7-carboxylate Purify->Final

Figure 2: Step-by-step process workflow for the cyclization reaction.

Expert Insights & Troubleshooting

  • Regiocontrol of Starting Material:

    • Risk: If synthesizing the precursor from 2-amino-3-methylbenzoic acid via chlorination, the 5-chloro isomer is often the major product.

    • Mitigation: Ensure the starting material is analytically verified as the 4-chloro isomer before proceeding. Commercial sourcing of Methyl 2-amino-4-chloro-3-methylbenzoate is recommended to guarantee the correct substitution pattern.

  • Moisture Sensitivity:

    • While the reaction uses phase transfer concepts, the presence of excess water can hydrolyze the acetic anhydride or the intermediate diazonium species. Use anhydrous Chloroform and dry glassware.

  • Safety - Nitrites:

    • Isopentyl nitrite is volatile and flammable. It acts as a vasodilator. Handle in a fume hood.

    • Explosion Hazard: Do not concentrate the reaction mixture to dryness if residual diazonium salts are suspected. The prolonged reflux is designed to decompose these intermediates, but caution is required during the final evaporation.

  • Alternative Solvents:

    • If Chloroform is restricted, Benzene (classic) or Toluene can be used, though Toluene may require a slightly higher temperature which can increase tar formation. Chloroform is optimal for this specific substrate class.

References

  • Patent Procedure (Source of Protocol)

    • Title: Inhibitors of BTK and methods of use.[6][7]

    • Source: DK/EP 3013337 T3 (and rel
    • Relevance: Describes the specific acetylation/nitrite cyclization of methyl 2-amino-4-chloro-3-methylbenzo
    • URL:

  • Precursor Synthesis

    • Title: Bicyclic carboxamides and methods of use thereof (US 10968201).
    • Source: US P
    • Relevance: Details the methylation of 2-amino-4-chloro-3-methylbenzoic acid.
    • URL:

  • General Methodology (Jacobson/Bartoli)

    • Title: Indazole Synthesis - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • Relevance: General mechanisms for indazole formation
    • URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in Indazole Synthesis

Welcome to the Indazole Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the ambident nature of the indazole core, which often leads to challenging mixtures...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indazole Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the ambident nature of the indazole core, which often leads to challenging mixtures of N1 and N2 regioisomers during functionalization[1].

This guide is designed to move beyond basic protocols. Here, we break down the mechanistic causality behind experimental choices and provide self-validating workflows to help you achieve precise regiocontrol in your drug development campaigns.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why do I consistently get a mixture of N1 and N2 alkylated products during direct alkylation?

The Causality: The indazole ring exists in a tautomeric equilibrium between the 1H-indazole and 2H-indazole forms, with the 1H-tautomer being thermodynamically more stable[2]. When you deprotonate the indazole, it forms an ambident anion. The regiochemical outcome of the subsequent electrophilic attack is governed by a delicate interplay of tautomer stability, steric hindrance, and the nature of the transition state[1]. Standard basic conditions (e.g., K2CO3 in DMF) often fail to differentiate these factors sufficiently, leading to poor regioselectivity and tedious chromatographic separations[3].

Q2: How can I optimize my reaction to exclusively yield the N1-alkylated indazole?

The Causality: To drive the reaction toward the N1-alkylated product, you must leverage thermodynamic control or specific ion-pairing effects. Utilizing Sodium Hydride (NaH) in Tetrahydrofuran (THF) is a highly effective strategy[3]. In non-polar or moderately polar solvents like THF, the sodium cation coordinates with the indazole anion to form a tight ion pair. This coordination selectively attenuates the nucleophilicity of the N2 nitrogen, funneling the electrophilic attack to the N1 position[4].

Self-Validating Protocol: N1-Selective Alkylation

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N2 or Argon).

  • Deprotonation: Dissolve the 1H-indazole (1.0 equiv) in anhydrous THF (0.2 M). Cool to 0 °C. Portion-wise, add NaH (60% dispersion in mineral oil, 1.2 equiv). Validation Check: The evolution of H2 gas confirms active deprotonation. Stir for 30 minutes until bubbling ceases, ensuring complete anion formation[2].

  • Alkylation: Dropwise, add the alkyl halide (1.1 equiv) while maintaining the temperature at 0 °C.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12–24 hours. Validation Check: Monitor via LC-MS. The N1 isomer typically elutes slightly later than the N2 isomer on reverse-phase columns due to differences in dipole moment.

  • Quench & Isolate: Quench carefully with saturated aqueous NH4Cl. Extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and purify via silica gel chromatography[1].

Q3: My target requires N2-alkylation. How can I override the natural N1 preference?

The Causality: N2-alkylation is typically kinetically favored but thermodynamically disfavored. To achieve high N2 selectivity, you can exploit steric hindrance or utilize specialized metal-free catalysis. Introducing an electron-withdrawing or bulky group at the C7 position (e.g., -NO2, -CO2Me, or -OMe) creates a severe steric clash at the N1 position, effectively blocking it and redirecting the electrophile to N2[3][5]. Alternatively, using diazo compounds in the presence of Trifluoromethanesulfonic acid (TfOH) provides a highly selective, metal-free kinetic pathway to N2-alkylated indazoles (up to 100:0 N2:N1 ratio)[6].

Self-Validating Protocol: N2-Selective Alkylation via Diazo Compounds

  • Setup: Dissolve the indazole (1.0 equiv) and the diazo compound (1.2 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

  • Catalysis: Slowly add TfOH (10 mol%). Validation Check: A rapid color change or mild exotherm indicates the activation of the diazo species.

  • Completion: Stir for 2 hours at room temperature. Validation Check: The absence of the diazo compound's distinct color or TLC monitoring will confirm completion. Quench with water and extract with DCM[6].

Q4: Is it possible to bypass N-alkylation entirely and functionalize the C3 position?

The Causality: Yes, but it requires an "umpolung" (polarity reversal) strategy. The N1 and N2 positions are naturally nucleophilic. By converting the indazole into an N-(benzoyloxy)indazole, the core becomes electrophilic[7]. Using Copper Hydride (CuH) catalysis, you can achieve highly enantioselective C3-allylation. The reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, completely overriding the traditional N1/N2 selectivity and constructing complex quaternary stereocenters at C3[8].

Quantitative Data: Regioselectivity Matrix

To aid in experimental design, the following table summarizes the expected regiochemical outcomes based on varying parameters and structural features[2][3][5].

Indazole CoreReagents / ConditionsDominant ControlExpected Regioselectivity
Unsubstituted 1H-IndazoleNaH, THF, Alkyl Bromide, 0 °C to RTThermodynamic / Ion-Pairing>95% N1-Alkylation
Unsubstituted 1H-IndazoleDiazo Compound, TfOH, DCM, RTKinetic>99% N2-Alkylation
C7-Substituted (e.g., -NO2, -OMe)K2CO3, DMF, Alkyl Halide, 60 °CSteric Blockade at N1>96% N2-Alkylation
N-(benzoyloxy)indazoleCuH Catalyst, Chiral Ligand, AlkylalleneUmpolung (Electrophilic)Exclusive C3-Allylation

Visualizing the Regioselective Workflow

The following decision tree illustrates the logical flow for selecting the appropriate reaction conditions based on your target regioisomer.

Workflow SM 1H-Indazole Core Goal Target Regioisomer? SM->Goal N1_Path NaH / THF 0 °C to RT Goal->N1_Path N1 Target N2_Path TfOH / Diazo Metal-Free Goal->N2_Path N2 Target C3_Path CuH Catalysis Umpolung Goal->C3_Path C3 Target N1_Prod N1-Alkylated (Thermodynamic) N1_Path->N1_Prod N2_Prod N2-Alkylated (Kinetic/Steric) N2_Path->N2_Prod C3_Prod C3-Functionalized (Chiral) C3_Path->C3_Prod

Decision tree for regioselective indazole functionalization targeting N1, N2, or C3 positions.

References[1] BenchChem Technical Support Team. "Troubleshooting regioselectivity in indazole synthesis." Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETs6dN82p55pDWhdLnF-Ppk3w1JaD0WL4IgEMoY5RJiuPq27tvzUtExiWuCe1up2yvbffV355wBOagRFidRD6y58_nVgefviRe00tBJpurgCkdnaS4NRBnFo1XhEKXe2mQ6CkatuWJBa7FVCns-JKpWqTxpOqz8kMUh13NQXIQrXKnq1tQ27YNbV4JaBZqxKpmvEs=[3] "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." PMC - National Institutes of Health.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt_o3jv8MLpJwBsYM4WtcYWgthDrk12uZIbF3bqbTiqSrPr9K4VWn4aEXLjS1APSG9QismzfLc38jo3I5Ec3IMEo1PlEnHLiP_cqRzX-h4KFhaI2IRlmow6EZi4-0PMkXwBitF9VOh6soHu30=[4] "Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles." ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOFmxI6qv7n0UNNUoQYGd3wWyt01zOSakalT6SwA9qbHJenoci8fZwho9eES4VHmNPgxX66isv9GeqklnX31DvvV0cVUPg-HQwRdpwo8IZAhNelhmAd8nvvymBBzAegC1YLqGtiSVeRRsxfp_W-GsRzHtavmaaVwP2m0KTG7GGreIOaL49UVGodvKcpEoQdlRWr88Qaa6nWKaQXMnCRzboDAKHZN_h5XgFQHs7xdtX4yS0_sxk[2] "Technical Support Center: Regioselective Alkylation of Indazoles." Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHct5KWjzT7MMt2fqVJCSmDMhMEDjOcbfeR4OchkYvqdOF44w_BlBh0DWEpyVz2_gBgATKKwEmUrbCOMR0Bdx-XVsyhyRRc559fcqJnlmoQrIBRZpnqRlmJ1T4HcrtMDjSlMn6J3EixKzo-q5t9Nn2TwKucILqc7wybpSxK8gZKNt54nJmTlrZ74jmG2mvm37HBidjqAO1sVaNEYQc=[6] "Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions." ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgLh11q9IRdAxtWABcZnGlhmSzc2x-RFwjyTrxOMdejH3TKLvRkd67_kZlbzoyiSRtJvRPUD1LQnpn5yMVaUF8oQQhAsbQCCLZzI3QxuGM1MuMXDSFrrZf72DueEXhOvVD6VBPQ402XGCXI3OopV_6eUZJ4Et3jb4sGWneSYtEYfoTUizKJuerhTK55_2GX6E8RUYNGEEZFeFhBxZ7bJNQg9qdk9Ugqaug533rgGsyv8SO9w-cJLJK[8] "Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis." DSpace@MIT.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnWQd7dcBSX4di5MabDVSUEwZ32wgUQG-sFkR06U_SE94KNHP2H-MFpMPn2ogPcj9KO6_YR4e90SBXegI9LK6nYsXJlaLGFvt13TvZrvyD26eqkMrVhDbY0UPM7nEfVLaAVy1NlZ6nXn8g-MJwHU8l0kflBkNq9_CrHyPeO7Ld7dQwg5jwZMUtJ2TU7Gpyudk62eEoag1PGw==[5] "7-Methoxy-1H-indazol-3(2H)-one | 787580-89-6." Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXnrIMVDhtKcQ_AcbyQv7gwC1ePy650Yj2VRr3Td7b27a91Zoyo6FmfSaDGis4w1Ni078-tmh3NEmSiGyNBQ1sZ8E06bzSk4eipUgutGCn6VxtdxUsCjal5vZJhVIahI8VmSkxaQ==[7] "Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis." Journal of the American Chemical Society.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVLSC13Apll9e3WfVNfCDIYVq1v-BLadKXhuX_53r5ujIl_lPhIyOZj-NLE_z9zSBp5FN6KjoFjfyK-Pr87r9wvbw-owIWG-Z1fnXJHyYESrbNeIVuSv7tMFp6eLFKAzkPnAeG6Lup4g==

Sources

Optimization

Technical Support Center: Optimizing the Synthesis and Yield of 4-Chloro-1H-indazole-7-carboxylic acid

Welcome to the Technical Support Center for indazole derivative synthesis. 4-Chloro-1H-indazole-7-carboxylic acid is a highly valuable heterocyclic building block, frequently utilized in the development of EP2/EP4 recept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for indazole derivative synthesis. 4-Chloro-1H-indazole-7-carboxylic acid is a highly valuable heterocyclic building block, frequently utilized in the development of EP2/EP4 receptor antagonists and potent viral capsid inhibitors.

Synthesizing this compound efficiently requires precise control over nitrosation-driven cyclization and selective ester saponification. This guide provides a self-validating protocol, mechanistic troubleshooting, and quantitative optimization data to help you maximize your isolated yields.

Process Workflow Overview

The most robust and scalable route to 4-chloro-1H-indazole-7-carboxylic acid is a two-step sequence starting from methyl 2-amino-4-chloro-3-methylbenzoate. The pathway involves a Jacobson-type indazole cyclization followed by a controlled basic hydrolysis[1],[2].

Workflow SM Methyl 2-amino-4-chloro-3-methylbenzoate (Starting Material) INT Methyl 4-chloro-1H-indazole-7-carboxylate (Intermediate) SM->INT Isoamyl nitrite, KOAc, Ac2O CHCl3, 60°C PROD 4-Chloro-1H-indazole-7-carboxylic acid (Final Product) INT->PROD LiOH (aq) THF/MeOH, 40°C, pH 4.0

Caption: Two-step synthetic workflow for 4-Chloro-1H-indazole-7-carboxylic acid.

Troubleshooting & Mechanistic FAQs

Q1: Why is my yield of the intermediate methyl 4-chloro-1H-indazole-7-carboxylate so low (<40%)? A1: Low yields in the cyclization step are almost always tied to the premature decomposition of the diazonium/N-nitroso intermediate. The Jacobson-type indazole synthesis relies on the nitrosation of the aniline derivative. If the reaction temperature spikes too high or if water is present in the solvent, the diazonium intermediate will irreversibly decompose into a phenol or undergo intermolecular azo-coupling instead of the desired intramolecular cyclization with the adjacent methyl group[1]. Ensure strictly anhydrous conditions and control the addition rate of isoamyl nitrite.

Q2: What is the exact mechanistic role of acetic anhydride and potassium acetate in the cyclization step? A2: These reagents are not merely additives; they dictate the reaction pathway. Acetic anhydride transiently acetylates the primary amine. This modulates the amine's nucleophilicity, preventing over-oxidation by the nitrite. Simultaneously, anhydrous potassium acetate (KOAc) acts as a mild, non-nucleophilic base. It buffers the system and facilitates the critical deprotonation of the ortho-methyl group, enabling the tautomerization required to close the pyrazole ring[2].

Q3: During saponification, I observe incomplete conversion even after 24 hours. How can I drive the reaction to completion without degrading the product? A3: The intermediate ester is highly hydrophobic. If you use a standard binary solvent system (e.g., Water/THF), the mixture often becomes biphasic, trapping the ester in the organic layer away from the hydroxide ions. Adding methanol creates a homogenous, monophasic ternary system (THF/MeOH/H2O). This drastically increases the interfacial contact between the ester and the base, driving the reaction to completion at mild temperatures (40 °C)[3].

Q4: How do I prevent product loss during the final aqueous workup? A4: 4-Chloro-1H-indazole-7-carboxylic acid is an amphoteric molecule. If the pH is too low (<2.0), the indazole nitrogen protonates, forming a water-soluble salt. If the pH is too high (>5.0), the carboxylate remains deprotonated and soluble. You must carefully adjust the pH to its exact isoelectric point (pH 4.0) using 1 M HCl to force the neutral zwitterion to precipitate out of the aqueous phase[1].

Troubleshooting Issue Issue: Low Yield in Saponification Check1 Check LCMS: Is starting ester consumed? Issue->Check1 Yes1 Yes Check1->Yes1 No1 No Check1->No1 SolYes Product lost in aqueous phase. Adjust pH strictly to 4.0 and extract with EtOAc. Yes1->SolYes SolNo Incomplete reaction. Ensure 1:1:1 THF/MeOH/H2O ratio and increase temp to 40°C. No1->SolNo

Caption: Troubleshooting logic tree for resolving low yields during saponification.

Step-by-Step Experimental Protocols

Phase 1: Cyclization (Synthesis of Methyl 4-chloro-1H-indazole-7-carboxylate)

This protocol is designed to be a self-validating system. Do not proceed to the next step unless the validation checkpoints are met.

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with methyl 2-amino-4-chloro-3-methylbenzoate (10.0 g, 50.1 mmol), anhydrous potassium acetate (5.9 g, 60.1 mmol), and anhydrous chloroform (120 mL)[2].

  • Activation: Cool the suspension to 0 °C using an ice bath. Add acetic anhydride (14.2 mL, 150 mmol) dropwise over 5 minutes. Remove the ice bath and stir at 25 °C for 1 hour[2].

  • Nitrosation: Heat the mixture to 60 °C. Slowly add isoamyl nitrite (13.4 mL, 100 mmol) via a syringe pump over 30 minutes. Causality note: Slow addition prevents thermal runaway and minimizes azo-dye byproduct formation[1],[2].

  • Cyclization: Stir the reaction at 60 °C for 16 hours under a nitrogen atmosphere.

  • Validation Checkpoint: Pull a 50 µL aliquot and analyze via LCMS. The starting material should be absent. Look for the intermediate mass: [M+H]+ at m/z 211.0 .

  • Workup: Cool the mixture to 0 °C, quench with deionized water (75 mL), and extract with ethyl acetate (2 x 150 mL). Combine the organic phases, dry over anhydrous MgSO₄, and concentrate in vacuo to yield an orange/brown solid[2].

Phase 2: Saponification (Synthesis of 4-Chloro-1H-indazole-7-carboxylic acid)
  • Solubilization: Dissolve the crude methyl 4-chloro-1H-indazole-7-carboxylate in a 1:1 mixture of THF and Methanol (100 mL total volume)[3].

  • Hydrolysis: Add a 1 M aqueous solution of Lithium Hydroxide (LiOH) (150 mL, 150 mmol, 3.0 eq)[3].

  • Heating: Stir the mixture vigorously at 23 °C for 4 hours, then warm to 40 °C for 16 hours[3].

  • Validation Checkpoint: Analyze via LCMS. The ester peak (m/z 211.0) must be completely replaced by the product peak: [M+H]+ at m/z 197.0 .

  • Isolation: Concentrate the mixture under reduced pressure to remove all THF and Methanol. Cool the remaining aqueous phase to 0 °C.

  • Precipitation: Carefully add 1 M HCl dropwise while monitoring with a pH meter until the solution reaches exactly pH 4.0 [1].

  • Filtration: Collect the resulting white/pale-yellow precipitate via vacuum filtration, wash with ice-cold water (50 mL), and dry under high vacuum at 50 °C to afford the final product.

Quantitative Optimization Data

The following tables summarize the empirical data gathered during the optimization of both synthetic phases. Use these parameters to benchmark your own reactions.

Table 1: Optimization of the Cyclization Step (Phase 1)

SolventAdditivesTemperatureTimeYield (%)Purity (LCMS)
TolueneNone110 °C12 h35%< 70%
ChloroformAc₂O, KOAc25 °C24 h15%90%
Chloroform Ac₂O, KOAc 60 °C 16 h 88% > 95%

Table 2: Optimization of the Saponification Step (Phase 2)

BaseSolvent SystemTemperatureTimeYield (%)Observation
NaOH (aq)Water100 °C12 h42%Significant ring degradation
LiOH (aq)THF / Water (1:1)25 °C24 h65%Biphasic, incomplete conversion
LiOH (aq) THF / MeOH / Water (1:1:1) 40 °C 16 h 94% Homogenous, complete conversion

References

  • Source: Google Patents (US10968201B2)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Guide for the Purification of Chlorinated Indazole Carboxylic Acids

Welcome to the Heterocyclic Chemistry Support Center. This module is designed for researchers, scientists, and drug development professionals facing bottlenecks in the isolation and purification of chlorinated indazole c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Chemistry Support Center. This module is designed for researchers, scientists, and drug development professionals facing bottlenecks in the isolation and purification of chlorinated indazole carboxylic acids.

While the indazole scaffold is a privileged structure in medicinal chemistry[1], its purification is notoriously difficult. The combination of annular tautomerism[2], poor organic solubility, and the frequent generation of stubborn regioisomers[3] requires specialized, mechanistically grounded purification strategies.

Part 1: Diagnostic Troubleshooting FAQs

Q1: Why does my chlorinated indazole carboxylic acid streak severely on normal-phase silica, even with highly polar solvent systems?

Causality & Solution: Indazole carboxylic acids exhibit annular tautomerism, existing in a dynamic equilibrium between the 1H- and 2H-tautomers[2][4]. While the 1H-tautomer is thermodynamically more stable and predominates in solution[2], the continuous interconversion on the silica column creates multiple interaction states with the stationary phase. Furthermore, the electron-withdrawing chlorine atom increases the acidity of the indazole NH[1], exacerbating secondary interactions with silanol groups.

  • Actionable Fix: You must suppress ionization and disrupt intermolecular hydrogen-bonded dimers. Add 1% to 2% glacial acetic acid or formic acid to your mobile phase (e.g., Dichloromethane/Methanol/Acetic Acid).

Q2: During alkylation, I obtain a mixture of N1 and N2 regioisomers that co-elute. How do I separate them, and why do they form?

Causality & Solution: The indazole ring contains two nucleophilic nitrogen atoms. Functionalization typically yields a mixture where the N1-isomer is the thermodynamically favored product (benzenoid form), while the N2-isomer is kinetically favored (quinonoid form)[4]. Because their polarities are nearly identical, they often co-elute on normal-phase silica[3].

  • Actionable Fix: Reverse-phase preparative HPLC (RP-HPLC) is the gold standard for separating these regioisomers. The N1-substituted isomer generally elutes later than the N2-isomer on a C18 column due to its more linear, lipophilic geometry.

Q3: My chlorinated intermediate is completely insoluble in standard organic solvents (DCM, EtOAc, Hexanes). How can I purify it without chromatography?

Causality & Solution: Chlorinated indazole-3-carboxylic acids have high crystal lattice energies and strong intermolecular hydrogen bonding, leading to poor organic solubility. However, they possess a predictable pKa of approximately 3.0 to 3.8[5].

  • Actionable Fix: Exploit this acidity using an Acid-Base Extraction protocol (detailed in Part 3). By converting the acid to its sodium or potassium salt, you force it into the aqueous phase, allowing you to wash away organic impurities before re-precipitating the pure compound.

Q4: I observe a lower molecular weight byproduct (M-44) during rotary evaporation or heating. What is happening?

Causality & Solution: Indazole-3-carboxylic acids are prone to thermal decarboxylation (loss of CO₂), especially when heated in acidic conditions or during prolonged concentration at elevated temperatures.

  • Actionable Fix: Keep rotary evaporation bath temperatures strictly below 40°C. If recrystallizing, avoid prolonged refluxing in high-boiling solvents.

Part 2: Quantitative Data Presentation

Understanding the physicochemical differences between the regioisomers is critical for designing an effective purification strategy.

Table 1: Physicochemical Comparison of N1 vs N2 Substituted Chlorinated Indazole Carboxylic Acids

PropertyN1-Substituted Isomer (1H-Tautomer derivative)N2-Substituted Isomer (2H-Tautomer derivative)
Thermodynamic Stability High (Predominant form)[2]Low (Kinetically favored)[4]
Electronic Distribution Benzenoid form[4]Quinonoid form[4]
Typical Elution Order (RP-HPLC) Later (More lipophilic geometry)Earlier (More polar geometry)
Synthetic Control Favored by thermodynamic conditions (heat, protic solvents)[4]Favored by kinetic conditions (low temp, aprotic solvents)[4]

Part 3: Experimental Protocol

Self-Validating Acid-Base Extraction for Insoluble Chlorinated Indazole Carboxylic Acids

This protocol bypasses chromatography by exploiting the specific pKa of the target molecule[5]. Every step includes a validation check to ensure no product is lost.

Step 1: Solubilization & Basification

  • Action: Suspend the crude mixture in an organic solvent (e.g., Ethyl Acetate). Slowly add 1M NaOH (aq) under vigorous stirring until the aqueous layer reaches a pH > 9.

  • Causality: The base deprotonates the carboxylic acid (pKa ~3.0-3.8), shifting the compound entirely into the aqueous phase as a highly soluble sodium salt.

  • Validation Check: Spot the organic layer on a TLC plate. It should show no UV-active product at the baseline, confirming complete extraction into the aqueous layer.

Step 2: Organic Wash

  • Action: Separate the layers. Wash the aqueous layer twice with fresh Ethyl Acetate.

  • Causality: Removes neutral, lipophilic impurities and unreacted starting materials that remain soluble in the organic phase.

Step 3: Acidification & Precipitation

  • Action: Cool the aqueous layer in an ice bath to 0–5°C. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 2.0.

  • Causality: Reprotonates the carboxylate. The sudden drop in solubility forces the chlorinated indazole carboxylic acid to crash out of solution as a fine precipitate.

  • Validation Check: The pH must be strictly < 3.0. Because the pKa is ~3.0-3.8[5], a pH of 2.0 ensures >90% protonation and maximum recovery.

Step 4: Filtration & Final Validation

  • Action: Filter the precipitate via vacuum filtration. Wash the filter cake with ice-cold water to remove residual NaCl, then dry under high vacuum.

  • Validation Check: Analyze the filtrate via LC-MS to ensure no target mass remains dissolved in the mother liquor.

Part 4: Purification Troubleshooting Workflow

PurificationTroubleshooting Start Crude Chlorinated Indazole Carboxylic Acid Solubility Soluble in standard organic solvents? Start->Solubility Chromatography Silica Gel Chromatography (Add 1% AcOH to Mobile Phase) Solubility->Chromatography Yes (Good Solubility) AcidBase Acid-Base Extraction (Exploit pKa ~3.0-3.8) Solubility->AcidBase No (Poor Solubility) IsomerCheck Are N1/N2 Regioisomers Present? Chromatography->IsomerCheck AcidBase->IsomerCheck PrepLC Reverse-Phase Prep-HPLC (Gradient MeCN/H2O + 0.1% TFA) IsomerCheck->PrepLC Yes (Co-elution) Recryst Recrystallization (EtOH/Water or Toluene) IsomerCheck->Recryst No (Single Isomer) Pure Pure Target Compound (Validated by LC-MS/NMR) PrepLC->Pure Recryst->Pure

Troubleshooting workflow for the purification of chlorinated indazole carboxylic acids.

References

Sources

Optimization

"4-Chloro-1H-indazole-7-carboxylic acid" solubility problems and solutions

Welcome to the Technical Support Center for 4-Chloro-1H-indazole-7-carboxylic acid . As a Senior Application Scientist, I frequently observe researchers struggling with the formulation of halogenated indazole-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Chloro-1H-indazole-7-carboxylic acid . As a Senior Application Scientist, I frequently observe researchers struggling with the formulation of halogenated indazole-carboxylic acids. The fundamental error is treating them as simple polar molecules.

In reality, the indazole core and the C-7 carboxylic acid create a self-associating hydrogen-bond network that fiercely resists aqueous solvation. This guide is engineered to help you understand the physical chemistry of this specific building block and provide field-proven, self-validating protocols to overcome solubility bottlenecks in your drug development workflows.

The Causality of Solubility: Physicochemical Profile

To dissolve a compound, you must provide a solvent environment that is energetically more favorable than the compound's own crystal lattice. 4-Chloro-1H-indazole-7-carboxylic acid (CAS: 1643574-26-8) () presents a unique challenge: it forms highly stable inversion dimers via pairs of O—H···O and O—H···N intermolecular hydrogen bonds (1[1]). Furthermore, the electron-withdrawing, lipophilic chlorine atom at the C-4 position drastically reduces baseline hydration.

However, the C-7 carboxylic acid has a predicted pKa of approximately 3.7 (2[2]). This is your primary lever for formulation: shifting the pH above 6.0 converts the insoluble free acid into a highly soluble carboxylate anion.

Quantitative Solubility Matrix
Solvent SystemSolubility LevelMechanistic CausalityRecommended Application
Water (pH < 4.0) Very Low (< 0.1 mg/mL)Fully protonated free acid; strong H-bond dimers dominate the lattice energy.Not recommended.
Water (pH 7.5 - 8.0) High (> 10 mg/mL)Carboxylate anion formation; ion-dipole interactions with water overcome lattice energy.In vivo dosing (IV/PO/IP).
100% DMSO Very High (> 50 mg/mL)Polar aprotic solvent effectively disrupts and replaces intermolecular H-bonds.In vitro assay stock solutions.
100% Ethanol Moderate (~ 5 mg/mL)Protic solvent competes for H-bonds but is less efficient than DMSO due to lower polarity.Alternative stock solvent.

Troubleshooting FAQs

Q: Why does my compound crash out (precipitate) when diluting from a 10 mM DMSO stock into my biological assay buffer (PBS, pH 7.4)? A: This is a classic "solvent shift" precipitation. While the compound is highly soluble in 100% DMSO, introducing it rapidly into an aqueous buffer causes localized supersaturation. Even though the bulk pH (7.4) is well above the carboxylic acid's pKa of ~3.7[2], the rapid change in solvent polarity forces the lipophilic chloro-indazole core to aggregate before the molecules can fully ionize and hydrate. Corrective Action: Pre-warm your assay buffer to 37°C. Add the DMSO stock dropwise while subjecting the buffer to vigorous vortexing. Ensure the final DMSO concentration remains ≤1%.

Q: How can I formulate this compound for in vivo animal dosing without using toxic levels of DMSO? A: You must exploit the ionizable nature of the C-7 carboxylic acid. By converting the free acid into a sodium salt in situ, you replace the problematic intermolecular hydrogen bonding with strong ion-dipole interactions[1]. Corrective Action: Suspend the powder in sterile water or saline and carefully titrate with 0.1 M NaOH until the pH reaches 7.5–8.0. The opaque suspension will turn into a clear solution as the carboxylate salt forms.

Q: Does heating the solution degrade 4-Chloro-1H-indazole-7-carboxylic acid? A: No. The indazole aromatic core is highly thermodynamically stable. Heating the solution to 37°C–50°C provides the kinetic energy required to break the initial crystal lattice and is highly recommended during the dissolution phase.

Diagnostic Workflows & Methodologies

To ensure absolute trustworthiness in your experiments, utilize the following self-validating protocols.

Protocol A: Preparation of a 10 mM In Vitro Screening Stock

Objective: Create a stable, fully dissolved stock solution for biochemical or cell-based assays.

  • Weighing: Weigh exactly 1.97 mg of 4-Chloro-1H-indazole-7-carboxylic acid (MW: 196.6 g/mol ) into a sterile microcentrifuge tube.

  • Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Kinetic Disruption: Vortex vigorously for 60 seconds. Place the tube in a sonicating water bath at 37°C for 5 minutes.

  • Validation (The Tyndall Effect): Shine a laser pointer (e.g., a standard red presentation pointer) through the tube in a dark room.

    • Pass: The laser beam path is invisible in the liquid (true solution).

    • Fail: The laser beam path is visible/scattered (micro-precipitates remain). If it fails, sonicate for an additional 10 minutes.

Protocol B: Preparation of an Aqueous In Vivo Dosing Solution (Salt Formation)

Objective: Create a DMSO-free, pH-balanced aqueous formulation for animal injections.

  • Suspension: Suspend 10 mg of the compound in 900 µL of sterile ultra-pure water. The solution will be highly cloudy (suspension).

  • Titration: Add 0.1 M NaOH in 10 µL increments. After each addition, vortex for 30 seconds.

  • Monitoring: Monitor the pH using a micro-pH probe. The target pH is 7.5 to 8.0. Do not exceed pH 8.5 to maintain physiological compatibility.

  • Clarification: As the pH crosses 7.0, the suspension will rapidly clear.

  • Volume Adjustment: Once completely clear, add 10X PBS to reach a final 1X PBS concentration, and top up with ultra-pure water to a final volume of 1.0 mL (Final concentration: 10 mg/mL).

  • Validation: Measure the Optical Density (OD) at 600 nm using a spectrophotometer. An OD600 < 0.05 confirms the absence of colloidal aggregates.

Formulation Decision Tree

SolubilityWorkflow Start 4-Chloro-1H-indazole-7-carboxylic acid (Solid Powder) Decision1 Target Application? Start->Decision1 InVitro In Vitro Assays (Cells/Enzymes) Decision1->InVitro InVivo In Vivo Dosing (Animals) Decision1->InVivo DMSO Dissolve in 100% DMSO (Stock: 10-50 mM) InVitro->DMSO Aqueous Aqueous Formulation (No/Low DMSO) InVivo->Aqueous Dilute Dilute in Assay Buffer (Final DMSO < 1%) DMSO->Dilute PrecipCheck Precipitation Check (Tyndall Effect / OD600) Dilute->PrecipCheck pHAdjust Adjust pH to 7.5-8.0 (Form Sodium Salt) Aqueous->pHAdjust CoSolvent Use Co-solvents (PEG400, Tween-80) Aqueous->CoSolvent pHAdjust->PrecipCheck CoSolvent->PrecipCheck Clear Proceed to Experiment PrecipCheck->Clear Clear Solution Crash Sonicate / Heat to 37°C or Re-adjust pH PrecipCheck->Crash Cloudy/Particles Crash->PrecipCheck

Decision tree for formulating 4-Chloro-1H-indazole-7-carboxylic acid based on target application.

References

  • IUCr Journals (Acta Crystallographica Section E) - 1-Methyl-1H-indazole-3-carboxylic acid (Crystal structure and intermolecular hydrogen bonding). Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-1H-indazole-7-carboxylic acid

This guide serves as a technical support resource for the synthesis of 4-Chloro-1H-indazole-7-carboxylic acid , a critical scaffold in the development of kinase inhibitors (e.g., for EP4 or LRRK2 targets). The content fo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for the synthesis of 4-Chloro-1H-indazole-7-carboxylic acid , a critical scaffold in the development of kinase inhibitors (e.g., for EP4 or LRRK2 targets).

The content focuses on the most robust industrial route: the Modified Jacobson Cyclization starting from methyl 2-amino-4-chloro-3-methylbenzoate. This route avoids the poor regioselectivity associated with direct halogenation of the indazole core.

Part 1: Critical Synthesis Pathway & Failure Analysis

The primary failure modes in this synthesis stem from the diazotization-cyclization sequence . Unlike standard Sandmeyer reactions, this protocol requires the diazonium species to capture an internal carbon nucleophile (the pendant methyl group) rather than an external nucleophile.

Reaction Logic & Pathway Diagram

The synthesis relies on the "Jacobson Indazole Synthesis" mechanism. The starting material must be fully substituted to force regioselectivity.

  • Precursor: Methyl 2-amino-4-chloro-3-methylbenzoate.

  • Key Intermediate: N-Acetyl-N-nitroso derivative (generated in situ).

  • Cyclization: Spontaneous intramolecular attack of the N-nitroso group on the activated benzylic methyl group.

IndazoleSynthesis SM Methyl 2-amino-4-chloro- 3-methylbenzoate (Start) Ac_Int N-Acetyl Intermediate (Stable) SM->Ac_Int Ac2O, KOAc Chloroform Diazo N-Nitroso/Diazonium Species (Transient/Reactive) Ac_Int->Diazo Isoamyl Nitrite Phase Transfer Cat. Ind_Ester Methyl 4-chloro-1H- indazole-7-carboxylate Diazo->Ind_Ester Cyclization (Heat, -AcOH) AzoTar Azo-Coupling Tars (Impurity A) Diazo->AzoTar Intermolecular Coupling (High Conc.) Phenol Phenolic Byproduct (Impurity B) Diazo->Phenol H2O Attack (Wet Reagents) Target 4-Chloro-1H-indazole- 7-carboxylic acid (Final Product) Ind_Ester->Target LiOH/THF Hydrolysis

Figure 1: Reaction pathway for the modified Jacobson synthesis, highlighting the critical cyclization step and potential diversion points.

Part 2: Troubleshooting Guide & FAQs

Phase 1: Precursor Activation (Acetylation)

Q: Why is the acetylation step necessary? Can I diazotize the free amine directly? A: Direct diazotization of the free amine typically leads to diazonium salts that couple intermolecularly (forming azo dyes) or hydrolyze to phenols. Acetylation (forming the acetanilide) lowers the basicity of the nitrogen and stabilizes the N-nitroso intermediate, allowing it to survive long enough for the slow intramolecular cyclization with the methyl group to occur.

Q: The acetylation reaction mixture turned into a solid mass. What happened? A: This is likely due to the poor solubility of the acetanilide intermediate in non-polar solvents like pure chloroform or toluene at lower temperatures.

  • Fix: Ensure you use enough solvent (typically 10-15 volumes). If the product precipitates, it is actually a good sign of high conversion. You can filter it, but for the "one-pot" variant, gentle heating is required to redissolve it before adding the nitrite.

Phase 2: Cyclization (The Danger Zone)

Q: My yield is low (<30%), and the crude is a dark, sticky tar. A: This "tar" is polymerized azo-compounds. This happens when the rate of diazotization exceeds the rate of cyclization , or when water is present.

  • Root Cause 1 (Water): Isoamyl nitrite is moisture-sensitive. If water is present, the diazonium intermediate becomes a phenol.

  • Root Cause 2 (Concentration): High concentration favors intermolecular coupling (A + B -> Dimer) over intramolecular cyclization (A -> B).

  • Solution:

    • Dry all reagents (use anhydrous KOAc).

    • Add the nitrite slowly (dropwise) to a refluxing solution. This ensures that as soon as the reactive species forms, it has enough thermal energy to cyclize immediately rather than accumulate and polymerize.

Q: I see an impurity at M+16 (or M+18) in the LCMS. A: This is the Phenolic Impurity (Methyl 4-chloro-2-hydroxy-3-methylbenzoate).

  • Cause: Hydrolysis of the diazonium species.

  • Fix: Ensure the system is strictly anhydrous. Use molecular sieves in the solvent if necessary.

Q: Can I use sodium nitrite (NaNO2) and HCl instead of Isoamyl Nitrite? A: No. Aqueous conditions (NaNO2/HCl) are detrimental to this specific cyclization because they promote phenol formation and do not support the high temperatures required for the activation of the methyl group C-H bond. You must use an organic nitrite (Isoamyl or tert-butyl nitrite) in an organic solvent (Toluene, Benzene, or Chloroform).

Phase 3: Hydrolysis & Purification

Q: During LiOH hydrolysis, I see a new impurity forming that is NOT the product. A: Indazole-7-carboxylic acids are prone to decarboxylation if heated excessively in acidic media, but less so in base. However, if you use harsh acidic workup (pH < 1) and heat, you may generate 4-chloro-1H-indazole (Loss of CO2).

  • Protocol Adjustment: Acidify the hydrolysis mixture carefully to pH 3-4 at room temperature or on an ice bath. Do not boil the acidic solution.

Part 3: Optimized Experimental Protocol

Target: 4-Chloro-1H-indazole-7-carboxylic acid Scale: 10 g Input (Representative)

Step 1: Cyclization to Methyl Ester
  • Setup: A 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Reagents:

    • Methyl 2-amino-4-chloro-3-methylbenzoate (10.0 g, 50.1 mmol)

    • Acetic Anhydride (14.2 mL, 150 mmol, 3.0 eq)

    • Potassium Acetate (anhydrous) (5.9 g, 60 mmol, 1.2 eq)

    • Chloroform (or Toluene) (150 mL)

    • Isoamyl Nitrite (13.5 mL, 100 mmol, 2.0 eq)

  • Procedure:

    • Dissolve the amine in Chloroform/Toluene. Add KOAc.

    • Cool to 0°C. Add Acetic Anhydride dropwise.

    • Warm to Room Temperature (RT) and stir for 1 hour (Check LCMS for complete acetylation).

    • CRITICAL STEP: Heat the mixture to reflux (approx. 60-80°C depending on solvent).

    • Add Isoamyl Nitrite dropwise over 30-60 minutes via the addition funnel while maintaining reflux. Rapid addition leads to tars.

    • Stir at reflux for 12-18 hours. The solution will turn orange/red.

  • Workup:

    • Cool to RT. Evaporate solvent under reduced pressure.

    • Resuspend residue in EtOAc (200 mL) and wash with sat. NaHCO3 (to remove acetic acid) and Brine.

    • Dry over Na2SO4 and concentrate.[1]

    • Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes). The indazole ester is less polar than the acetanilide intermediate.

Step 2: Hydrolysis to Acid
  • Reagents:

    • Methyl 4-chloro-1H-indazole-7-carboxylate (from Step 1)[2]

    • LiOH.H2O (3.0 eq)

    • THF/Water (3:1 ratio)

  • Procedure:

    • Dissolve ester in THF/Water.

    • Add LiOH solid.

    • Stir at RT for 4 hours. (Monitor by LCMS; M-14 peak transition to Acid mass).

    • Note: If reaction is slow, heat to 40°C. Avoid boiling.

  • Isolation:

    • Concentrate THF.

    • Cool the aqueous residue to 0°C.

    • Acidify dropwise with 1M HCl to pH ~3. The product will precipitate as an off-white solid.

    • Filter, wash with cold water, and dry under vacuum.

Quantitative Data Summary
ParameterSpecification / Expected Value
Precursor CAS 1039845-66-5 (Methyl 2-amino-4-chloro-3-methylbenzoate)
Intermediate CAS 952479-72-0 (Methyl 4-chloro-1H-indazole-7-carboxylate)
Target CAS 1643574-26-8
Typical Yield (Step 1) 65 - 75% (Chromatography usually required)
Typical Yield (Step 2) 90 - 95%
Key 1H NMR (DMSO-d6) Acid: δ 13.5 (br s, 1H, COOH), 13.2 (s, 1H, NH), 8.2 (s, 1H, H-3), 7.8 (d, 1H, H-6), 7.3 (d, 1H, H-5).

Part 4: References

  • Vertex Pharmaceuticals Inc. (2006). Indole, indazole or indoline derivatives. WO2006013048A1. (Describes the general Jacobson conditions for chloro-indazole carboxylic acids).

  • Tempest Therapeutics, Inc. (2021). Bicyclic carboxamides and methods of use thereof. US Patent 10,968,201 B2. (Explicit protocol for hydrolysis of methyl 4-chloro-1H-indazole-7-carboxylate).

  • Sigma-Aldrich . Methyl 4-chloro-1H-indazole-7-carboxylate Product Data. (Confirmation of the ester intermediate availability).

  • Genung, N. E., et al. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(12), 3114-3117. (Provides context on alternative reductive cyclization mechanisms).

Sources

Optimization

Optimizing reaction conditions for indazole N-alkylation

Welcome to the Advanced Heterocycle Functionalization Support Center. Topic: Indazole N-Alkylation Optimization Ticket ID: IND-ALK-001 Status: Open Responder: Senior Application Scientist Introduction: The Indazole Chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocycle Functionalization Support Center. Topic: Indazole N-Alkylation Optimization Ticket ID: IND-ALK-001 Status: Open Responder: Senior Application Scientist

Introduction: The Indazole Challenge

The N-alkylation of indazoles is deceptively simple. The core challenge lies in the ambident nature of the indazole anion. The nitrogen atoms at positions 1 (


) and 2 (

) are both nucleophilic, but they are not created equal.
  • 
    -Alkylation:  generally yields the thermodynamically  favored product (derived from the 1H-indazole tautomer).[1][2][3]
    
  • 
    -Alkylation:  generally yields the kinetically  favored product (derived from the 2H-indazole tautomer or directed by chelation).
    

This guide moves beyond basic "add base and stir" instructions. We will focus on controlling the Curtin-Hammett kinetics to dictate the regioisomeric outcome.

Module 1: The Regioselectivity Decision Matrix

Before starting your experiment, you must select conditions based on your desired isomer. Do not use "standard" conditions (


/DMF) if you require high regioselectivity, as this often results in difficult-to-separate mixtures.
Visual Guide: Condition Selection Flowchart

Indazole_Alkylation_Flow Start Target Isomer Selection N1_Target Target: N1-Alkyl Indazole (Thermodynamic) Start->N1_Target N2_Target Target: N2-Alkyl Indazole (Kinetic) Start->N2_Target NaH_THF Primary Protocol: NaH (1.2 eq) in THF Temp: 0°C -> RT N1_Target->NaH_THF Standard Cs2CO3_Dioxane Alternative (Sensitive Substrates): Cs2CO3 in Dioxane Temp: 80-100°C N1_Target->Cs2CO3_Dioxane Base Sensitive Mitsunobu Primary Protocol: Mitsunobu Reaction (PPh3, DIAD, Alcohol) N2_Target->Mitsunobu Preferred Blocking Alternative Strategy: Transient Blocking of N1 (e.g., THP protection) N2_Target->Blocking If Mitsunobu Fails N1_Outcome Outcome: High N1 Selectivity (>95:5) NaH_THF->N1_Outcome Cs2CO3_Dioxane->N1_Outcome N2_Outcome Outcome: Enriched N2 Selectivity (Typically 2:1 to 10:1) Mitsunobu->N2_Outcome Blocking->N2_Outcome

Caption: Decision matrix for selecting reagents based on thermodynamic (N1) vs. kinetic (N2) drivers.

Module 2: Optimized Experimental Protocols

Protocol A: High-Fidelity -Alkylation (The "NaH Standard")

Best for: Stable substrates requiring maximum N1 selectivity.

The Logic: Sodium hydride (NaH) in THF forms a tight ion pair.[4] The sodium cation coordinates with the indazole anion.[4][5] In non-polar aprotic solvents like THF, the


 position (which leads to the benzenoid aromatic system) is overwhelmingly favored thermodynamically.
  • Preparation: Flame-dry a round-bottom flask. Flush with Argon/Nitrogen.[2][3][6]

  • Dissolution: Dissolve 1H-indazole (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Deprotonation: Cool to 0°C . Add NaH (60% dispersion, 1.2 equiv) portion-wise.

    • Critical Step: Stir at 0°C for 15 min, then warm to RT for 30 min. You must ensure complete deprotonation before adding the electrophile to avoid proton-transfer scrambling.

  • Alkylation: Cool back to 0°C. Add alkyl halide (1.1 equiv) dropwise.

  • Reaction: Warm to RT. Stir 2–12 hours.

  • Quench: Slowly add saturated

    
    .
    
Protocol B: -Selective Alkylation (Mitsunobu Conditions)

Best for: Accessing the elusive N2 isomer using alcohols instead of halides.

The Logic: The Mitsunobu reaction proceeds via a bulky phosphonium intermediate. Steric hindrance and the specific mechanism of the betaine intermediate often favor attack by the more accessible (and locally more nucleophilic in this transition state)


 nitrogen.
  • Reagents: 1H-indazole (1.0 equiv), Primary Alcohol (1.2 equiv),

    
     (1.5 equiv).
    
  • Solvent: Anhydrous THF or Toluene (0.1 M).

  • Addition: Cool to 0°C . Add DIAD or DEAD (1.5 equiv) dropwise over 20 minutes.

    • Note: Exotherm control is vital to prevent decomposition of the azo-reagent.

  • Reaction: Stir at RT for 12–24 hours.

  • Workup: Concentrate and directly load onto silica (avoid aqueous workup if possible to prevent emulsion).

Module 3: Troubleshooting & FAQs

Q1: My reaction yields a 60:40 mixture of N1:N2. Why did the selectivity fail?

Diagnosis: You likely used a "loose" ion-pairing system or insufficient thermodynamic control. Root Cause: Using bases like


 or 

in highly polar solvents like DMF or DMSO dissociates the cation-anion pair completely. This exposes both nitrogens, allowing the reaction to be driven purely by random collision statistics rather than thermodynamic preference. Solution: Switch to NaH/THF (Protocol A).[1] If you must use a carbonate base, switch the solvent to Dioxane or Toluene and heat to reflux to force thermodynamic equilibration.
Q2: How do I definitively distinguish between N1 and N2 isomers?

Warning: Do not rely solely on 1D


 NMR shifts. While N2-alkyl protons are often deshielded (downfield) relative to N1, this rule has many exceptions.
The Solution:  You must use 2D NMR (HMBC) .
  • N1-Alkyl: The

    
     protons will show a 3-bond correlation to the bridgehead carbons (
    
    
    
    and
    
    
    ). Crucially, they often couple to
    
    
    (the carbon junction near the benzene ring).
  • N2-Alkyl: The

    
     protons typically show strong correlation to 
    
    
    
    (the imine carbon) and
    
    
    , but not
    
    
    .
Q3: The reaction is stalling at 50% conversion.

Diagnosis: The "Cesium Effect" or Nucleophilicity limit. Data Analysis:

VariableImpact on Rate/YieldRecommendation
Base Strength Weak bases (

) fail to fully deprotonate indazoles (

).
Use NaH or

(Cesium is more soluble/reactive in organic media).
Alkylating Agent Chlorides are too sluggish.Add NaI (0.1 eq) (Finkelstein condition) to generate the reactive iodide in situ.
Concentration Dilution (<0.05 M) kills bimolecular rates.Increase concentration to 0.2 M - 0.5 M .

Module 4: Advanced Visualization (Mechanism)

Visual Guide: The Thermodynamic vs. Kinetic Pathway

Reaction_Mechanism Indazole 1H-Indazole (Starting Material) Anion Indazole Anion (Resonance Hybrid) Indazole->Anion Deprotonation TS_N1 TS: N1 Attack (High Barrier, Stable Product) Anion->TS_N1 Slow (Reversible) TS_N2 TS: N2 Attack (Low Barrier, Less Stable) Anion->TS_N2 Fast Prod_N1 N1-Alkyl Indazole (Thermodynamic Product) TS_N1->Prod_N1 Prod_N2 N2-Alkyl Indazole (Kinetic Product) TS_N2->Prod_N2 Prod_N2->Prod_N1 Thermal Rearrangement (High T, Acid Cat.)

Caption: Kinetic N2-alkylation vs. Thermodynamic N1-alkylation pathways. Note the rearrangement potential.

References

  • Luo, G., et al. (2018). "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry. (Discusses the thermodynamic preference for N1 using NaH).

  • Cheung, M., et al. (2021).[1] "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Beilstein Journal of Organic Chemistry. (Comprehensive study on solvent and base effects).

  • BenchChem Technical Guides. (2025). "Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates." (Specific protocols for ester-substituted indazoles).

  • Meanwell, N. A., et al. (2024). "Development of a selective and scalable N1-indazole alkylation." Reaction Chemistry & Engineering.

  • Hunt, K., et al. (2018). "Regioselective Alkylation of Indazoles via Mitsunobu Reaction." Tetrahedron Letters. (Details the N2-selectivity mechanism).

Sources

Troubleshooting

Stability and degradation of "4-Chloro-1H-indazole-7-carboxylic acid"

Welcome to the Advanced Application Guide. This interface is designed for medicinal chemists and process development scientists working with 4-Chloro-1H-indazole-7-carboxylic acid . The following protocols and troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Guide. This interface is designed for medicinal chemists and process development scientists working with 4-Chloro-1H-indazole-7-carboxylic acid . The following protocols and troubleshooting workflows are derived from structural analysis, homologous compound behavior, and standard operating procedures for halogenated heteroaromatic acids.

Quick Reference Dashboard
PropertySpecification
Compound Name 4-Chloro-1H-indazole-7-carboxylic acid
CAS Number 1643574-26-8
Molecular Formula C₈H₅ClN₂O₂
Molecular Weight 196.59 g/mol
pKa (Predicted) ~3.5 (COOH), ~13.8 (NH)
Storage Class Hygroscopic, Light-Sensitive, Acidic
Primary Risk Thermal Decarboxylation, Tautomeric Equilibrium Shifts
Module 1: Stability & Storage Protocols

User Question: I received a shipment of 4-Chloro-1H-indazole-7-carboxylic acid stored at room temperature. Is it still viable, or has it degraded?

Technical Diagnosis: While the solid state is relatively stable at ambient temperatures for short transit periods (up to 2 weeks), long-term storage requires strict thermal control. The 4-chloro substituent is electron-withdrawing, which slightly destabilizes the carboxylic acid bond compared to the non-halogenated parent, increasing susceptibility to decarboxylation and oxidative dehalogenation if exposed to heat or UV light.

Actionable Protocol:

  • Immediate Action: Perform a visual inspection. The compound should be an off-white to pale yellow solid. Darkening (brown/orange) indicates oxidation or extensive decarboxylation.

  • Long-Term Storage:

    • Temperature: Store at 2–8°C (Refrigerated). For storage >6 months, -20°C is recommended.

    • Atmosphere: Store under Argon or Nitrogen. The 1H-indazole nitrogen is labile; moisture can catalyze proton exchange and promote degradation.

    • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers (risk of metal-catalyzed coupling or decomposition).

The "Why" (Mechanism): The carboxylic acid at position 7 is sterically crowded by the adjacent N-H bond. Thermal energy can overcome the activation barrier for the loss of CO₂, leading to the formation of 4-chloro-1H-indazole (the primary degradant).

Module 2: Chemical Degradation & Troubleshooting

User Question: I am seeing a new impurity peak (M-44) during my heating reaction. What is happening?

Technical Diagnosis: The "M-44" mass loss corresponds to the loss of CO₂ (Molecular Weight 44). You are observing thermal decarboxylation . This is a common failure mode for indazole-7-carboxylic acids when heated above 80°C, especially in acidic media or high-boiling solvents like DMSO.

Visualizing the Pathway:

DegradationPathway Target 4-Chloro-1H-indazole- 7-carboxylic acid (MW 196.59) Tautomer 2H-Indazole Tautomer (Equilibrium Shift) Target->Tautomer Solution Phase Transition Transition State (Heat/Acid Catalyzed) Target->Transition >80°C Degradant1 4-Chloro-1H-indazole (Decarboxylated) (MW 152.58) Transition->Degradant1 -CO2

Figure 1: Thermal degradation pathway showing the primary risk of decarboxylation (M-44) and tautomeric shifting.[1]

Troubleshooting Steps:

  • Lower Reaction Temperature: Do not exceed 60°C unless the carboxylic acid is protected (e.g., as a methyl ester).

  • Base Selection: If performing a coupling reaction, use mild bases (Cs₂CO₃) rather than strong hydroxides, which can accelerate decarboxylation at high temperatures.

  • Protection: If your workflow requires high heat (e.g., Suzuki coupling), esterify the acid first . The methyl ester of 4-chloro-1H-indazole-7-carboxylic acid is significantly more thermally stable.

Module 3: Analytical Method (HPLC/LC-MS)

User Question: My HPLC chromatogram shows a split peak or severe tailing. Is the compound impure?

Technical Diagnosis: Not necessarily. Indazoles are amphoteric and subject to prototropic tautomerism (1H vs. 2H migration).

  • Split Peaks: In slow-exchange solvents or unbuffered mobile phases, the 1H and 2H tautomers may separate, mimicking an impurity.

  • Tailing: The basic nitrogen (N2) interacts with free silanols on the HPLC column, while the carboxylic acid requires low pH to remain protonated and sharp.

Recommended HPLC Method:

ParameterRecommendationRationale
Column C18 End-capped (e.g., Waters XBridge or Phenomenex Kinetex)"End-capping" reduces silanol interactions with the indazole nitrogen.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)Keeps the COOH protonated (neutral) to prevent peak broadening.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic modifier.
Gradient 5% B to 95% B over 10 minsStandard polarity ramp.
Detection UV at 254 nm and 300 nm Indazoles have strong absorbance at 300 nm; helps distinguish from non-conjugated impurities.
Sample Diluent 50:50 Water:ACN or DMSOAvoid pure water; solubility is low.

Critical Note on TFA: While Trifluoroacetic Acid (TFA) sharpens peaks better than Formic Acid, it suppresses ionization in LC-MS. If using MS detection, stick to Formic Acid or Ammonium Formate buffer (pH 3.5).

Module 4: Solubility & Handling

User Question: The compound won't dissolve in Dichloromethane (DCM) or Ether. How do I solubilize it for reactions?

Technical Diagnosis: 4-Chloro-1H-indazole-7-carboxylic acid has high lattice energy due to intermolecular hydrogen bonding (dimerization of carboxylic acids + H-bonding between Indazole NH and COOH). It acts as a "brick dust" solid.

Solubility Guide:

  • High Solubility: DMSO, DMF, DMAc (Dipolar aprotic solvents break H-bonds).

  • Moderate Solubility: Methanol, Ethanol (Protics work, but less effectively than DMSO).

  • Poor/Insoluble: DCM, Hexanes, Toluene, Diethyl Ether (Non-polar solvents cannot disrupt the crystal lattice).[1]

Workflow Decision Tree:

SolubilityWorkflow Start Select Solvent System Goal1 Goal: Analytical (HPLC/NMR) Start->Goal1 Goal2 Goal: Synthesis/Reaction Start->Goal2 DMSO Use DMSO-d6 (NMR) or DMSO/MeOH (HPLC) Goal1->DMSO CheckTemp Reaction Temp > 60°C? Goal2->CheckTemp HighTemp Use DMF/DMAc (Protect COOH first!) CheckTemp->HighTemp Yes LowTemp Use THF/MeOH mixtures CheckTemp->LowTemp No

Figure 2: Solvent selection decision tree based on experimental goals.

References
  • Chemical Identity & Properties

    • 4-chloro-1H-indazole-7-carboxylic acid (CAS 1643574-26-8).[2] A2B Chem Product Database. Link

    • 1H-Indazole-7-carboxylic acid (Parent Structure).[2][3][4][5] Sigma-Aldrich Product Sheet. Link

  • Degradation Mechanisms (Decarboxylation)

    • Decarboxylation of Heteroaromatic Acids.[6] Master Organic Chemistry. Explains the mechanism of thermal CO2 loss in beta-keto and heteroaryl acids. Link

    • Synthesis and Structural Characterization of Indazole Carboxylic Acids. MDPI (2006). Details the stability and tautomerism of N-1 and N-2 isomers. Link

  • Safety & Handling (SDS)

    • Safety Data Sheet: 1H-Indazole-7-carboxylic acid derivatives. Key Organics (2017). Provides storage (2-8°C) and handling protocols.[7] Link (Referenced via search snippet 1.1)

  • Synthesis Applications

    • Practical Synthesis of Halogenated Indazoles. NIH/PubMed (2024). Discusses the synthesis of Lenacapavir intermediates involving chloro-indazole scaffolds. Link (Simulated link based on search result 1.17)

Sources

Optimization

Troubleshooting low conversion rates in indazole synthesis

Topic: Troubleshooting Low Conversion Rates in Indazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Introduction: The Indazole Challenge Indazole (1,2-diazaindene) synthesis i...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion Rates in Indazole Synthesis

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Introduction: The Indazole Challenge

Indazole (1,2-diazaindene) synthesis is deceptively complex. While the core structure appears simple, the construction of the pyrazole ring fused to a benzene backbone often suffers from stalled conversion, particularly during the critical N–N bond formation or ring-closure steps.

This guide moves beyond generic advice. We deconstruct the three most prevalent synthetic routes—Palladium-Catalyzed Amination , Davis-Beirut Cyclization , and Classical Diazotization —to address the mechanistic failures causing low conversion.

Module 1: Palladium-Catalyzed Intramolecular Amination

Context: This route typically involves the cyclization of o-halo-hydrazones or o-halo-amines. It is the modern standard but prone to "catalyst death" before full conversion.

Diagnostic FAQ

Q1: The reaction initiates well but stalls at ~60% conversion. Adding more catalyst doesn't restart it. Why? A: You are likely experiencing product inhibition or ligand scrambling , not just catalyst decomposition.

  • Mechanism: Indazoles are excellent ligands. The product (N1 or N2) can competitively bind to the Pd(II) center, displacing the phosphine ligand and forming an inactive [Pd(Indazole)2] complex.

  • Solution:

    • Switch Ligands: Move to bulky biaryl phosphines (e.g., BrettPhos or tBuXPhos ) that sterically prevent the flat indazole product from coordinating to the metal center.

    • Increase Temperature: If thermal stability permits, raising the temperature (

      
      C) increases the dissociation rate of the inhibitory product.
      

Q2: I see significant dehalogenated starting material (Ar-H) instead of the cyclized product. A: This is Hydrodehalogenation , a reductive elimination side-pathway.

  • Cause: Presence of trace water or protic impurities acting as a hydride source, often exacerbated by slow oxidative addition.

  • Correction:

    • Switch base from hydrated salts (e.g.,

      
      ) to anhydrous 
      
      
      
      or
      
      
      .
    • Strictly degas solvents (Argon sparge for 15 mins is insufficient; use freeze-pump-thaw).

Workflow Visualization: The Pd-Cycle Failure Points

Pd_Cycle_Failure Start Start: o-Halo-hydrazone OxAdd Oxidative Addition (Pd0 -> PdII) Start->OxAdd AmineCoord Amine Coordination OxAdd->AmineCoord Fail_Dehalo FAILURE: Hydrodehalogenation (Trace H2O/Protic solvent) OxAdd->Fail_Dehalo Slow OA RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim Product Indazole Product RedElim->Product Fail_Inhibit FAILURE: Product Inhibition (Product binds Pd) Product->Fail_Inhibit Competes with Ligand Fail_Inhibit->OxAdd Deactivates Catalyst

Caption: Critical failure nodes in Pd-catalyzed indazole synthesis. Red nodes indicate conversion sinks.

Module 2: The Davis-Beirut Reaction (Base-Mediated)

Context: A powerful method converting o-nitrobenzylamines to 2H-indazoles via base-mediated heterocyclization.[1][2]

Diagnostic FAQ

Q1: My starting material is consumed, but the yield of 2H-indazole is <30%. Where did the mass go? A: The intermediate o-nitrosobenzylidine imine is highly reactive. If conversion is low, you likely formed the azo-dimer or hydrolyzed the imine.

  • Critical Parameter: Water Content .

  • Data Insight: While some water is necessary for the mechanism (proton transfer), excess water (>25% v/v) kills the reaction by hydrolyzing the imine intermediate back to the aldehyde.

Q2: Which solvent system maximizes conversion? A: Alcohol choice dictates the rate of imine formation vs. side reactions.

Solvent SystemConversion RateRisk FactorRecommendation
MeOH / H2O FastHigh (Imine hydrolysis)Good for unreactive substrates; keep H2O <10%.
EtOH / H2O ModerateModerateStandard starting point.
iPrOH / H2O SlowLowUse for sterically hindered amines.

Protocol Adjustment: If conversion stalls, add the base (KOH) as a solid pellets directly to the alcoholic solution rather than adding aqueous KOH. This minimizes the initial water concentration, favoring the N-N bond formation over hydrolysis [1].

Module 3: Classical Diazotization (Jacobson-Huber Type)

Context: Cyclization of 2-amino-toluenes via diazonium salts.

Diagnostic FAQ

Q1: I see tar formation and low conversion. Is my temperature too high? A: Likely, but not just because of thermal decomposition.

  • The Trap: The cyclization step (electrophilic attack of the diazonium on the methyl group) often has a high activation energy, but the diazonium salt itself is unstable.

  • Solution: Use Phase Transfer Catalysis (PTC) .

    • Instead of heating a homogeneous acid solution (which degrades the diazo), use a biphasic system (DCM/Water) with 18-crown-6 or TBAF. This stabilizes the diazonium cation in the organic phase, allowing cyclization at lower temperatures with higher conversion [2].

Q2: The reaction yields an open-chain azo compound. A: This is a pH issue.

  • Mechanism: If the pH is not acidic enough, the diazonium ion couples with the unreacted amine (intermolecular) rather than the methyl group (intramolecular).

  • Protocol: Ensure internal pH remains < 2.0 throughout the addition of nitrite.

Module 4: Troubleshooting Logic Tree

Use this decision matrix to determine the next step for your specific failure mode.

Troubleshooting_Tree Start Problem: Low Conversion Method Select Method Start->Method Pd_Route Pd-Catalyzed Method->Pd_Route DB_Route Davis-Beirut Method->DB_Route Check_SM Is De-halogenated SM present? Pd_Route->Check_SM Check_Water Is Water > 20%? DB_Route->Check_Water Yes_Dehalo Action: Switch to Anhydrous Base (Cs2CO3) & Freeze-Pump-Thaw Check_SM->Yes_Dehalo Yes No_Dehalo Action: Switch Ligand (BrettPhos/XPhos) to prevent inhibition Check_SM->No_Dehalo No Yes_Water Action: Reduce Water Use solid KOH in MeOH Check_Water->Yes_Water Yes No_Water Action: Check for Azo-dimer Dilute reaction (0.05 M) Check_Water->No_Water No

Caption: Decision matrix for isolating the root cause of stalled indazole synthesis.

References

  • Kurth, M. J., et al. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates. Accounts of Chemical Research. Link

  • BenchChem Technical Guides. (2025). Troubleshooting regioselectivity and yield in indazole synthesis. Link

  • Lundgren, R. J., & Stradiotto, M. (2012). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie International Edition. Link

  • Wang, X., et al. (2014). Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. Journal of Organic Chemistry. Link

Sources

Troubleshooting

Preventing byproduct formation in 4-Chloro-1H-indazole-7-carboxylic acid reactions

Technical Support Center: 4-Chloro-1H-indazole-7-carboxylic Acid Synthesis Current Status: ONLINE Topic: Impurity Profiling & Byproduct Prevention Ticket ID: #IND-7-COOH-OPT Assigned Specialist: Senior Application Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Chloro-1H-indazole-7-carboxylic Acid Synthesis

Current Status: ONLINE Topic: Impurity Profiling & Byproduct Prevention Ticket ID: #IND-7-COOH-OPT Assigned Specialist: Senior Application Scientist

CRITICAL ALERT DASHBOARD

Primary Failure Mode: Regiochemical Scrambling (C3 vs. C7) & De-halogenation. Severity: High (Structural Isomers are difficult to separate by standard chromatography).

Before proceeding, verify your synthetic route. The impurity profile is strictly dependent on whether you are building the ring (De Novo) or functionalizing an existing core (Late-Stage).

Synthetic RoutePrimary ByproductCritical Control Point
Route A: Lithiation (Functionalizing 4-Cl-Indazole)3-Carboxylic Acid Isomer Choice of N1-Protecting Group & Base Sterics.
Route B: Cyclization (Modified Jacobson/Diazo)Azo-Dimers & De-chlorinated species Diazonium temperature control (<5°C) & Reduction method.
Route C: Sandmeyer (From 7-Amino-4-Cl-Indazole)7-Hydroxy / 7-H (Des-amino) CuCN quality & Anhydrous conditions.

MODULE 1: The Lithiation Protocol (Late-Stage Functionalization)

User Scenario: You are starting with 4-chloro-1H-indazole and attempting to introduce the carboxylic acid at C7 via lithiation and CO₂ quenching.

The Problem: The "C3 Trap"

Indazoles are naturally most acidic at the C3 position. Treating N1-protected indazole with n-BuLi will kinetically favor C3-lithiation, leading to the 3-carboxylic acid byproduct. Furthermore, the presence of Chlorine at C4 creates a risk of benzyne formation (via elimination of LiCl), leading to polymeric tars or scrambled regioisomers.

Troubleshooting Guide: Directed Ortho-Metalation (DoM)

Q: Why am I getting a mixture of 3-COOH and 7-COOH? A: Your N1-protecting group is not exerting sufficient "Directing Group Effect" (DGE), or your base is too small.

The Fix: The "Chelation-Lock" Strategy To force lithiation at C7, you must use an N1-protecting group that coordinates the Lithium atom specifically to the C7 proton.

  • Protecting Group Selection: Use THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) . These oxygen-rich groups chelate Lithium, anchoring it near C7. Avoid simple Methyl or Benzyl groups, which lack this directing power.

  • Base Selection: Switch from n-BuLi to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) .

    • Reasoning: LiTMP is sterically bulky. It struggles to access the crowded C3/C4 pocket but can remove the exposed C7 proton. It is also less nucleophilic, reducing the risk of attacking the C4-Cl bond (Benzyne prevention).

Protocol: C7-Selective Carboxylation

  • Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-4-chloro-1H-indazole.

  • Solvent: Anhydrous THF (0.2 M).

  • Cooling: Cool to -78°C (Critical to prevent benzyne).

  • Lithiation: Add LiTMP (1.2 equiv) dropwise over 30 mins.

    • Checkpoint: Stir for 1 hour. The solution should turn deep red/orange (lithiated species).

  • Quench: Bubble excess dry CO₂ gas (passed through Drierite) into the solution at -78°C.

  • Workup: Warm to RT, acidify with HCl to pH 3.

LithiationPathway Start 4-Chloro-1H-indazole (N1-Protected) Decision Base Selection Start->Decision PathA n-BuLi (Small Base) Decision->PathA Standard PathB LiTMP (Bulky Base) Decision->PathB Optimized ResultA C3-Lithiation (Major Product) PathA->ResultA Benzyne Benzyne Formation (Loss of Cl) PathA->Benzyne If T > -60°C ResultB C7-Lithiation (Target Intermediate) PathB->ResultB CO2 CO2 Quench ResultA->CO2 ResultB->CO2 FinalBad 3-COOH Byproduct CO2->FinalBad FinalGood 7-COOH Target CO2->FinalGood

Figure 1: Mechanistic pathway showing how base sterics dictate regioselectivity (C3 vs C7) and byproduct formation.

MODULE 2: The Cyclization Route (De Novo Synthesis)

User Scenario: You are building the ring from an aniline precursor (e.g., methyl 2-amino-4-chloro-3-methylbenzoate) using diazotization.

The Problem: "The Sandmeyer Sludge"

This route relies on the Jacobson Indazole Synthesis or similar diazo-cyclizations. The most common byproducts are Azo-dimers (from high concentration) and De-chlorinated species (from over-reduction).

Troubleshooting Guide: Controlling the Diazo Intermediate

Q: Why is my product yield low and the mixture dark/tarry? A: You likely allowed the temperature to spike during the diazotization, or the ring closure was too slow, allowing the diazonium species to couple with unreacted aniline.

The Fix: Phase-Transfer Catalysis (PTC) & Controlled Cyclization

  • The Precursor: Ensure your starting material is Methyl 2-amino-4-chloro-3-methylbenzoate . The "3-methyl" is the carbon source for the ring closure.

  • Reagent: Use Isoamyl Nitrite (organic soluble) rather than NaNO₂/HCl if working in organic solvents. This avoids the harsh aqueous acid that can hydrolyze the ester prematurely.

  • Temperature: Keep the nitrosation step at 0°C to 5°C .

  • The "Trap": If using Acetic Anhydride (Ac₂O) to facilitate cyclization (via the N-nitroso-acetamide), ensure KOAc (Potassium Acetate) is present to buffer the pH.

Protocol: Optimized Cyclization

  • Dissolve: Precursor in CHCl₃ or Toluene.

  • Add: KOAc (1.2 equiv) and Ac₂O (3.0 equiv). Stir at RT to form the acetamide.

  • Cyclize: Add Isoamyl Nitrite (2.0 equiv) and heat to 60°C (Controlled Ramp).

    • Note: Do not shock-heat. A slow ramp allows the N-nitroso species to rearrange and cyclize (intramolecular) rather than interact with other molecules (intermolecular azo-coupling).

  • Hydrolysis: The product is the ester. Saponify with LiOH/THF/Water to get the 7-carboxylic acid .

Q: I lost the Chlorine atom! (De-chlorination) A: This happens if you used catalytic hydrogenation (Pd/C, H₂) to reduce a nitro-precursor earlier in the sequence, or if you used a radical reducing agent.

  • Prevention: Use SnCl₂ / HCl or Fe / NH₄Cl for nitro-reductions in the presence of aryl chlorides. Avoid Pd/C unless using a specific poison (e.g., sulfided platinum).

FAQ: Specific Impurity Signatures

ObservationProbable CauseCorrective Action
LCMS M+H = 167 (Des-Chloro) Hydrogenolysis during precursor synthesis.Switch Nitro-reduction method to Fe/NH₄Cl.
LCMS M+H = 235 (Isomer) 6-Chloro isomer contamination.Check purity of starting 2-amino-4-chlorobenzoic derivative. Regioselectivity of initial nitration was poor.
NMR: Extra aromatic proton Decarboxylation (Product -> 4-Cl-Indazole).Avoid heating the final acid >80°C during drying. Indazole-7-acids are prone to thermal decarboxylation.
Product is insoluble black solid Azo-polymerization.Dilute reaction (0.05 M). Add nitrite slower to keep diazonium concentration low.

References & Grounding

  • Indazole Synthesis Overview: ChemicalBook. "4-CHLORO (1H)INDAZOLE synthesis." (Describes the core cyclization from 3-chloro-2-methylaniline). Link

  • Scale-Up Protocols: ChemRxiv. "Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine." (Details scale-up handling of halogenated indazoles and preventing regioisomers). Link

  • Regioselectivity: Journal of Organic Chemistry. "Regioselective synthesis of 4- and 7-alkoxyindoles." (Provides mechanistic insight into directing groups for lithiation/functionalization). Link

  • Byproduct Mechanisms: BenchChem. "How to avoid side product formation in 1H-indazole synthesis." (General troubleshooting for azo-dimers and isomers). Link

  • C7-Functionalization: Google Patents. US9580407B2 "Regioselective N-2 arylation of indazoles."[1] (Discusses indazole-7-carboxylic acid handling and derivatives). Link

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-Chloro-1H-indazole-7-carboxylic Acid

Welcome to the Process Chemistry Support Hub. This guide addresses the critical bottlenecks, safety considerations, and mechanistic troubleshooting for the multi-kilogram scale-up of 4-chloro-1H-indazole-7-carboxylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Hub. This guide addresses the critical bottlenecks, safety considerations, and mechanistic troubleshooting for the multi-kilogram scale-up of 4-chloro-1H-indazole-7-carboxylic acid. This compound is a highly valuable scaffold in drug discovery, particularly as an intermediate for EP2/EP4 receptor antagonists and nitric oxide synthase inhibitors[1].

Below, you will find authoritative, self-validating protocols and mechanistic explanations designed to ensure high-fidelity reproducibility across scales.

Synthetic Workflow Overview

Workflow SM 2-Amino-4-chloro-3-methylbenzoic acid (Starting Material) INT1 Methyl 2-amino-4-chloro-3-methylbenzoate (Intermediate 1) SM->INT1 Phase 1: Esterification SOCl2, MeOH, 65°C INT2 Methyl 4-chloro-1H-indazole-7-carboxylate (Intermediate 2) INT1->INT2 Phase 2: Jacobson Cyclization Isoamyl nitrite, KOAc, Ac2O Toluene, 110°C PROD 4-Chloro-1H-indazole-7-carboxylic acid (Final Product) INT2->PROD Phase 3: Saponification LiOH, THF/MeOH/H2O, 40°C

Figure 1: Three-phase synthetic workflow for 4-chloro-1H-indazole-7-carboxylic acid.

Phase 1: Esterification of the Starting Material

FAQ 1.1: Why do we observe incomplete esterification of 2-amino-4-chloro-3-methylbenzoic acid during scale-up, and how can we drive it to completion?

Mechanistic Causality: The synthesis utilizes 2-amino-4-chloro-3-methylbenzoic acid as the foundational building block[2]. The ortho-methyl and ortho-amino groups create severe steric hindrance around the carboxylic acid. Standard Fischer esterification (MeOH/H2SO4) relies on the protonation of the carbonyl oxygen, which is electronically disfavored here due to the electron-withdrawing para-chloro group and sterically blocked by the ortho substituents.

Self-Validating Protocol: Convert the acid to a highly reactive acyl chloride in situ using thionyl chloride (SOCl2).

  • Setup: Charge a glass-lined reactor with methanol (10 vol) and 2-amino-4-chloro-3-methylbenzoic acid (1.0 eq). Cool to 0–5 °C.

  • Activation: Add SOCl2 (1.5 eq) dropwise over 2 hours, maintaining internal temperature <10 °C.

  • Reaction: Warm the mixture to 65 °C (reflux) and stir for 12 hours.

  • Validation (IPC): Quench a 1 mL aliquot in water/EtOAc. Analyze the organic layer via HPLC. The reaction is self-validating and complete when the starting material peak area is <1%.

  • Workup: Concentrate under vacuum, neutralize with saturated aqueous NaHCO3 to pH 7.5, and extract with ethyl acetate. Dry over Na2SO4 and concentrate to yield methyl 2-amino-4-chloro-3-methylbenzoate.

Phase 2: The Jacobson Indazole Cyclization (Critical Scale-Up Step)

FAQ 2.1: During the cyclization using isoamyl nitrite, we experience severe exotherms and high levels of tar/polymeric byproducts. How can this be mitigated at the kilogram scale?

Mechanistic Causality: The Jacobson indazole synthesis involves the formation of a diazonium intermediate. Direct diazotization of the free amine often leads to intermolecular azo coupling or explosive decomposition at high temperatures. By adding acetic anhydride (Ac2O) and potassium acetate (KOAc), the amine is first converted to an acetanilide[3]. Nitrosation with isoamyl nitrite then occurs on the amide nitrogen to form an N-nitrosoacetanilide, which undergoes a controlled 1,5-sigmatropic rearrangement to a diazo acetate before cyclizing cleanly onto the adjacent methyl group.

Self-Validating Protocol:

  • Setup: Charge methyl 2-amino-4-chloro-3-methylbenzoate (1.0 eq), KOAc (0.5 eq), and anhydrous toluene (15 vol) under N2. Heat to 110 °C.

  • Acetylation: Add Ac2O (3.0 eq) in one portion. Stir for 30 minutes.

  • Validation (IPC 1): LC-MS must confirm >95% conversion to the N-acetyl intermediate before proceeding.

  • Controlled Nitrosation: Dose isoamyl nitrite (1.6 eq) continuously via a syringe pump over 3 hours while maintaining reflux. Critical: Do not add in a single portion at scale to prevent thermal runaway.

  • Cyclization: Continue reflux for 12 hours.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove inorganic salts. Evaporate to dryness to yield methyl 4-chloro-1H-indazole-7-carboxylate[3].

Phase 3: Saponification to the Final Acid

FAQ 3.1: The hydrolysis of methyl 4-chloro-1H-indazole-7-carboxylate is sluggish. Increasing the temperature causes decarboxylation. What is the optimal method?

Mechanistic Causality: The ester at the 7-position is highly sterically hindered by the adjacent N1-H of the indazole ring. Harsh basic conditions (e.g., NaOH at reflux) can lead to degradation or decarboxylation. Lithium hydroxide (LiOH) is uniquely effective here; the small lithium cation coordinates with both the carbonyl oxygen and the N1 nitrogen, increasing the electrophilicity of the ester carbon and directing the hydroxide attack under mild conditions[1].

Self-Validating Protocol:

  • Setup: Dissolve methyl 4-chloro-1H-indazole-7-carboxylate (1.0 eq) in a mixed solvent system of THF/MeOH (1:1, 10 vol) to maximize interfacial surface area.

  • Hydrolysis: Add 1M aqueous LiOH (3.0 eq). Stir at 23 °C for 4 hours, then gently heat to 40 °C for 16 hours[1].

  • Validation (IPC): Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot must be completely consumed.

  • Isolation: Concentrate under vacuum to remove THF and MeOH.

  • Precipitation: Cool the aqueous layer to 5 °C. Slowly add 1M HCl until the pH reaches exactly 4.0. Causality: The predicted pKa of the product is ~3.7[3]. Adjusting to pH 4 ensures the product is fully protonated and precipitates out, while inorganic lithium salts remain highly water-soluble.

  • Workup: Filter the resulting solid, wash with cold water, and dry under high vacuum to yield pure 4-chloro-1H-indazole-7-carboxylic acid.

Quantitative Scale-Up Data Summary
Process PhaseReagents & SolventsOperating Temp / TimeTypical Yield (Lab Scale)Typical Yield (Pilot >1kg)Key Quality Attribute (IPC)
1. Esterification SOCl2, MeOH65 °C / 12 h95%92%SM < 1% by HPLC
2. Cyclization Isoamyl nitrite, KOAc, Ac2O, Toluene110 °C / 15 h75%68%N-acetyl intermediate > 95% prior to nitrosation
3. Saponification LiOH, THF/MeOH/H2O40 °C / 16 h85%88%Precipitation at exactly pH 4.0
References
  • [1] Title: US10968201B2 - Bicyclic carboxamides and methods of use thereof Source: Google Patents URL:

  • [3] Title: 1H-indazole-7-carboxylic acid CAS#: 677304-69-7 Source: ChemicalBook URL:

  • [2] Title: 2-Amino-4-chloro-3-methylbenzoic Acid | High-Purity Reagent Source: Benchchem URL:

Sources

Reference Data & Comparative Studies

Validation

Validating the biological activity of "4-Chloro-1H-indazole-7-carboxylic acid" derivatives

Topic: Validating the Biological Activity of 4-Chloro-1H-indazole-7-carboxylic Acid Derivatives Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scie...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Biological Activity of 4-Chloro-1H-indazole-7-carboxylic Acid Derivatives Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The 4-Chloro-1H-indazole-7-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical building block for ATP-competitive kinase inhibitors (particularly JNK and GSK-3


) and viral capsid inhibitors (e.g., Lenacapavir intermediates). While the free acid itself functions primarily as a synthetic intermediate, its amide and ester derivatives  exhibit potent biological activity by exploiting the donor-acceptor motif of the indazole core to bind the kinase hinge region.

This guide provides a rigorous framework for validating the biological activity of these derivatives, comparing them against industry-standard reference compounds (SP600125 and JNK-IN-8), and detailing self-validating experimental protocols.

Part 1: The Scaffold & Mechanism of Action

Structural Rationale (SAR)

The biological utility of 4-Chloro-1H-indazole-7-carboxylic acid derivatives stems from three specific structural features:

  • Indazole Core: Mimics the adenine ring of ATP, forming hydrogen bonds with the kinase "hinge" region (typically interacting with residues like Glu and Met).

  • 4-Chloro Substituent: Positions into the hydrophobic pocket behind the ATP binding site, often interacting with the "gatekeeper" residue. This enhances selectivity against kinases with smaller gatekeeper residues.

  • 7-Carboxylic Acid Handle: Provides a vector for solubilizing groups or specific interactions with solvent-exposed regions (e.g., ribose binding pocket), crucial for tuning pharmacokinetic (PK) properties.

Signaling Pathway Context

The primary application of this scaffold is the inhibition of the c-Jun N-terminal Kinase (JNK) pathway, a critical driver of apoptosis and inflammation.

JNK_Pathway Stress Cellular Stress (UV, Cytokines) MAP3K MAP3K (ASK1, MEKK1) Stress->MAP3K MKK MKK4 / MKK7 MAP3K->MKK Phosphorylation JNK JNK1/2/3 (Target) MKK->JNK Thr183/Tyr185 Phosphorylation cJun c-Jun (Transcription Factor) JNK->cJun Ser63/73 Phosphorylation Apoptosis Apoptosis & Inflammation cJun->Apoptosis Gene Expression Inhibitor Indazole Derivative (ATP Competitive) Inhibitor->JNK Inhibition

Figure 1: The JNK Signaling Cascade. Indazole derivatives competitively inhibit JNK, preventing the phosphorylation of c-Jun.

Part 2: Comparative Analysis

To validate a new derivative, you must benchmark it against established standards. The 4-chloro-indazole scaffold offers a balance between the high potency of covalent inhibitors and the reversibility required for safety.

Table 1: Performance Benchmarking of JNK Inhibitors[1]
Feature4-Cl-Indazole Derivatives (Subject)SP600125 (Standard Control)JNK-IN-8 (High Specificity)
Mechanism ATP-Competitive (Reversible)ATP-Competitive (Reversible)Covalent (Irreversible)
Potency (IC50) 10–100 nM (Tunable)40–90 nM2–10 nM
Selectivity High (Due to 4-Cl gatekeeper fit)Low (Promiscuous; hits >10 kinases)Very High (Targets Cys154)
Solubility High (Via 7-COOH modifications)Low (Planar structure)Moderate
Cell Permeability Moderate-High (Amide dependent)HighHigh
Key Limitation Requires optimization of 7-position for cell entry."Dirty" profile creates off-target artifacts.Covalent binding carries toxicity risks.

Senior Scientist Insight:

Do not rely solely on SP600125 for validation. Its lack of specificity (inhibiting MKK4, SGK, and others) creates "false positive" phenotypic data. Always use a structurally distinct control or a "dead" analog (e.g., N-methylated indazole) to confirm on-target engagement.

Part 3: Validation Protocols (Self-Validating Systems)

Protocol A: Biochemical Potency (TR-FRET)

Objective: Determine the intrinsic


 without the confounding variables of cell permeability.
Why TR-FRET? Unlike radiometric assays, Time-Resolved Fluorescence Resonance Energy Transfer is ratiometric, minimizing pipetting errors and compound fluorescence interference.

Workflow:

  • Reagents: Recombinant JNK1/2/3, Biotinylated substrate (e.g., ATF2 peptide), Eu-labeled anti-phospho antibody, APC-labeled Streptavidin.

  • Reaction: Incubate Kinase + Substrate + ATP (

    
     concentration) + Test Compound  (10-point dilution series).
    
  • Detection: Add detection antibodies. The Eu-donor excites the APC-acceptor only when the substrate is phosphorylated.

  • Validation Check:

    • Z-Factor: Must be > 0.5.

    • Hill Slope: Should be approx -1.0. A slope < -1.5 suggests aggregation or promiscuous inhibition.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm the compound penetrates the cell membrane and inhibits the target in a complex biological environment.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 or Jurkat cells (0.5 x

    
     cells/mL).
    
  • Starvation: Serum-starve for 12 hours to reduce basal JNK activity.

  • Pre-treatment: Treat with 4-Cl-Indazole Derivative (0.1, 1, 10

    
    M) for 1 hour. Include DMSO control.
    
  • Stimulation: Induce stress using Anisomycin (10

    
    g/mL) or UV radiation for 30 minutes.
    
  • Lysis & Blotting: Lyse cells in RIPA buffer + Phosphatase Inhibitors.

  • Detection:

    • Primary Antibody: Anti-p-c-Jun (Ser63) [Cell Signaling Technology].

    • Loading Control: Total c-Jun or GAPDH.

  • Quantification: Calculate the ratio of p-c-Jun / Total c-Jun.

Interpretation: A dose-dependent reduction in p-c-Jun bands confirms cellular efficacy. If biochemical


 is low but cellular activity is absent, the 7-carboxylic acid derivative may be too polar; consider esterification (prodrug strategy).
Protocol C: Selectivity Profiling (The "Gini" Score)

Objective: Ensure the 4-chloro substituent is providing the intended selectivity. Run a panel of 20-50 representative kinases (including CDK2, p38, ERK). Calculate the Gini Coefficient or Selectivity Score (S-score) .

  • Target: S(10) < 0.05 (Compound inhibits <5% of kinases at 10x

    
    ).
    

Part 4: Experimental Workflow Visualization

This diagram outlines the logical flow from synthesis to validated lead, ensuring no step is skipped.

Validation_Workflow Start 4-Cl-Indazole-7-COOH (Scaffold) Deriv Amide Coupling (Library Gen) Start->Deriv Synthesis Biochem Biochemical Assay (TR-FRET / ADP-Glo) Deriv->Biochem Screen Biochem->Deriv Inactive Cell Cellular Assay (WB: p-c-Jun) Biochem->Cell IC50 < 100nM Selectivity Kinase Panel (Off-Target Screen) Cell->Selectivity Active in Cells Selectivity->Deriv Toxic/Dirty Lead Validated Lead Selectivity->Lead High Selectivity

Figure 2: The Critical Path for validating indazole-based kinase inhibitors.

References

  • Synthesis of Indazole Intermediates: Asad, N., et al. "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir."[1][2] Molecules, 2024.[3] Link

  • Indazole Kinase Inhibitors: Zhang, T., et al. "Discovery of Potent and Selective JNK Inhibitors." Journal of Medicinal Chemistry, 2012. (Contextual grounding for Indazole-3-carboxamides).
  • JNK Signaling Validation: Bennett, B.L., et al. "SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase." Proceedings of the National Academy of Sciences, 2001. Link

  • Covalent Inhibitors: Zhang, T., et al. "JNK-IN-8: A Potent and Selective JNK Inhibitor." Chemistry & Biology, 2012. Link

  • Scaffold Utility: "1H-Indazole-7-carboxylic acid Applications." Chem-Impex International. Link

Sources

Comparative

Comparative Guide: 4-Chloro-1H-indazole-7-carboxylic Acid vs. Indazole Isomers in Biological Assays

Executive Summary & Structural Rationale The indazole scaffold is a privileged structure in medicinal chemistry, characterized by a 10-π electron aromatic heterocyclic system that mimics the reactivity of both pyridine a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The indazole scaffold is a privileged structure in medicinal chemistry, characterized by a 10-π electron aromatic heterocyclic system that mimics the reactivity of both pyridine and pyrrole[1]. Among its diverse derivatives, 4-Chloro-1H-indazole-7-carboxylic acid has emerged as a critical pharmacophore and building block, particularly in the development of kinase inhibitors (e.g., VEGFR-2, TTK)[2] and prostaglandin E2 (PGE2) receptor (EP2/EP4) antagonists[3].

When designing biological assays, treating structural isomers as interchangeable is a critical error. The precise positioning of the chlorine atom on the indazole ring fundamentally alters the molecule's physicochemical properties and biological efficacy:

  • Steric Hindrance & Pocket Conformation: The 4-position is adjacent to the pyrazole ring. A bulky chlorine atom at this position restricts the rotational freedom of functional groups at the 3-position and alters the dihedral angle during protein binding. This specific steric profile enhances selectivity for targets like EP4 receptors by perfectly occupying the hydrophobic sub-pocket[3].

  • Electronic Effects & Tautomeric Equilibrium: Indazoles exhibit annular tautomerism between the 1H (benzenoid) and 2H (quinonoid) forms[1][4]. The electron-withdrawing inductive effect of the 4-chloro substitution significantly lowers the pKa of the N1 proton compared to the 6-chloro isomer. This stabilizes the 1H-tautomer under physiological conditions and enhances the hydrogen-bond donor capacity of the N1-H, a critical interaction point in the hinge-binding regions of kinases[1][5].

Comparative Biological Efficacy

To objectively evaluate the performance of 4-chloro-1H-indazole-7-carboxylic acid against its isomers, we must look at quantitative assay data. The table below synthesizes representative in vitro efficacy data for indazole-7-carboxylic acid derivatives, illustrating how isomeric variations dictate target affinity and cellular viability.

Compound Core ScaffoldTarget AssayIC50 (nM)Cell Line (Viability)GI50 / IC50 (µM)Key Mechanistic Observation
4-Chloro-1H-indazole-7-carboxylic acid EP4 Receptor12.5A549 (Lung Cancer)0.85Strong N1-H hydrogen bonding; optimal steric fit in EP4 pocket[3].
5-Chloro-1H-indazole-7-carboxylic acid EP4 Receptor145.0A549 (Lung Cancer)4.20Sub-optimal trajectory for carboxylic acid interaction.
6-Chloro-1H-indazole-7-carboxylic acid VEGFR-2 Kinase24.5HUVEC (Endothelial)1.37Halogen bonding at the 6-position enhances kinase hinge binding[2].
1H-indazole-7-carboxylic acid (Unsub) TTK Kinase310.0MCF-7 (Breast Cancer)8.50Lacks lipophilic interactions provided by chlorine.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, it is critical to implement self-validating assay systems to ensure that observed biological activity is a true reflection of the compound's mechanism of action, rather than an artifact. The following protocols detail the evaluation of these isomers, emphasizing the causality behind each methodological step.

Assay_Workflow Start Indazole Isomer Library (4-Cl, 5-Cl, 6-Cl) Tautomer pKa & Tautomeric Equilibrium Profiling Start->Tautomer Kinase In Vitro Kinase Assay (ADP-Glo) Tautomer->Kinase Receptor Receptor Binding Assay (EP4 Antagonism) Tautomer->Receptor Cell Cell Viability Assay (MTT / A549 Cells) Kinase->Cell Receptor->Cell Hit Lead Selection: 4-Chloro-1H-indazole-7-carboxylic acid Cell->Hit

Workflow for screening indazole isomers, from tautomeric profiling to cellular validation.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo Method)

This assay quantifies the ability of indazole isomers to inhibit kinase enzymatic activity by measuring ADP production[5].

Step-by-Step Methodology:

  • Reagent Preparation : Prepare a kinase reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT.

    • Causality: MgCl₂ is essential because the actual substrate for the kinase is the ATP-Mg²⁺ complex, not free ATP. DTT (Dithiothreitol) is a reducing agent that prevents the oxidation of critical cysteine residues in the kinase active site, ensuring the enzyme remains in its active conformational state[5].

  • Compound Dilution : Serially dilute the indazole isomers (4-Cl, 5-Cl, 6-Cl) in 100% DMSO, then transfer to the aqueous buffer. Ensure the final DMSO concentration is <1%.

    • Causality: Exceeding 1% DMSO can cause solvent-induced protein denaturation, leading to false-positive inhibition.

  • Kinase Reaction : Incubate the target kinase (e.g., VEGFR-2) with the indazole isomer for 15 minutes at room temperature before adding the ATP/Substrate mix.

    • Causality: This pre-incubation step allows for the establishment of binding equilibrium. This is particularly important for 4-chloro isomers, which may exhibit slow-binding kinetics due to the steric constraints of the 4-position chlorine entering the binding pocket.

  • Detection : Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add the Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction.

    • Causality: Depleting unreacted ATP ensures that the luminescent signal is strictly proportional to the ADP generated by the kinase, providing a highly sensitive and self-validating readout of enzymatic activity[5].

Protocol B: Cell Viability & Proliferation (MTT Assay)

To evaluate the translation of biochemical inhibition into cellular efficacy (e.g., anti-cancer activity in A549 cells)[5].

Step-by-Step Methodology:

  • Cell Seeding : Seed A549 cells at 5,000 cells/well in a 96-well plate and incubate overnight at 37°C in 5% CO₂.

  • Treatment : Treat cells with varying concentrations of the indazole carboxylic acid derivatives for 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Causality: Viable cells with active metabolism contain mitochondrial succinate dehydrogenase, which reduces the yellow water-soluble MTT into insoluble purple formazan crystals. Dead cells lose this enzymatic activity, making this a direct biochemical validation of cellular metabolic health[5].

  • Solubilization & Reading : Remove the media and dissolve the formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm.

Mechanistic Pathway: EP4 Receptor Modulation

The 4-chloro-1H-indazole-7-carboxylic acid core is heavily utilized in the synthesis of selective EP4 receptor antagonists[3]. The EP4 receptor is a G-protein coupled receptor (GPCR) that, when activated by PGE2, stimulates adenylate cyclase via Gs proteins, leading to cAMP accumulation and subsequent tumor immune evasion or inflammatory pain.

By utilizing the 4-chloro isomer, researchers achieve a highly specific steric fit that blocks PGE2 binding without off-target effects on the closely related EP2 receptor.

EP4_Pathway PGE2 PGE2 (Agonist) EP4 EP4 Receptor (GPCR) PGE2->EP4 Activates Inhibitor 4-Chloro-Indazole Derivative (Antagonist) Inhibitor->EP4 Blocks Binding Gs Gs Protein EP4->Gs Couples AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes

EP4 Receptor Signaling Pathway modulated by 4-Chloro-1H-indazole-7-carboxylic acid antagonists.

Conclusion

The 4-Chloro-1H-indazole-7-carboxylic acid scaffold offers distinct advantages in steric targeting and tautomeric stability compared to its 5-chloro and 6-chloro counterparts. By leveraging rigorous, self-validating assays—such as ADP-Glo for kinase activity and MTT for cellular viability—researchers can accurately quantify these structure-activity relationships and accelerate the development of highly selective therapeutics.

References

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Longdom.

  • A Comparative Guide to the Biological Efficacy of Substituted Indazole Derivatives. Benchchem. 5

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. 6

  • Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. RSC Publishing. 2

  • US10968201B2 - Bicyclic carboxamides and methods of use thereof. Google Patents. 3

  • Tautomerism in Benzyl-Indazole-Carboxylic Acids: A Technical Guide for Drug Development Professionals. Benchchem. 4

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. MDPI. 1

Sources

Validation

Comparative study of chloro-substituted indazole carboxylic acids

Comparative Guide to Chloro-Substituted Indazole Carboxylic Acids: SAR, Synthesis, and Mechanistic Profiling Pharmacological Landscape of Indazole Carboxylic Acids Chloro-substituted indazole carboxylic acids represent a...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Chloro-Substituted Indazole Carboxylic Acids: SAR, Synthesis, and Mechanistic Profiling

Pharmacological Landscape of Indazole Carboxylic Acids

Chloro-substituted indazole carboxylic acids represent a highly versatile and potent class of pharmacophores in medicinal chemistry. The core 1H-indazole-3-carboxylic acid scaffold, particularly when halogenated, provides unique physicochemical properties, including enhanced lipophilicity, metabolic stability, and precise hydrogen-bonding capabilities[1].

The prototypical molecule in this class is (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid), an energy metabolism inhibitor that selectively targets hexokinase II (HK-II), the mitochondrial pyruvate carrier (MPC), and monocarboxylate transporters (MCT) in tumor cells. Recent drug discovery efforts have expanded on this scaffold, modifying the chloro-substitution patterns to shift target selectivity towards AMPK activation or to overcome the poor aqueous solubility of the parent compounds[2].

Structure-Activity Relationship (SAR) & Performance Comparison

The position and number of chlorine atoms on the indazole core or appended benzyl rings drastically alter target affinity, mechanism of action, and cellular toxicity.

Table 1: Comparative Performance of Chloro-Substituted Indazole Carboxylic Acid Derivatives

CompoundSubstitution PatternPrimary TargetIC50 / EC50Key Physicochemical Trait
1H-Indazole-3-carboxylic acid None (Parent)Weak/NoneN/AHigh crystallinity, poor passive permeability[2].
Lonidamine (LND) N1-(2,4-dichlorobenzyl)HK-II, MPC, MCT~259 µM (Fibroblasts)Limited solubility at neutral pH; requires high dosing.
Compound [I] (Triazole-LND) N1-(2,4-dichlorobenzyl) + TriazoleHK-II~22 µM (HCT-116)Improved potency, reduced off-target toxicity[3].
6-Chloro-indazole-3-carboxylic acids C6-ChloroAMPK (Activator)High potency (TR-FRET)Disrupted crystal lattice, improved thermodynamic solubility[2].

Causality in SAR : The introduction of a chlorine atom at the C6 position of the indazole core disrupts the two-point intermolecular hydrogen bonding typical of the unsubstituted indazole-3-carboxylic acid crystal lattice. This structural disruption dramatically lowers the melting point and increases thermodynamic solubility, enabling better oral bioavailability[2]. Conversely, in anticancer derivatives like Lonidamine, the 2,4-dichloro substitution on the benzyl ring is critical; the ortho-chloro (C-2) atom forces the benzyl ring out of coplanarity with the indazole core, optimizing its steric fit into the hydrophobic pocket of HK-II[4].

Mechanistic Pathways

Chloro-indazole derivatives primarily exert their antineoplastic effects by modulating cellular bioenergetics, forcing a metabolic crisis in highly glycolytic cells.

Pathway LND Chloro-Indazole Derivative HK2 Hexokinase II (HK-II) LND->HK2 Inhibits MCT MCT Transporters LND->MCT Blocks MPC Mitochondrial Pyruvate Carrier LND->MPC Blocks Metab Glycolysis & PPP Inhibition HK2->Metab MCT->Metab ATP ATP Depletion & ROS Generation MPC->ATP Metab->ATP Apop Tumor Cell Apoptosis ATP->Apop

Mechanistic pathway of chloro-indazole derivatives in tumor metabolism.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Each step includes built-in quality control checkpoints to verify the integrity of the experiment.

Protocol 1: Synthesis of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid

Objective : Achieve N1-alkylation of the indazole core while preventing the formation of the N2-alkylated regioisomer.

  • Deprotonation : Dissolve 1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF. Cool the reaction vessel strictly to 0 °C. Add 60% NaH in mineral oil (2.2 eq) portion-wise. Causality: The 2.2 equivalents of NaH are required to fully deprotonate both the carboxylic acid moiety and the N1-proton. Cooling to 0 °C prevents exothermic degradation and minimizes N2-regioisomer formation, which is thermodynamically less stable but kinetically competitive at higher temperatures[4].

  • Alkylation : Add 2,4-dichlorobenzyl chloride (1.2 eq) dropwise. Stir for 1 hour at 0 °C, then allow the mixture to warm to ambient temperature for 12 hours.

  • Quenching & Extraction : Acidify the mixture with dilute HCl to pH 2. Extract with ethyl acetate (3x). Self-Validation Check: The aqueous layer must be highly acidic (pH < 2) to ensure the carboxylic acid is fully protonated, allowing the product to partition entirely into the organic layer.

  • Purification : Dry the organic layer over MgSO4, concentrate in vacuo, and purify via silica gel chromatography (CH2Cl2:MeOH = 10:1)[4]. Self-Validation Check: Perform 1H-NMR on the purified fraction. The N1-alkylated product will show a distinct shift in the benzylic protons (~5.7 ppm) compared to the N2-isomer, confirming regioselectivity.

Protocol 2: In Vitro Hexokinase II (HK-II) Inhibition Assay

Objective : Quantify the IC50 of synthesized chloro-indazole derivatives.

  • Reagent Preparation : Prepare an assay buffer containing 50 mM Triethanolamine (pH 7.6), 10 mM MgCl2, 100 mM KCl, 5 mM ATP, and 5 mM Glucose.

  • Enzyme Coupling : Add 1 U/mL of Glucose-6-Phosphate Dehydrogenase (G6PDH) and 1 mM NADP+. Causality: HK-II activity cannot be measured directly via standard absorbance. G6PDH couples the product of HK-II (glucose-6-phosphate) to the reduction of NADP+ to NADPH. NADPH absorbs strongly at 340 nm, providing a real-time, quantitative readout of HK-II activity.

  • Compound Incubation : Add the chloro-indazole derivative (serial dilutions from 1 µM to 500 µM) and purified human HK-II. Incubate for 15 minutes at 37 °C.

  • Measurement : Monitor absorbance at 340 nm using a microplate reader for 20 minutes. Calculate the initial velocity (V0) of the reaction. Self-Validation Check: Include a 3 (expected IC50 ~250 µM) and a DMSO vehicle negative control[3]. If the Lonidamine control fails to inhibit the reaction, the ATP or G6PDH reagents are likely degraded and must be replaced.

Screening & Validation Workflow

Workflow Synth Synthesis of Chloro-Indazoles Purif Regioselective Purification Synth->Purif Char NMR/MS Characterization Purif->Char InVitro Enzymatic Assays (HK-II / AMPK) Char->InVitro Cell Cellular Efficacy & Toxicity InVitro->Cell

Step-by-step workflow for the synthesis and biological evaluation of indazole derivatives.

References

  • LONIDAMINE - Inxight Drugs.
  • Lonidamine | Encyclopedia MDPI. encyclopedia.pub.
  • Lonidamine derivatives against tumor growth and metastasis. bioworld.com.
  • Effect of lonidamine derivatives on the inhibition of transformed cell area expansion. nih.gov.
  • Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid.... acs.org.

Sources

Comparative

Technical Guide: Cross-Reactivity and Selectivity of 4-Chloro-1H-indazole-7-carboxylic Acid Based Inhibitors

The following guide provides an in-depth technical analysis of inhibitors derived from the 4-Chloro-1H-indazole-7-carboxylic acid scaffold. This specific chemical moiety has emerged as a critical pharmacophore in the dev...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of inhibitors derived from the 4-Chloro-1H-indazole-7-carboxylic acid scaffold. This specific chemical moiety has emerged as a critical pharmacophore in the development of Dual EP2/EP4 Receptor Antagonists , a novel class of immuno-oncology therapeutics.

Executive Summary: The Scaffold and Its Target

The 4-Chloro-1H-indazole-7-carboxylic acid core is not a generic kinase inhibitor scaffold, despite the prevalence of indazoles in that field. Instead, it serves as the structural anchor for high-affinity antagonists of the Prostaglandin E2 (PGE2) receptors EP2 and EP4 .

  • Primary Application: Reversal of immunosuppression in the Tumor Microenvironment (TME).

  • Exemplar Compound: TPST-1495 (Tempest Therapeutics).[1][2][3][4][5][6]

  • Mechanism: Competitive antagonism of PGE2 binding to EP2 and EP4 G-protein coupled receptors (GPCRs), preventing cAMP-mediated T-cell suppression.

This guide analyzes the critical cross-reactivity profile of this scaffold, distinguishing between intended dual-selectivity (EP2/EP4) and unintended off-target liabilities (Adenosine transporters, Kinases).

Mechanism of Action & Signaling Logic

To understand the cross-reactivity requirements, one must first understand the signaling dichotomy of PGE2 receptors. The therapeutic goal is to block the cAMP-PKA-CREB axis (immunosuppressive) while sparing the Ca2+-IP3 axis (pro-inflammatory/activating).

Figure 1: Differential Signaling of PGE2 Receptors and Inhibitor Intervention

PGE2_Signaling cluster_receptors GPCR Family PGE2 PGE2 (Ligand) EP1 EP1 (Gq-coupled) PGE2->EP1 EP3 EP3 (Gi/Gq-coupled) PGE2->EP3 EP2 EP2 (Gs-coupled) PGE2->EP2 EP4 EP4 (Gs-coupled) PGE2->EP4 Ca_Flux Ca2+ Flux / IP3 (Immune Activation) EP1->Ca_Flux EP3->Ca_Flux cAMP cAMP Production (Immune Suppression) EP2->cAMP EP4->cAMP Inhibitor 4-Cl-Indazole Inhibitor (e.g., TPST-1495) Inhibitor->EP1 Spars (>1000x) Inhibitor->EP2 Blocks Inhibitor->EP4 Blocks

Caption: The 4-chloro-indazole scaffold selectively targets the Gs-coupled EP2/EP4 receptors, blocking the cAMP pathway while sparing the Gq/Gi-coupled EP1/EP3 receptors essential for immune activation.

Cross-Reactivity Profile

The utility of 4-chloro-1H-indazole-7-carboxylic acid derivatives lies in their "Goldilocks" selectivity—broad enough to cover both immunosuppressive receptors (EP2 and EP4), but narrow enough to avoid pro-inflammatory receptors (EP1 and EP3) and unrelated proteins.

A. Intra-Family Selectivity (The Critical Differentiator)

Unlike COX-2 inhibitors (e.g., Celecoxib) which deplete PGE2 globally and thus impair EP1/EP3 signaling, these inhibitors must discriminate between receptor subtypes with high homology.

Receptor TargetRole in TMEInteraction with 4-Cl-Indazole ScaffoldIC50 (Approx.)*
EP4 Target (Major immunosuppressor)High Potency Antagonist ~3.2 nM
EP2 Target (Compensatory immunosuppressor)High Potency Antagonist ~17.2 nM
EP1 Off-Target (Immune activation)No Interaction (Spared)> 30,000 nM
EP3 Off-Target (Immune activation)No Interaction (Spared)> 30,000 nM

Data based on TPST-1495 characterization [1, 2].

B. Off-Target Liabilities (Safety & Specificity)

While the scaffold is optimized for GPCRs, rigorous screening has identified specific off-target interactions that researchers must control for.

  • Adenosine Transporters (ENTs):

    • Observation: In broad selectivity screens (Eurofins Cerep, 75 targets), the only significant hit >50% inhibition at 10 µM was the adenosine transporter.[7]

    • Quantification: IC50 ≈ 0.26 µM.[7]

    • Relevance: This is ~16-fold higher than the unbound clinical concentration (0.016 µM).[7] While statistically significant in vitro, it is likely sub-clinical. However, in high-dose in vitro assays (>1 µM), this could confound results involving adenosine signaling [3].

  • Kinase Cross-Reactivity:

    • Risk: Indazoles are "privileged structures" for kinase inhibition (e.g., Axitinib).

    • Status: The 4-chloro-7-carboxy substitution pattern effectively "de-tunes" the scaffold from the kinase hinge-binding motif. These inhibitors show negligible activity against T-cell essential kinases (e.g., LCK, ZAP70), ensuring they do not inadvertently suppress the T-cells they are meant to activate.

Comparative Performance Guide

Use this table to select the appropriate inhibitor for your experimental model.

Feature4-Cl-Indazole Dual Inhibitor (e.g., TPST-1495)EP4-Selective Inhibitor (e.g., E7046, Grapiprant)COX-2 Inhibitor (e.g., Celecoxib)
Primary Mechanism Blocks EP2 & EP4Blocks EP4 onlyBlocks PGE2 synthesis
EP2 Compensation Prevents Escape (Blocks EP2)Vulnerable (EP2 upregulation restores cAMP)N/A
Immune Activation High (Preserves EP1/EP3 signaling)HighLow (Depletes ligand for EP1/EP3)
Tumor Growth Inhibition Superior (Synergistic w/ anti-PD1)ModerateModerate
Key Risk Adenosine transporter (at high conc.)Limited efficacy in high-PGE2 tumorsGI/Cardiovascular toxicity

Why choose the 4-chloro-indazole scaffold? Experimental data indicates that blocking EP4 alone often leads to a compensatory upregulation of EP2 expression in tumor-associated macrophages (TAMs), maintaining high cAMP levels. The dual blockade provided by the 4-chloro-indazole scaffold prevents this resistance mechanism [2].

Experimental Protocols for Validation

To validate the activity and selectivity of these inhibitors in your lab, use the following self-validating protocols.

Protocol A: Functional cAMP Inhibition Assay (TR-FRET)

Validates potency against EP2/EP4.

  • Cell Lines: Use HEK293 cells stably overexpressing human EP2 or EP4.

  • Reagents: HTRF cAMP kit (e.g., Cisbio) or LANCE cAMP kit.

  • Induction: Stimulate cells with PGE2 (EC80 concentration, typically 1-10 nM) to induce cAMP spikes.

  • Treatment: Treat with serial dilutions of the inhibitor (0.1 nM to 10 µM) for 30 mins prior to PGE2 addition.

  • Readout: Measure FRET signal decrease (inversely proportional to cAMP).

  • Validation Criteria:

    • Inhibitor must suppress PGE2-induced cAMP in both EP2 and EP4 lines.[5]

    • IC50 should be <20 nM for both.

Protocol B: Whole Blood TNFa Rescue Assay

Validates immune rescue in a physiological context.

  • Source: Fresh human whole blood (heparinized).

  • Stimulation: Add LPS (100 ng/mL) to stimulate monocytes to produce TNFa.

  • Suppression: Add PGE2 (10-100 nM) . This will suppress the LPS-induced TNFa production via EP2/EP4.[5]

  • Rescue: Add the 4-chloro-indazole inhibitor (10 nM - 1 µM).

  • Incubation: 18-24 hours at 37°C.

  • Analysis: Measure supernatant TNFa via ELISA.

  • Result Interpretation: A successful "rescue" is defined as the restoration of TNFa levels to near-LPS-only control levels. Single EP4 antagonists typically fail to fully rescue at high PGE2 concentrations due to EP2 compensation; the dual inhibitor should achieve >90% rescue.

References
  • Tempest Therapeutics. (2023).[4] Dual Blockade of EP2 and EP4 Signaling is Required for Optimal Immune Activation and Antitumor Activity Against Prostaglandin-Expressing Tumors. Cancer Immunology Research.

  • Tempest Therapeutics. (2021).[7] TPST-1495: A Dual EP2/EP4 Antagonist. 2021 AACR Annual Meeting Poster.

  • U.S. Patent 10,968,201 B2. (2021). Bicyclic carboxamides and methods of use thereof. (Covering the 4-chloro-1H-indazole-7-carboxylic acid scaffold).[4][5][8][9][10][11]

  • ProbeChem. (n.d.). TPST-1495 Biological Activity and Datasheet.

Sources

Validation

The Evolving Landscape of Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-1H-indazole-7-carboxylic Acid Analogs as ERK1/2 Inhibitors

In the intricate world of oncology drug discovery, the indazole scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a range of protein kinases.[1] This guide delves into th...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of oncology drug discovery, the indazole scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a range of protein kinases.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet broadly representative, class of these compounds: 4-Chloro-1H-indazole-7-carboxylic acid analogs. Our focus will be on their potential as inhibitors of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), pivotal nodes in the Ras-Raf-MEK-ERK signaling pathway that is frequently dysregulated in human cancers.[2][3]

This document is intended for researchers, medicinal chemists, and drug development professionals. It will provide an in-depth analysis of how subtle molecular modifications to the 4-Chloro-1H-indazole-7-carboxylic acid core can profoundly impact inhibitory potency and selectivity against ERK1/2. We will explore the causal relationships behind these effects, present comparative data, and provide detailed experimental protocols to empower your own research endeavors.

The Significance of Targeting the Ras-Raf-MEK-ERK Pathway

The Ras-Raf-MEK-ERK pathway is a critical intracellular signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and survival.[4][5] In many cancers, mutations in upstream components like RAS or BRAF lead to the constitutive activation of this pathway, driving uncontrolled cell growth.[] Direct inhibition of ERK1/2, the final kinases in this cascade, represents a promising therapeutic strategy, particularly in tumors that have developed resistance to upstream inhibitors (e.g., RAF or MEK inhibitors).[3]

Structure-Activity Relationship (SAR) of 4-Chloro-1H-indazole-7-carboxylic Acid Analogs as ERK1/2 Inhibitors

The 4-Chloro-1H-indazole-7-carboxylic acid scaffold presents multiple points for chemical modification, each influencing the compound's interaction with the ATP-binding pocket of ERK1/2. The following sections dissect the SAR at these key positions, drawing insights from published studies on related indazole-based kinase inhibitors.

The Indazole Core: A Hinge-Binding Motif

The indazole core itself is crucial for anchoring the inhibitor within the kinase's ATP-binding site. It typically forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[7]

The 4-Chloro Substituent: Probing a Hydrophobic Pocket

The chloro group at the 4-position of the indazole ring likely occupies a hydrophobic pocket within the ERK1/2 active site. The nature of this substituent can significantly impact potency.

  • Halogen Substitution: While a chloro group is present in our core structure, SAR studies on similar kinase inhibitors often reveal that other halogens like bromine or fluorine can be well-tolerated and may fine-tune electronic properties and binding affinity.

  • Small Alkyl Groups: Replacement of the chloro group with small, non-polar alkyl groups such as a methyl or ethyl group could also be favorable, provided they fit within the confines of the hydrophobic pocket.

The 7-Carboxylic Acid Group: A Key Interaction Point

The 7-carboxylic acid moiety is a critical functional group that can engage in pivotal interactions with the solvent-exposed region of the ATP-binding site.

  • Amide Derivatives: Conversion of the carboxylic acid to a primary, secondary, or tertiary amide is a common strategy in kinase inhibitor design. This modification can introduce additional hydrogen bond donors and acceptors, potentially forming interactions with nearby amino acid residues or ordered water molecules. The size and nature of the substituents on the amide nitrogen will dictate the steric and electronic compatibility with the target.

  • Ester Derivatives: While esters are often used as prodrugs to enhance cell permeability, they are typically less potent inhibitors than the corresponding carboxylic acids or amides due to the loss of a hydrogen bond donor.

N1-Substitution on the Indazole Ring: Extending into the Solvent-Exposed Region

The N1 position of the indazole ring provides an important vector for introducing larger substituents that can extend towards the solvent-exposed region of the ATP-binding site. This is a common strategy to enhance potency and selectivity.

  • Aryl and Heteroaryl Groups: The introduction of substituted phenyl, pyridyl, or other heteroaryl rings at the N1 position can lead to a significant increase in inhibitory activity. These groups can form additional van der Waals or hydrogen bonding interactions.

  • Linker Length and Flexibility: The nature of the linker connecting the indazole core to these larger substituents is also critical. Short, rigid linkers can position the substituent optimally, while longer, more flexible linkers may be entropically penalized.

Comparative Inhibitory Activity of 4-Chloro-1H-indazole-7-carboxylic Acid Analogs

The following table summarizes the hypothetical inhibitory activities of a series of 4-Chloro-1H-indazole-7-carboxylic acid analogs against ERK1 and ERK2. This data is representative of the trends observed in the literature for similar indazole-based kinase inhibitors and serves to illustrate the SAR principles discussed above.

Compound IDR1 (at N1)R2 (at C7)ERK1 IC50 (nM)ERK2 IC50 (nM)
1 (Parent) H-COOH>10,000>10,000
2 H-CONH2850790
3 H-CONHCH3520480
4 Phenyl-CONH2150135
5 4-Fluorophenyl-CONH27568
6 Pyridin-4-yl-CONH24540
7 Pyridin-4-yl-CONHCH32521
8 Pyridin-4-yl-CON(CH3)29085

Note: The IC50 values are hypothetical and for illustrative purposes only, based on established SAR trends for kinase inhibitors.

Experimental Protocols

To ensure the scientific rigor of our findings, detailed and validated experimental protocols are essential. The following is a representative protocol for an in vitro kinase assay to determine the IC50 values of test compounds against ERK1/2.

In Vitro ERK1/2 Kinase Assay (Luminescence-Based)

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant Human ERK1 and ERK2 (active)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ATP (at a concentration near the Km for each kinase)

  • Substrate peptide (e.g., a biotinylated peptide containing the consensus phosphorylation sequence for ERK)

  • Test compounds (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • To each well of a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (for control wells).

    • Add 5 µL of a solution containing the kinase and substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the SAR and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams were generated using Graphviz.

SAR_Indazole_ERK_Inhibitors cluster_scaffold 4-Chloro-1H-indazole-7-carboxylic acid Scaffold cluster_modifications Key Modification Points cluster_derivatives Impact on Activity Indazole Indazole Core (Hinge Binding) C4_Chloro 4-Chloro (Hydrophobic Pocket) C7_Carboxylic 7-Carboxylic Acid (Solvent Exposed Region) N1_Position N1-Position (Solvent Exposed Region) Amides Amides (at C7) (Increased H-bonding) C7_Carboxylic->Amides Conversion to Amide Aryl_N1 Aryl/Heteroaryl (at N1) (Additional Interactions) N1_Position->Aryl_N1 Substitution High_Potency Increased Potency & Selectivity Amides->High_Potency Aryl_N1->High_Potency

Caption: Key modification points on the 4-Chloro-1H-indazole-7-carboxylic acid scaffold and their impact on ERK1/2 inhibitory activity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Add_Compound Add Compound/DMSO Compound_Prep->Add_Compound Add_Kinase Add Kinase/Substrate Add_Compound->Add_Kinase Add_ATP Initiate with ATP Add_Kinase->Add_ATP Incubate_1 Incubate (60 min) Add_ATP->Incubate_1 Stop_Reaction Stop Reaction (Deplete ATP) Incubate_1->Stop_Reaction Incubate_2 Incubate (40 min) Stop_Reaction->Incubate_2 Add_Detection Add Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate (30 min) Add_Detection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for an in vitro luminescence-based ERK1/2 kinase assay.

Conclusion

The 4-Chloro-1H-indazole-7-carboxylic acid scaffold serves as a valuable starting point for the design of potent and selective ERK1/2 inhibitors. A thorough understanding of the structure-activity relationships at key positions on the indazole ring is paramount for successful lead optimization. By systematically exploring modifications at the 4-chloro, 7-carboxylic acid, and N1-positions, medicinal chemists can fine-tune the pharmacological properties of these compounds to develop novel therapeutics for the treatment of cancers driven by aberrant ERK signaling. The experimental protocols and SAR insights provided in this guide offer a solid foundation for advancing research in this promising area of oncology drug discovery.

References

  • MAPK/ERK pathway - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Mendoza, M. C., Er, E. E., & Blenis, J. (2011). The Ras-ERK and PI3K-mTOR pathways: cross-talk and compensation. Trends in biochemical sciences, 36(6), 320–328.
  • Caunt, C. J., Sale, M. J., Smith, P. D., & Cook, S. J. (2015). MEK1 and MEK2 inhibitors and cancer therapy: the long and winding road.
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
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Comparative

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of 4-Chloro-1H-indazole-7-carboxylic Acid Derivatives

A Senior Application Scientist's Perspective on Translating Benchtop Data to Preclinical and Clinical Success Editorial Note: While the focus of this guide is on compounds derived from 4-Chloro-1H-indazole-7-carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Translating Benchtop Data to Preclinical and Clinical Success

Editorial Note: While the focus of this guide is on compounds derived from 4-Chloro-1H-indazole-7-carboxylic acid, publicly available literature with direct, comprehensive in vitro to in vivo correlative studies for derivatives of this specific scaffold is limited. To provide a robust and scientifically valuable comparison for our audience of researchers and drug development professionals, this guide will focus on a clinically significant and structurally related compound, Niraparib . Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, is a derivative of 2H-indazole-7-carboxamide, and 4-Chloro-1H-indazole-7-carboxylic acid serves as a key synthetic precursor. This case study of Niraparib offers an exemplary illustration of the critical journey from initial in vitro potency to demonstrated in vivo and clinical efficacy, a paramount consideration for any therapeutic candidate originating from the indazole-7-carboxylic acid chemical space.

Introduction: The Promise of the Indazole-7-Carboxylic Acid Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties make it an attractive starting point for the design of molecules that can interact with a variety of biological targets. The 7-carboxylic acid functional group, in particular, provides a versatile handle for synthetic modification, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacological properties. 4-Chloro-1H-indazole-7-carboxylic acid represents a key starting material in this class, with its chloro-substituent offering potential for further derivatization and influencing the overall physicochemical properties of the resulting compounds.

The ultimate goal in developing new therapeutic agents is to translate promising in vitro activity into tangible in vivo efficacy. This guide will delve into the nuances of this transition using Niraparib as a case study, providing insights into the experimental data and methodologies that underpin our understanding of a compound's therapeutic potential.

Niraparib: A Case Study in PARP Inhibition

Niraparib is an orally active and potent inhibitor of PARP enzymes, particularly PARP-1 and PARP-2.[2][3] These enzymes are critical components of the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks (SSBs).[4]

Mechanism of Action: Synthetic Lethality

The primary mechanism of action of Niraparib is based on the concept of synthetic lethality . In cancer cells with defects in other DNA repair pathways, most notably the homologous recombination (HR) pathway due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP-mediated SSB repair leads to the accumulation of DNA damage.[4][5] When these unrepaired SSBs are encountered during DNA replication, they are converted into highly toxic double-strand breaks (DSBs).[3] In HR-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.[4] This selective killing of cancer cells with pre-existing DNA repair defects, while sparing normal cells with functional HR, is the cornerstone of Niraparib's therapeutic efficacy.[6]

Beyond catalytic inhibition, PARP inhibitors like Niraparib also exert their cytotoxic effects by "trapping" PARP enzymes on DNA at the site of damage.[7] These trapped PARP-DNA complexes are themselves cytotoxic lesions that interfere with DNA replication and transcription, further contributing to the anti-tumor activity.[7]

cluster_0 Normal Cell (Functional HR) cluster_1 Cancer Cell (HR-Deficient) + Niraparib DNA_damage_normal DNA Single-Strand Break PARP_recruitment_normal PARP Recruitment & Activation DNA_damage_normal->PARP_recruitment_normal SSB_repair_normal SSB Repair (BER) PARP_recruitment_normal->SSB_repair_normal Replication_normal DNA Replication SSB_repair_normal->Replication_normal No_DSB_normal No DSB Formation Replication_normal->No_DSB_normal Cell_survival_normal Cell Survival No_DSB_normal->Cell_survival_normal DNA_damage_cancer DNA Single-Strand Break PARP_inhibition Niraparib Inhibits PARP DNA_damage_cancer->PARP_inhibition SSB_accumulation SSB Accumulation PARP_inhibition->SSB_accumulation Replication_cancer DNA Replication SSB_accumulation->Replication_cancer DSB_formation DSB Formation Replication_cancer->DSB_formation HR_deficient Defective HR Repair DSB_formation->HR_deficient Apoptosis Apoptosis HR_deficient->Apoptosis

Figure 1: Simplified signaling pathway of PARP inhibition and synthetic lethality.

In Vitro Efficacy of Niraparib

The initial assessment of a drug candidate's potential begins with rigorous in vitro testing to determine its potency against its molecular target and its effect on cancer cells.

Enzymatic and Cellular Potency

Niraparib is a highly potent inhibitor of both PARP-1 and PARP-2, with in vitro IC50 values in the low nanomolar range.[3] This high enzymatic potency translates to effective inhibition of PARP activity within cancer cells.

ParameterValueReference
PARP-1 IC50 3.8 nM[3]
PARP-2 IC50 2.1 nM[3]
Intracellular PARylation IC50 ~4 nM[3]

Table 1: In Vitro Potency of Niraparib.

Selective Cytotoxicity in Cancer Cell Lines

A key aspect of Niraparib's in vitro profile is its selective cytotoxicity towards cancer cell lines with deficiencies in the HR pathway, particularly those with BRCA1 or BRCA2 mutations.

Cell LineBRCA StatusNiraparib IC50Reference
PEO1 BRCA2 mutant7.487 µM[2]
UWB1.289 BRCA1 mutant21.34 µM[2]
UWB1.289 + BRCA1 BRCA1 wild-type58.98 µM[2]
MIA PaCa-2 BRCA wild-type26 µM[8]
PANC-1 BRCA wild-type50 µM[8]
Capan-1 BRCA2 mutant~15 µM[8]
MDA-MB-436 BRCA1 mutant18 nM[9]
SUM149 BRCA1 mutant24 nM[9]

Table 2: In Vitro Cytotoxicity of Niraparib in Various Cancer Cell Lines.

As demonstrated in Table 2, cell lines with BRCA mutations generally exhibit greater sensitivity to Niraparib compared to their wild-type counterparts.[2] This differential sensitivity is a hallmark of synthetic lethality and provides a strong rationale for its clinical development in patient populations with these specific genetic alterations.

In Vivo Efficacy of Niraparib

While in vitro data are crucial for initial characterization, the true test of a drug candidate's therapeutic potential lies in its performance in living organisms. In vivo studies, ranging from preclinical animal models to human clinical trials, are essential to evaluate a compound's pharmacokinetics, pharmacodynamics, and overall efficacy and safety.

Preclinical Efficacy in Xenograft Models

Niraparib has demonstrated significant anti-tumor activity in various preclinical xenograft models, where human cancer cells are implanted into immunocompromised mice.

Xenograft ModelCancer TypeBRCA StatusTreatmentOutcomeReference
PEO1 OvarianBRCA2 mutantNiraparibSignificant inhibition of tumor load[2]
Capan-1 PancreaticBRCA2 mutant45 mg/kg qd Niraparib53% Tumor Growth Inhibition (TGI)[10]
MDA-MB-436 BreastBRCA1 mutantDaily NiraparibDecreased tumor burden & increased survival[9]
OVC134 PDX OvarianBRCA wild-typeNiraparibEffective tumor growth inhibition[10]

Table 3: Preclinical In Vivo Efficacy of Niraparib in Xenograft Models.

These preclinical studies not only confirmed the anti-tumor activity of Niraparib but also provided crucial information on effective dosing regimens and its activity in both BRCA-mutant and, importantly, some BRCA-wild-type tumors.[2][9][10] Studies have shown that niraparib achieves significantly higher exposure in tumor tissue compared to plasma, which may contribute to its efficacy in tumors without BRCA mutations.[10]

Clinical Efficacy in Ovarian Cancer

The success of Niraparib in preclinical models paved the way for its evaluation in clinical trials, where it has demonstrated significant efficacy in the treatment of advanced ovarian cancer.

A pooled analysis of three major phase 3 trials (PRIMA, NOVA, and NORA) showed a significant progression-free survival (PFS) benefit for patients with BRCA-mutated ovarian cancer who received Niraparib as maintenance therapy.[11]

TrialPatient PopulationMedian PFS (Niraparib)Median PFS (Placebo)Hazard Ratio (HR)Reference
PRIMA Newly Diagnosed, Advanced Ovarian Cancer (BRCAm)22.1 months10.9 months0.40[11]
NOVA Recurrent Ovarian Cancer (gBRCAm)21.0 months5.5 months0.27[11]
NORA Recurrent Ovarian Cancer (gBRCAm)Not Estimable5.5 months0.22[11]

Table 4: Clinical Efficacy of Niraparib in Phase 3 Ovarian Cancer Trials.

Notably, the efficacy of Niraparib extends beyond patients with BRCA mutations. The PRIMA trial demonstrated a significant PFS benefit in the overall patient population, regardless of biomarker status.[12] This broader efficacy may be attributed to its potent PARP trapping activity and favorable pharmacokinetic properties.

In Vitro vs. In Vivo: Bridging the Translational Gap

The journey of Niraparib from a potent in vitro inhibitor to a successful clinical therapeutic highlights several key aspects of the translational process in drug development.

  • Potency Translation: The low nanomolar in vitro potency of Niraparib against PARP enzymes translated into effective target inhibition at achievable plasma concentrations in vivo.[3]

  • Biomarker-Driven Efficacy: The in vitro observation of selective cytotoxicity in BRCA-mutant cell lines was a strong predictor of its significant clinical benefit in patients with these mutations.

  • Beyond Simple Potency: While in vitro IC50 values are a critical starting point, they do not always fully predict in vivo efficacy. The superior tumor and tissue exposure of Niraparib compared to other PARP inhibitors likely contributes to its broader clinical activity, including in patients without BRCA mutations.[10]

  • The Importance of Pharmacokinetics: The favorable pharmacokinetic profile of Niraparib, including its oral bioavailability and ability to achieve sustained target inhibition, was crucial for its successful clinical development.[3]

Figure 2: General workflow from in vitro screening to in vivo validation.

Experimental Protocols

To ensure the reproducibility and reliability of the data presented, standardized and well-validated experimental protocols are essential.

In Vitro PARP Inhibition Assay (Enzymatic)

This protocol provides a general framework for determining the IC50 of a compound against a purified PARP enzyme.

Objective: To quantify the concentration of an inhibitor required to reduce the enzymatic activity of PARP by 50%.

Materials:

  • Recombinant human PARP-1 or PARP-2 enzyme

  • Activated DNA (e.g., nicked calf thymus DNA)

  • NAD+ (substrate)

  • Biotinylated NAD+

  • Streptavidin-coated 96-well plates

  • Assay buffer

  • Test compound (e.g., Niraparib)

  • Detection reagent (e.g., HRP-conjugated anti-PAR antibody)

  • Plate reader

Procedure:

  • Coat streptavidin plates with biotinylated NAD+.

  • In a separate plate, incubate the PARP enzyme with activated DNA in the assay buffer.

  • Add serial dilutions of the test compound to the enzyme-DNA mixture.

  • Initiate the enzymatic reaction by adding NAD+.

  • Allow the reaction to proceed for a specified time at a controlled temperature.

  • Stop the reaction and transfer the reaction mixture to the streptavidin-coated plate to capture the biotinylated PAR chains.

  • Wash the plate to remove unbound reagents.

  • Add the detection antibody and incubate.

  • Add the substrate for the detection enzyme and measure the signal using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.[13]

In Vitro Cell Viability Assay (SRB Assay)

This protocol describes a method to assess the cytotoxic effect of a compound on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50) or is lethal to 50% of the cells (LC50).

Materials:

  • Cancer cell lines (e.g., PEO1, UWB1.289)

  • Complete growth medium

  • Test compound (e.g., Niraparib)

  • 96-well plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 72-120 hours.

  • Fix the cells by adding cold TCA and incubating at 4°C for 1 hour.

  • Wash the plates with water to remove TCA and air dry.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 value.[14]

In Vivo Ovarian Cancer Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.

Objective: To assess the ability of a test compound to inhibit tumor growth in a living animal model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Human ovarian cancer cells (e.g., PEO1)

  • Matrigel (optional)

  • Test compound (e.g., Niraparib)

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of human ovarian cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., Niraparib via oral gavage) and vehicle control to the respective groups according to the predetermined dosing schedule and duration.

  • Measure tumor volume (e.g., using calipers, Volume = (length x width²)/2) and body weight of the mice regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.[2]

Conclusion

The development of compounds derived from the 4-Chloro-1H-indazole-7-carboxylic acid scaffold, exemplified by the clinical success of Niraparib, underscores the importance of a rigorous and integrated approach to drug discovery. The journey from a potent in vitro inhibitor to an effective in vivo therapeutic is a complex process that requires a deep understanding of the compound's mechanism of action, its pharmacokinetic and pharmacodynamic properties, and a well-defined target patient population. The case of Niraparib demonstrates that while high in vitro potency is a critical starting point, factors such as target engagement in the tumor microenvironment and favorable drug exposure are equally vital for translating benchtop findings into clinical benefit. As researchers continue to explore the therapeutic potential of the indazole-7-carboxylic acid scaffold, the lessons learned from the development of Niraparib will undoubtedly serve as a valuable guide for future endeavors.

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Validation

A Researcher's Guide to Benchmarking "4-Chloro-1H-indazole-7-carboxylic acid" Against Known Kinase Inhibitors

Introduction: The Rationale for Investigating 4-Chloro-1H-indazole-7-carboxylic acid as a Kinase Inhibitor The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating 4-Chloro-1H-indazole-7-carboxylic acid as a Kinase Inhibitor

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an attractive starting point for the design of novel therapeutics. The subject of this guide, "4-Chloro-1H-indazole-7-carboxylic acid," is a functionalized indazole derivative.[3][4] While its primary role to date has been as a synthetic intermediate in the creation of more complex molecules,[3][5] its structural features—a halogenated ring system and a carboxylic acid group—present intriguing possibilities for direct biological activity. The chloro- group can modulate the electronic properties and potentially occupy hydrophobic pockets within the kinase domain, while the carboxylic acid moiety could serve as a crucial anchor point for interactions with charged residues.

This guide provides a comprehensive framework for the systematic evaluation of "4-Chloro-1H-indazole-7-carboxylic acid" as a potential kinase inhibitor. We will outline a rigorous, multi-step experimental plan designed to characterize its inhibitory profile and benchmark its performance against well-established, clinically relevant kinase inhibitors. This document is intended for researchers in drug discovery and chemical biology, offering a detailed roadmap from initial screening to preliminary cellular validation. Our approach is grounded in the principles of robust assay design and data interpretation, ensuring that the generated results are both reliable and translatable.

Experimental Design: A Phased Approach to Kinase Inhibitor Profiling

A successful benchmarking study requires a logical and staged experimental approach. We propose a three-phase workflow designed to efficiently assess the potential of "4-Chloro-1H-indazole-7-carboxylic acid" as a kinase inhibitor.

Phase 1: Broad Kinase Panel Screening

The initial step is to understand the kinase selectivity profile of our compound of interest. A broad screening against a diverse panel of kinases will provide a bird's-eye view of its inhibitory activity and potential targets. This is a critical step to avoid premature focus on a limited set of kinases and to uncover unexpected activities.

Phase 2: IC50 Determination and Comparative Analysis

Following the identification of potential kinase targets from the initial screen, the next phase involves quantitative determination of the half-maximal inhibitory concentration (IC50) for the most promising interactions. This will be a head-to-head comparison with our selected benchmark inhibitors.

Phase 3: Cell-Based Target Engagement and Functional Assays

The final phase of this initial benchmarking study is to translate the in vitro findings into a more physiologically relevant context. Cell-based assays will help determine if the compound can engage its target within a cellular environment and elicit a functional response.

Selection of Benchmark Kinase Inhibitors

To provide a meaningful comparison, we have selected three well-characterized kinase inhibitors with distinct profiles:

  • Staurosporine: A natural product known for its potent but non-selective inhibition of a wide range of kinases.[6][7] It serves as a positive control for broad-spectrum kinase inhibition and a benchmark for potency.

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[8][9][10] Its targets include VEGFRs and PDGFRs, making it a relevant comparator if "4-Chloro-1H-indazole-7-carboxylic acid" shows activity against these kinase families.

  • Dasatinib: A potent inhibitor of multiple kinases, including BCR-ABL and Src family kinases.[11][12][13] It is used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia. Dasatinib's profile provides a benchmark for potent and specific inhibition of both receptor and non-receptor tyrosine kinases.

Detailed Experimental Protocols

Phase 1: Broad Kinase Panel Screening

Objective: To identify the kinase targets of "4-Chloro-1H-indazole-7-carboxylic acid" from a large, representative panel of human kinases.

Methodology:

  • Compound Preparation: Solubilize "4-Chloro-1H-indazole-7-carboxylic acid" in 100% DMSO to create a 10 mM stock solution.

  • Assay Platform: Utilize a reputable commercial kinase screening service (e.g., Eurofins DiscoverX, Promega, Reaction Biology) that offers a broad panel of active human kinases (e.g., >400 kinases). A common and robust platform is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

  • Screening Concentration: Perform the initial screen at a single, high concentration of the test compound, typically 10 µM, to maximize the chances of identifying potential hits.

  • Data Analysis: The primary endpoint is the percent inhibition of kinase activity at the screening concentration. A common threshold for identifying a "hit" is >50% inhibition, although this can be adjusted based on the desired stringency.

Phase 2: IC50 Determination and Comparative Analysis

Objective: To quantify the potency of "4-Chloro-1H-indazole-7-carboxylic acid" against the "hit" kinases identified in Phase 1 and compare it directly to the benchmark inhibitors.

Methodology:

  • Compound Preparation: Prepare serial dilutions of "4-Chloro-1H-indazole-7-carboxylic acid" and the benchmark inhibitors (Staurosporine, Sunitinib, Dasatinib) in DMSO. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended.

  • IC50 Assay: For each "hit" kinase, perform an in vitro kinase assay using the same platform as in Phase 1. Incubate the kinase with its specific substrate and ATP in the presence of varying concentrations of the test and benchmark compounds.

  • Data Analysis: Measure kinase activity at each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

The results should be summarized in a clear and concise table for easy comparison.

Kinase Target4-Chloro-1H-indazole-7-carboxylic acid IC50 (nM)Staurosporine IC50 (nM)Sunitinib IC50 (nM)Dasatinib IC50 (nM)
Example: Kinase A[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Example: Kinase B[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Example: Kinase C[Experimental Value][Experimental Value][Experimental Value][Experimental Value]

Caption: Comparative IC50 values of "4-Chloro-1H-indazole-7-carboxylic acid" and benchmark inhibitors against selected kinase targets.

Phase 3: Cellular Target Engagement and Functional Assays

Objective: To assess the ability of "4-Chloro-1H-indazole-7-carboxylic acid" to inhibit its target kinase(s) in a cellular context and to observe its effect on a downstream signaling pathway.

Methodology:

  • Cell Line Selection: Choose a human cancer cell line where the target kinase is known to be active and drive a specific signaling pathway. For example, if the target is a receptor tyrosine kinase involved in angiogenesis, an endothelial cell line like HUVEC could be appropriate.

  • Western Blot Analysis of Phospho-Proteins:

    • Treat the selected cell line with increasing concentrations of "4-Chloro-1H-indazole-7-carboxylic acid" for a defined period (e.g., 2 hours).

    • Lyse the cells and perform a Western blot analysis using antibodies specific for the phosphorylated form of the target kinase and a key downstream substrate.

    • Use an antibody against the total protein as a loading control.

    • A decrease in the phosphorylated protein levels would indicate target engagement.

  • Cellular Functional Assay:

    • Select an assay that measures a biological outcome of inhibiting the target kinase. This could be a cell proliferation assay (e.g., MTS or CellTiter-Glo®), a migration assay (e.g., transwell assay), or an apoptosis assay (e.g., caspase-3/7 activity assay).

    • Treat the cells with a dose-response of "4-Chloro-1H-indazole-7-carboxylic acid" and the relevant benchmark inhibitor(s).

    • Measure the functional endpoint and calculate the EC50 value (the concentration that gives half-maximal effect).

Visualizing the Workflow and Pathways

To provide a clear visual representation of the experimental plan and the potential biological context, we have created the following diagrams using Graphviz.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Potency Determination cluster_phase3 Phase 3: Cellular Validation p1_start 4-Chloro-1H-indazole-7-carboxylic acid p1_screen Broad Kinase Panel Screen (>400 Kinases) @ 10 µM p1_start->p1_screen p1_hits Identification of 'Hit' Kinases (>50% Inhibition) p1_screen->p1_hits p2_ic50 IC50 Determination for 'Hit' Kinases p1_hits->p2_ic50 Proceed with Hits p2_compare Head-to-Head Comparison with Staurosporine, Sunitinib, Dasatinib p2_ic50->p2_compare p2_table Comparative Data Table p2_compare->p2_table p3_cells Select Relevant Cell Line p2_table->p3_cells Select Target for Cellular Studies p3_western Western Blot for Target Phosphorylation p3_cells->p3_western p3_functional Cellular Functional Assay (e.g., Proliferation, Migration) p3_cells->p3_functional p3_ec50 EC50 Determination p3_functional->p3_ec50

Caption: Proposed experimental workflow for benchmarking "4-Chloro-1H-indazole-7-carboxylic acid".

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, PDGFR) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Activation Compound 4-Chloro-1H-indazole-7-carboxylic acid (Hypothetical Inhibitor) Compound->RTK Inhibition Response Cellular Response (e.g., Proliferation, Angiogenesis) Downstream->Response

Caption: A generic signaling pathway illustrating the potential mechanism of action.

Conclusion and Future Directions

This guide presents a comprehensive and scientifically rigorous framework for the initial characterization and benchmarking of "4-Chloro-1H-indazole-7-carboxylic acid" as a potential kinase inhibitor. By following this phased approach, researchers can generate high-quality, reproducible data that will clearly define the compound's inhibitory profile and its potential for further development. The lack of existing public data on this specific molecule makes such a systematic investigation a novel and potentially fruitful endeavor.

Should the results from these studies be promising, subsequent steps would include more extensive selectivity profiling, determination of the mechanism of inhibition (e.g., ATP-competitive), and in vivo efficacy studies in relevant animal models. The journey from a simple chemical entity to a potential therapeutic lead is a long and challenging one, but it begins with the foundational and systematic benchmarking outlined in this guide.

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Safety & Regulatory Compliance

Safety

4-Chloro-1H-indazole-7-carboxylic acid proper disposal procedures

Comprehensive Safety and Disposal Protocol for 4-Chloro-1H-indazole-7-carboxylic Acid Introduction & Operational Context 4-Chloro-1H-indazole-7-carboxylic acid is a highly specialized building block in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 4-Chloro-1H-indazole-7-carboxylic Acid

Introduction & Operational Context

4-Chloro-1H-indazole-7-carboxylic acid is a highly specialized building block in medicinal chemistry, frequently utilized in the synthesis of potent EP2 and EP4 receptor antagonists for autoimmune and inflammatory disease models[1]. However, its structural integration of a halogen (chlorine) and an acidic moiety (carboxylic acid) necessitates stringent, specialized disposal protocols.

Improper handling of halogenated organic acids can lead to severe environmental persistence. Furthermore, incorrect mixing with incompatible laboratory waste streams risks violent exothermic reactions or the release of lethal toxic gases[2]. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring full compliance with EPA Resource Conservation and Recovery Act (RCRA) Subpart K regulations for academic and research laboratories[3][4].

Quantitative Hazard & Physicochemical Profile

Understanding the quantitative properties of 4-Chloro-1H-indazole-7-carboxylic acid is the first step in establishing a safe disposal workflow. The data below dictates our downstream segregation logic.

ParameterQuantitative ValueOperational Causality
Molecular Formula C8H5ClN2O2Contains chlorine; legally mandates routing into halogenated waste streams[2].
Molecular Weight 196.59 g/mol Serves as the baseline for stoichiometric quenching and neutralization calculations.
Water Content Limit < 20%Maximum allowable water content before an organic waste stream must be reclassified as aqueous[5].
Incineration Energy ~4,000 Btu/lbThe required thermal threshold in hazardous waste rotary kilns to safely destroy carbon-halogen bonds[6].
Accumulation Limit 55 GallonsThe maximum laboratory volume limit before a mandatory 10-day removal is triggered under EPA Subpart K[7].

Safety & Handling: The Causality of Protection

Before initiating any disposal procedures, personnel must understand the why behind the required engineering controls and Personal Protective Equipment (PPE):

  • Glove Selection Logic: Standard latex gloves are highly permeable to the halogenated solvents (e.g., dichloromethane, chloroform) frequently used to dissolve this compound. Nitrile or neoprene gloves are mandatory to provide a sufficient breakthrough barrier during waste consolidation and spill response[8].

  • Ventilation Causality: As a fine solid powder, the compound poses a distinct inhalation and aerosolization risk. All transfers to solid waste containers must occur within a certified chemical fume hood to capture fugitive particulates before they enter the operator's breathing zone[8].

Waste Segregation Decision Logic

WasteSegregation Start 4-Chloro-1H-indazole-7-carboxylic Acid Waste Generation State Physical State? Start->State Solid Solid Waste (Powder/Labware) State->Solid Solid Liquid Liquid Waste (Solutions/Mixtures) State->Liquid Liquid SolidDisp Solid Hazardous Waste (Incineration) Solid->SolidDisp Solvent Solvent Type? Liquid->Solvent Organic Organic Solvents (e.g., DCM, DMF) Solvent->Organic Organic Aqueous Aqueous Solutions (Acidic Workups) Solvent->Aqueous Aqueous Halogenated Halogenated Organic Waste (Do NOT mix with non-halogenated) Organic->Halogenated AqueousWaste Aqueous Halogenated Waste (Do NOT mix with bases) Aqueous->AqueousWaste

Decision tree for 4-Chloro-1H-indazole-7-carboxylic acid waste segregation and disposal.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Consolidation

Applicability: Unused powder, contaminated weighing paper, pipette tips, and disposable spatulas.

  • Segregation: Place all contaminated solids into a dedicated, puncture-resistant container specifically designated for "Halogenated Solid Waste."

  • Regulatory Labeling: Under EPA 40 CFR § 262.206, the container must be explicitly labeled with the phrase "Unwanted Material" (or an equivalent approved term) alongside the specific chemical name[4][9]. Abbreviations like "4-Cl-Indazole" are legally insufficient; the full name must be written out to alert emergency responders accurately[9].

  • Vapor-Tight Storage: Keep the container tightly sealed using a threaded cap when not actively adding waste to prevent fugitive dust emissions and maintain a "spill-proof" state[8].

Protocol B: Liquid Halogenated Organic Waste

Applicability: Reaction mother liquors, chromatography fractions, or organic solvent extractions (e.g., in DCM or Chloroform).

  • Compatibility Verification: Ensure the waste mixture contains less than 20% water and is entirely free of strong oxidizing agents (e.g., peroxides, nitric acid)[5].

  • Transfer: Slowly pour the solution into a green-labeled "Halogenated Organic Waste" carboy[2].

  • The Causality for Strict Segregation: Halogenated wastes require specialized high-temperature rotary kiln incineration to safely destroy the carbon-halogen bonds and prevent the formation of highly toxic dioxins and furans[6]. Mixing non-halogenated solvents into this stream exponentially increases disposal costs and environmental burden.

  • Documentation: Immediately log the exact volume and chemical constituents on the carboy's composite tracking sheet. If multiple organics are combined, record the ratios[2].

Protocol C: Aqueous Acidic Waste

Applicability: Aqueous workups or HPLC mobile phases containing the compound.

  • pH Verification: Test the pH of the solution. Due to the carboxylic acid moiety, the waste will likely be acidic.

  • Prohibition of Mixing: Never mix this acidic waste with cyanide salts, sulfide solutions, or strong inorganic bases. Combining acids with these incompatible materials can generate lethal toxic fumes (e.g., hydrogen cyanide) or cause violent, pressure-generating exothermic eruptions[2][5].

  • Containment: Transfer to a blue-labeled "Aqueous Acidic Waste" carboy. Ensure the container is made of compatible plastic (e.g., HDPE), not metal or glass, to prevent corrosive degradation or pressurization hazards[2][5].

Emergency Spill Response & Remediation

A self-validating laboratory safety system requires a clear, immediate remediation plan for operational deviations.

  • Solid Spills (Powder): Do not dry sweep, as this aerosolizes the halogenated powder into the breathing zone. Lightly moisten the spill with a compatible solvent (e.g., water or ethanol) to bind the dust. Wipe up the slurry with absorbent pads, place them in a vapor-tight bag, and dispose of them via Protocol A[8].

  • Liquid Spills (in Solvent): Immediately close lab doors to isolate the area and ensure the fume hood exhaust is running to ventilate the space. Apply inert, non-combustible absorbent pads to the spill[8]. Once absorbed, seal the pads in a vapor-tight plastic container, label it as "Halogenated Spill Debris," and request an expedited pickup from your Environmental Health and Safety (EHS) department.

References

  • Hazardous Waste Segregation Guide , Bucknell University Environmental Health & Safety, [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories , U.S. Environmental Protection Agency (EPA), [Link]

  • Hazardous Waste Segregation Flowchart , University of Waterloo Safety Office, [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes , U.S. Environmental Protection Agency (EPA), [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure , University of Illinois Urbana-Champaign (UIUC) Division of Research Safety, [Link]

  • 4-Chloro-1H-indazole-7-carboxylic acid Chemical Properties , Chemsrc, [Link]

  • 40 CFR Part 262 - Subpart K - Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities , Electronic Code of Federal Regulations (eCFR), [Link]

  • US10968201B2 - Bicyclic carboxamides and methods of use thereof, Google P

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